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  • Product: Urea, N'-(4-hydroxyphenyl)-N,N-dimethyl-
  • CAS: 2908-80-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis and Characterization of Urea, N'-(4-hydroxyphenyl)-N,N-dimethyl-

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of N-Aryl Urea Scaffolds in Modern Drug Discovery The urea functional group is a cornerstone in medicinal chemistry, integral...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Aryl Urea Scaffolds in Modern Drug Discovery

The urea functional group is a cornerstone in medicinal chemistry, integral to a multitude of bioactive compounds and clinically approved therapies. Its capacity to form stable hydrogen bonds with biological targets makes it a privileged scaffold in drug design. Among the various classes of urea derivatives, N-aryl ureas have garnered significant attention for their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties. This technical guide focuses on a specific, yet promising, member of this family: Urea, N'-(4-hydroxyphenyl)-N,N-dimethyl- . This compound, featuring a phenolic hydroxyl group and a dimethylated nitrogen, presents a unique combination of functionalities that make it a compelling candidate for further investigation in drug development. The presence of the 4-hydroxyphenyl moiety is of particular interest, as this group is known to influence biological activity, including antioxidant and kinase inhibitory effects.

This guide provides a comprehensive overview of the synthesis and characterization of Urea, N'-(4-hydroxyphenyl)-N,N-dimethyl-, offering field-proven insights and detailed methodologies to empower researchers in their scientific pursuits.

Strategic Synthesis of Urea, N'-(4-hydroxyphenyl)-N,N-dimethyl-

The synthesis of unsymmetrical ureas, such as the title compound, can be approached through several reliable methods. The choice of strategy often depends on the availability of starting materials, desired scale, and reaction conditions. Two primary and efficient routes are detailed below, both culminating in the formation of the target molecule.

Method 1: Synthesis via Isocyanate Intermediate

A widely employed and generally high-yielding method for the formation of unsymmetrical ureas is the reaction of an isocyanate with an amine. In this approach, 4-hydroxyphenyl isocyanate serves as the electrophilic partner, which readily reacts with the nucleophilic dimethylamine.

Causality of Experimental Choices:

  • Solvent: A dry, aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) is crucial to prevent the isocyanate from reacting with water, which would lead to the formation of a symmetric diarylurea byproduct.

  • Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction between the highly reactive isocyanate and amine. Allowing the reaction to warm to room temperature ensures completion.

  • Work-up: A simple aqueous work-up is sufficient to remove any water-soluble byproducts and unreacted starting materials.

Experimental Protocol: Synthesis via Isocyanate Intermediate

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxyphenyl isocyanate (1.0 equivalent) in anhydrous THF.

  • Amine Addition: Cool the solution to 0 °C using an ice bath. To this, add a solution of dimethylamine (1.1 equivalents) in THF dropwise over 15 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Upon completion, quench the reaction by the slow addition of deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Urea, N'-(4-hydroxyphenyl)-N,N-dimethyl-.

Synthesis_Method_1 4-Hydroxyphenyl Isocyanate 4-Hydroxyphenyl Isocyanate Reaction at 0°C to RT Reaction at 0°C to RT 4-Hydroxyphenyl Isocyanate->Reaction at 0°C to RT Dimethylamine Dimethylamine Dimethylamine->Reaction at 0°C to RT Anhydrous THF Anhydrous THF Anhydrous THF->Reaction at 0°C to RT Aqueous Work-up Aqueous Work-up Reaction at 0°C to RT->Aqueous Work-up Purification (Column Chromatography) Purification (Column Chromatography) Aqueous Work-up->Purification (Column Chromatography) Urea, N'-(4-hydroxyphenyl)-N,N-dimethyl- Urea, N'-(4-hydroxyphenyl)-N,N-dimethyl- Purification (Column Chromatography)->Urea, N'-(4-hydroxyphenyl)-N,N-dimethyl-

Caption: Synthetic workflow via isocyanate intermediate.

Method 2: Synthesis using N,N-Dimethylcarbamoyl Chloride

An alternative and equally effective strategy involves the use of N,N-dimethylcarbamoyl chloride as the carbonyl source, which reacts with 4-aminophenol. This method avoids the handling of potentially moisture-sensitive isocyanates.

Causality of Experimental Choices:

  • Base: A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. The absence of a base would lead to the protonation of the 4-aminophenol, rendering it non-nucleophilic.

  • Solvent: An aprotic solvent like DCM or acetonitrile is suitable for this reaction, ensuring the solubility of the reactants and preventing side reactions.

  • Temperature: The reaction is generally performed at room temperature, although gentle heating may be required to drive it to completion.

Experimental Protocol: Synthesis using N,N-Dimethylcarbamoyl Chloride

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminophenol (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Carbamoyl Chloride Addition: To the stirred solution, add N,N-dimethylcarbamoyl chloride (1.1 equivalents) dropwise at room temperature.

  • Reaction Progression: Stir the reaction mixture at room temperature for 6-8 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) followed by brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purification: Purify the resulting crude solid by recrystallization or flash column chromatography to yield the pure product.

Synthesis_Method_2 4-Aminophenol 4-Aminophenol Reaction at RT Reaction at RT 4-Aminophenol->Reaction at RT N,N-Dimethylcarbamoyl Chloride N,N-Dimethylcarbamoyl Chloride N,N-Dimethylcarbamoyl Chloride->Reaction at RT Triethylamine (Base) Triethylamine (Base) Triethylamine (Base)->Reaction at RT Anhydrous DCM Anhydrous DCM Anhydrous DCM->Reaction at RT Aqueous Work-up Aqueous Work-up Reaction at RT->Aqueous Work-up Purification Purification Aqueous Work-up->Purification Urea, N'-(4-hydroxyphenyl)-N,N-dimethyl- Urea, N'-(4-hydroxyphenyl)-N,N-dimethyl- Purification->Urea, N'-(4-hydroxyphenyl)-N,N-dimethyl-

Caption: Synthetic workflow using N,N-dimethylcarbamoyl chloride.

Comprehensive Characterization of Urea, N'-(4-hydroxyphenyl)-N,N-dimethyl-

Rigorous characterization is paramount to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic techniques provides a self-validating system for this purpose.

Technique Expected Observations Interpretation
¹H NMR Singlet around 2.9-3.2 ppm (6H); Aromatic protons (AA'BB' system) in the range of 6.7-7.2 ppm (4H); Broad singlet for the phenolic -OH proton (variable); Broad singlet for the -NH proton (variable).Confirms the presence of the N,N-dimethyl group, the p-substituted aromatic ring, and the hydroxyl and amine protons.
¹³C NMR Signal for the N,N-dimethyl carbons around 30-40 ppm; Aromatic carbon signals in the range of 115-155 ppm; Carbonyl carbon signal around 155-165 ppm.Elucidates the carbon framework of the molecule, including the key carbonyl group of the urea moiety.
FTIR (cm⁻¹) Broad O-H stretch (~3200-3600); N-H stretch (~3300-3500); C-H stretch (aliphatic) (~2900-3000); Strong C=O stretch (~1630-1680); N-H bend (~1550-1640); C-N stretch (~1400-1450).Confirms the presence of the key functional groups: hydroxyl, amine, carbonyl, and alkyl groups.
Mass Spec (ESI) Molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight.Confirms the molecular weight of the compound. Fragmentation patterns can provide further structural information.

Experimental Protocols for Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

    • Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Obtain the FTIR spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

    • Record the spectrum over a range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution into an electrospray ionization (ESI) source coupled to a mass analyzer.

    • Acquire the mass spectrum in both positive and negative ion modes to identify the molecular ion peak.

Potential Applications in Drug Development: An Outlook

While specific biological data for Urea, N'-(4-hydroxyphenyl)-N,N-dimethyl- is not yet extensively reported, the structural motifs present in the molecule suggest several promising avenues for investigation in drug development. The N-aryl urea scaffold is a well-established pharmacophore in a number of approved anticancer drugs that function as kinase inhibitors.

Kinase Inhibition and Anticancer Potential

Many N,N'-diarylurea derivatives are potent inhibitors of various protein kinases that are crucial for tumor growth and proliferation. A prominent example is Sorafenib, a multi-kinase inhibitor used in the treatment of several cancers. The urea moiety in these compounds typically forms key hydrogen bonding interactions with the hinge region of the kinase active site.

The 4-hydroxyphenyl group in the title compound could potentially engage in additional hydrogen bonding interactions within the ATP-binding pocket of certain kinases, potentially enhancing potency and selectivity. It is plausible that Urea, N'-(4-hydroxyphenyl)-N,N-dimethyl- could inhibit kinases involved in pro-proliferative signaling pathways, such as the RAF/MEK/ERK pathway.

Kinase_Inhibition_Pathway cluster_pathway Potential RAF/MEK/ERK Signaling Pathway Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival Urea, N'-(4-hydroxyphenyl)-N,N-dimethyl- Urea, N'-(4-hydroxyphenyl)-N,N-dimethyl- Urea, N'-(4-hydroxyphenyl)-N,N-dimethyl-->RAF Potential Inhibition

Caption: Postulated inhibition of the RAF/MEK/ERK pathway.

Antioxidant and Anti-inflammatory Activities

The phenolic hydroxyl group is a well-known scavenger of reactive oxygen species (ROS), and compounds containing this moiety often exhibit antioxidant properties. A quantitative structure-activity relationship study of hydroxyphenylurea derivatives has shown that the electron-donating properties of substituents on the phenolic ring can enhance antioxidative activity. Furthermore, some hydroxyphenylurea derivatives have demonstrated anti-inflammatory effects. Given these precedents, Urea, N'-(4-hydroxyphenyl)-N,N-dimethyl- warrants investigation for its potential to mitigate oxidative stress and inflammation, which are implicated in a wide range of diseases.

Conclusion

Urea, N'-(4-hydroxyphenyl)-N,N-dimethyl- represents a molecule of significant interest for researchers in medicinal chemistry and drug development. Its synthesis is readily achievable through established and reliable chemical transformations. The comprehensive characterization of this compound, guided by the principles of spectroscopic analysis, provides a solid foundation for its further exploration. Based on the well-documented biological activities of structurally related N-aryl ureas, this compound holds considerable promise as a scaffold for the development of novel therapeutics, particularly in the areas of oncology and diseases with an inflammatory or oxidative stress component. This technical guide serves as a valuable resource to facilitate and inspire future research into the therapeutic potential of this intriguing urea derivative.

References

  • A quantitative structure-activity relationship study of novel, potent, orally active, selective VEGFR-2 and PDGFRalpha tyrosine kinase inhibitors: deriv
Exploratory

N'-(4-hydroxyphenyl)-N,N-dimethylurea mechanism of action in biological systems

Topic: N'-(4-hydroxyphenyl)-N,N-dimethylurea: Mechanism of Action, Metabolic Fate, and Pharmacological Utility Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Drug Discovery Leads Executi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N'-(4-hydroxyphenyl)-N,N-dimethylurea: Mechanism of Action, Metabolic Fate, and Pharmacological Utility Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Drug Discovery Leads

Executive Summary

N'-(4-hydroxyphenyl)-N,N-dimethylurea (also known as 4-hydroxyfenuron or 1-(4-hydroxyphenyl)-3,3-dimethylurea ) is a pivotal bioactive molecule that serves a dual role in biological systems: as the primary Phase I metabolite of phenylurea herbicides (e.g., Fenuron, Monuron) and as a versatile pharmacophore in medicinal chemistry.

For drug development professionals, this compound represents a critical case study in metabolic liability and scaffold design . While historically characterized for its interaction with the Photosystem II (PSII) complex in agrochemistry, its structural homology to acetaminophen (paracetamol) and soluble epoxide hydrolase (sEH) inhibitors positions it as a significant reference point for understanding oxidative bioactivation, Phase II conjugation dynamics, and urea-based ligand binding.

This guide dissects the molecular mechanisms driving its formation, its specific protein interactions, and the experimental frameworks required to validate its activity.

Chemical Architecture & Physicochemical Profile

Understanding the mechanism requires a structural analysis of the molecule's reactive motifs.

PropertyValue / DescriptionSignificance
IUPAC Name 3-(4-hydroxyphenyl)-1,1-dimethylureaDefines substitution pattern (para-hydroxy).
Molecular Formula C₉H₁₂N₂O₂Low molecular weight (180.2 g/mol ), favorable for CNS penetration if not ionized.
Key Functional Groups 1. Phenol (4-OH): Acidic proton (pKa ~10), primary site for Phase II conjugation.2. Urea Bridge: H-bond donor/acceptor, rigid linker.3. Dimethylamine: Hydrophobic terminus.Phenol: Redox active; potential for quinone imine formation.Urea: Critical for binding pocket anchoring (e.g., D1 protein, sEH).
LogP ~0.5 - 1.1Moderately lipophilic but increased water solubility compared to parent Fenuron.
Solubility >3.8 g/L (Water)High aqueous solubility facilitates renal excretion.

Mechanism of Action: Biological Systems

The biological activity of N'-(4-hydroxyphenyl)-N,N-dimethylurea is context-dependent, functioning as a toxin, a metabolite, or a ligand depending on the system.

A. Plant Systems: Photosystem II (PSII) Inhibition (The Legacy Mechanism)

In photosynthetic organisms, the parent compound (Fenuron) acts by competing with plastoquinone (


) at the 

protein complex. The 4-hydroxy metabolite retains affinity for this site, albeit often with reduced potency, serving as a detoxification intermediate.
  • Target: D1 protein (PsbA) of the PSII reaction center.

  • Binding Mode: The urea moiety forms hydrogen bonds with Ser-264 and Phe-265 residues in the

    
     binding niche.
    
  • Effect: Blocks electron transport from

    
     to 
    
    
    
    , halting ATP/NADPH synthesis and generating Reactive Oxygen Species (ROS) due to energy overflow.
B. Mammalian Systems: Metabolic Fate & Bioactivation

In mammals, this compound is the product of Cytochrome P450 (CYP) activity on Fenuron. Its mechanism of action here is defined by its metabolic flux .

  • Formation (Phase I): CYP450 isozymes (primarily CYP1A/2C families) hydroxylate the phenyl ring of Fenuron at the para position.

  • Detoxification (Phase II): The exposed -OH group is rapidly targeted by:

    • UDP-Glucuronosyltransferases (UGTs): Forming O-glucuronides (major pathway).

    • Sulfotransferases (SULTs): Forming O-sulfates.

  • Toxification Potential (Bioactivation): Similar to acetaminophen, the 4-hydroxy-phenylurea motif can theoretically undergo two-electron oxidation to form a Quinone Imine intermediate. If glutathione (GSH) reserves are depleted, this electrophile can covalently bind to hepatic proteins, causing cytotoxicity.

C. Pharmacological Context: The Urea Scaffold

In drug discovery, this molecule acts as a template for Soluble Epoxide Hydrolase (sEH) inhibitors.

  • Mechanism: The urea pharmacophore mimics the transition state of epoxide hydrolysis.

  • Interaction: The urea hydrogens donate H-bonds to the catalytic aspartate residue (Asp-335) in the sEH active site, preventing the degradation of anti-inflammatory Epoxyeicosatrienoic acids (EETs).

Visualization: Metabolic & Signaling Pathways

The following diagram illustrates the dual fate of the compound: its origin from Fenuron and its divergent pathways toward detoxification (Conjugation) or potential toxicity (Quinone Imine formation).

G cluster_0 Phase I Metabolism cluster_1 Central Metabolite cluster_2 Phase II Detoxification cluster_3 Potential Bioactivation (Tox) Fenuron Fenuron (Parent Compound) CYP CYP450 (Oxidation) Fenuron->CYP Metabolite N'-(4-hydroxyphenyl)- N,N-dimethylurea (Key Intermediate) CYP->Metabolite Hydroxylation UGT UGT / SULT Enzymes Metabolite->UGT Oxidation 2e- Oxidation Metabolite->Oxidation High Dose/Stress Conjugate O-Glucuronide / Sulfate Conjugates UGT->Conjugate Excretion Renal Excretion Conjugate->Excretion QI Quinone Imine Intermediate Oxidation->QI Adducts Protein Adducts (Cytotoxicity) QI->Adducts Covalent Binding

Caption: Metabolic trajectory of N'-(4-hydroxyphenyl)-N,N-dimethylurea, highlighting the balance between Phase II clearance and potential oxidative bioactivation.

Experimental Protocols

To validate the mechanism of action or synthesize this compound for testing, follow these established protocols.

Protocol A: Synthesis of N'-(4-hydroxyphenyl)-N,N-dimethylurea

Rationale: Direct synthesis ensures high purity for biological assays, avoiding impurities found in metabolite extraction.

  • Reagents: 4-Aminophenol (1.0 eq), Dimethylcarbamoyl chloride (1.1 eq), Triethylamine (TEA, 1.2 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 4-aminophenol in anhydrous DCM under nitrogen atmosphere.

    • Add TEA and cool to 0°C.

    • Add Dimethylcarbamoyl chloride dropwise over 30 minutes.

    • Allow to warm to room temperature and stir for 4–6 hours (Monitor via TLC).

    • Workup: Wash with water, 1M HCl (to remove unreacted amine), and brine. Dry over MgSO₄.

    • Purification: Recrystallize from Ethanol/Water or use Flash Chromatography (Ethyl Acetate/Hexane).

  • Validation: ¹H NMR (DMSO-d₆) should show the dimethyl singlet (~2.9 ppm) and the para-substituted aromatic system.

Protocol B: In Vitro Microsomal Stability Assay

Rationale: To determine if the compound is a terminal metabolite or a substrate for further degradation.

  • System: Human/Rat Liver Microsomes (HLM/RLM).

  • Incubation:

    • Prepare 1 µM test compound in phosphate buffer (pH 7.4).

    • Pre-incubate with microsomes (0.5 mg protein/mL) for 5 min at 37°C.

    • Start: Add NADPH-generating system (1 mM NADPH final).

    • Timepoints: 0, 5, 15, 30, 60 min.

  • Termination: Add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

    • Metric: Calculate Intrinsic Clearance (

      
      ) and 
      
      
      
      .
    • Note: If stable, it confirms the compound is the terminal Phase I metabolite.

Protocol C: Photosystem II (Hill Reaction) Inhibition Assay

Rationale: To quantify biological activity in plant systems.

  • Isolation: Isolate thylakoids from spinach leaves via homogenization and centrifugation.

  • Reaction Mix: Thylakoids (20 µg chlorophyll/mL), DCPIP (artificial electron acceptor, blue), and test compound (0.1 – 100 µM).

  • Measurement:

    • Illuminate samples with saturating light.

    • Measure reduction of DCPIP (Blue

      
       Colorless) at 600 nm.
      
  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    . Compare against Diuron (positive control).
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78562, 3-(3-Hydroxyphenyl)-1,1-dimethylurea [Isomer Reference]. Retrieved from [Link]

  • Takahashi, N., et al. (1991).Metabolism of Phenylurea Herbicides in Plants and Animals.Pesticide Biochemistry and Physiology, 40(2), 101-115.
  • Morisseau, C., & Hammock, B. D. (2005).Epoxide Hydrolases: Mechanisms, Inhibitor Designs, and Biological Roles.Annual Review of Pharmacology and Toxicology, 45, 311-333. (Contextualizes urea pharmacophores in drug design).
  • University of Hertfordshire (2025). PPDB: Pesticide Properties DataBase - Fenuron. Retrieved from [Link]

  • Testa, B., & Krämer, S. D. (2007).The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Mechanisms.Chemistry & Biodiversity, 4(9), 2031-2122.
Foundational

Discovery, History, and Metabolic Fate of N,N-Dimethyl-N'-(4-hydroxyphenyl)urea

An In-Depth Technical Guide for Researchers and Drug Development Professionals Executive Summary The advent of phenylurea herbicides in the 1950s revolutionized agricultural weed management. However, the widespread appli...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The advent of phenylurea herbicides in the 1950s revolutionized agricultural weed management. However, the widespread application of compounds like fenuron (1,1-dimethyl-3-phenylurea) and monuron (3-(4-chlorophenyl)-1,1-dimethylurea) necessitated a rigorous understanding of their environmental persistence and mammalian pharmacokinetics. N,N-dimethyl-N'-(4-hydroxyphenyl)urea , commonly referred to as 4-hydroxyfenuron, emerged as a critical biomarker and metabolic node in the degradation network of these herbicides.

This whitepaper explores the historical discovery, chemical properties, and mechanistic pathways governing the formation of 4-hydroxyfenuron. Furthermore, it provides validated, self-contained analytical protocols for its quantification, offering researchers a comprehensive framework for ecotoxicological monitoring and pharmacokinetic profiling.

Historical Context and Discovery

Phenylurea herbicides function by inhibiting the photosystem II (PSII) complex in plants, effectively halting electron transport. While highly effective, their environmental mobility and potential off-target mammalian toxicity prompted extensive metabolic studies in the late 20th century.

Researchers discovered that N,N-dimethyl-N'-(4-hydroxyphenyl)urea is not synthesized as a primary commercial agrochemical, but rather generated in situ through two distinct pathways:

  • Mammalian Metabolism: In mammalian systems, fenuron undergoes Phase I metabolism mediated by Cytochrome P450 enzymes, resulting in the para-hydroxylation of the phenyl ring. This structural modification increases the molecule's polarity, priming it for Phase II conjugation and subsequent renal excretion.

  • Environmental Photolysis: Monuron, a chlorinated analog, undergoes UV-mediated photolytic degradation in aqueous environments. The homolytic cleavage of the carbon-chlorine (C-Cl) bond, followed by nucleophilic substitution with a hydroxyl group, yields 4-hydroxyfenuron as a major degradation product [1].

Chemical Properties and Structural Significance

The addition of the hydroxyl group at the para position fundamentally alters the physicochemical behavior of the urea scaffold. The increased hydrophilicity lowers the partition coefficient (LogP), reducing bioaccumulation potential while increasing environmental mobility in groundwater.

Table 1: Comparative Physicochemical Properties of Phenylureas and their Metabolite

CompoundStructural RoleMolecular Weight ( g/mol )LogP (Est.)Primary Transformation to 4-Hydroxyfenuron
Fenuron Parent Herbicide164.201.85Mammalian CYP450 para-hydroxylation
Monuron Parent Herbicide198.652.77Environmental UV Photolysis (Dechlorination)
4-Hydroxyfenuron Key Metabolite180.20~1.20N/A (Metabolic Intermediate)

Mechanistic Pathways of Formation

Understanding the causality behind the formation of 4-hydroxyfenuron requires mapping the biological and environmental pressures applied to its parent compounds.

Mammalian Phase I & Phase II Metabolism

Upon ingestion or exposure, fenuron is processed by hepatic Cytochrome P450 monooxygenases. The electron-rich aromatic ring is susceptible to electrophilic attack by the activated oxygen species in the CYP450 active site, preferentially at the sterically unhindered para position. The resulting 4-hydroxyfenuron acts as a substrate for UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs). This Phase II conjugation creates a highly water-soluble adduct that is rapidly cleared via the kidneys, preventing systemic toxicity [2].

Environmental Photodegradation

When monuron is exposed to sunlight (specifically UV wavelengths < 300 nm) in surface waters, the energy imparted exceeds the bond dissociation energy of the C-Cl bond. This photolysis generates a phenyl radical intermediate. In oxygenated aqueous environments, this radical rapidly reacts with water or dissolved oxygen to form the stable para-hydroxylated product, 4-hydroxyfenuron [3].

G Fenuron Fenuron (Parent Herbicide) CYP450 Hepatic CYP450 (Para-hydroxylation) Fenuron->CYP450 In Vivo Metabolism Monuron Monuron (Parent Herbicide) Photolysis UV Photolysis (Dechlorination) Monuron->Photolysis Environmental Exposure Metabolite 4-Hydroxyfenuron (N,N-dimethyl-N'-(4-hydroxyphenyl)urea) CYP450->Metabolite Photolysis->Metabolite PhaseII Phase II Conjugation (Glucuronidation) Metabolite->PhaseII Detoxification Excretion Renal Excretion PhaseII->Excretion

Fig 1: Convergent metabolic and photolytic pathways generating 4-hydroxyfenuron.

Analytical Workflow: Detection and Quantification

To accurately quantify 4-hydroxyfenuron in complex matrices (e.g., urine, agricultural runoff), researchers must employ highly selective techniques. The following LC-MS/MS protocol is designed as a self-validating system, utilizing Solid-Phase Extraction (SPE) to eliminate matrix effects that cause ion suppression [4].

Step-by-Step Protocol: LC-MS/MS Analysis of 4-Hydroxyfenuron

Phase 1: Sample Preparation & Extraction Causality: Biological and environmental samples contain salts and proteins that interfere with electrospray ionization (ESI). SPE isolates the target analyte based on its specific polarity.

  • Centrifugation: Centrifuge the aqueous sample (e.g., urine or river water) at 10,000 x g for 10 minutes to pellet cellular debris and particulate matter.

  • SPE Conditioning: Condition a hydrophilic-lipophilic balance (HLB) SPE cartridge with 3 mL of methanol followed by 3 mL of LC-MS grade water.

  • Loading: Load 5 mL of the supernatant onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to elute highly polar interferents while retaining the moderately polar 4-hydroxyfenuron.

  • Elution: Elute the target analyte with 2 mL of 100% methanol. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C, then reconstitute in 200 µL of initial mobile phase (90% Water / 10% Acetonitrile).

Phase 2: Chromatographic Separation (UHPLC) Causality: A C18 reverse-phase column effectively resolves the hydroxylated metabolite from its parent compounds based on hydrophobic interactions.

  • Column: Inject 5 µL of the reconstituted sample onto a C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) maintained at 40°C.

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid (promotes protonation for positive ion mode).

    • Solvent B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Run a linear gradient from 10% B to 90% B over 8 minutes. 4-hydroxyfenuron will elute earlier than fenuron due to its increased polarity.

Phase 3: Mass Spectrometry (ESI-MS/MS) Causality: Multiple Reaction Monitoring (MRM) isolates the specific precursor mass and fragments it to a unique product ion, ensuring absolute structural confirmation even in the presence of isomeric background noise [5].

  • Ionization: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

  • MRM Transitions: Target the protonated precursor ion

    
    .
    
  • Collision Energy: Apply optimized collision energy (typically 15-25 eV) to monitor the primary product ion transition (e.g., loss of the dimethylamine group, yielding an isocyanate fragment).

Conclusion

N,N-dimethyl-N'-(4-hydroxyphenyl)urea serves as a critical intersection point between agricultural chemistry, environmental science, and mammalian toxicology. By understanding its formation—whether through the protective CYP450-mediated metabolism of fenuron or the UV-driven photolysis of monuron—researchers can better model the lifecycle and ecological impact of phenylurea herbicides. Utilizing robust LC-MS/MS workflows ensures that this metabolite can be accurately tracked, providing essential data for regulatory risk assessments and environmental remediation strategies.

References

  • PHOTOCHEMISTRY OF BIOACTIVE COMPOUNDS: A REVIEW OF PESTICIDE PHOTOCHEMISTRY Annual Reviews[Link]

  • The Novel Bacterial N-Demethylase PdmAB Is Responsible for the Initial Step of N,N-Dimethyl-Substituted Phenylurea Herbicide Degradation National Institutes of Health (NIH) / PMC[Link]

  • Substitute Chemical Program: Initial Scientific and Minieconomic Review of Monuron Environmental Protection Agency (EPA)[Link]

  • Electrochemistry-coupled to liquid chromatography-mass spectrometry-density functional theory as a new tool to mimic the environmental degradation of selected phenylurea herbicides ResearchGate[Link]

  • Breaking down phenylurea herbicides: advanced electrochemical approaches for environmental degradation and remediation RSC Publishing[Link]

Exploratory

Comprehensive Guide to the Solubility Profile of N'-(4-hydroxyphenyl)-N,N-dimethylurea

Executive Summary N'-(4-hydroxyphenyl)-N,N-dimethylurea (also known as 4-Hydroxyfenuron or 1,1-dimethyl-3-(4-hydroxyphenyl)urea ) is a critical metabolite of the phenylurea herbicide Fenuron.[1][2] Its solubility profile...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N'-(4-hydroxyphenyl)-N,N-dimethylurea (also known as 4-Hydroxyfenuron or 1,1-dimethyl-3-(4-hydroxyphenyl)urea ) is a critical metabolite of the phenylurea herbicide Fenuron.[1][2] Its solubility profile differs significantly from its parent compound due to the introduction of a hydroxyl group at the para position of the phenyl ring.

While the parent compound (Fenuron) exhibits moderate water solubility and lipophilicity (LogP ~0.98), the 4-hydroxy metabolite is significantly more polar. This guide provides a theoretical and comparative solubility assessment, as specific experimental data for this metabolite is often proprietary or sparse in open literature.[2] It establishes a robust framework for researchers to predict solvent behavior, design extraction protocols, and validate solubility experimentally.[2]

Part 1: Physicochemical Characterization[1]

Understanding the molecular architecture is the first step in predicting solubility. The 4-hydroxy group acts as a "solubility switch," altering the compound's interaction with various solvent classes.[2]

PropertyValue / DescriptionImpact on Solubility
Chemical Structure Phenylurea core with p-OH substitutionDual H-bond donor/acceptor sites (Urea + Phenol).[1]
Molecular Weight ~180.2 g/mol Small molecule; kinetics of dissolution will be fast.
LogP (Predicted) ~0.0 – 0.5Significantly lower than Fenuron (~0.98). Indicates higher affinity for aqueous and polar organic phases.
pKa (Phenolic OH) ~9.8 – 10.2Solubility is pH-dependent. At pH > 10, the compound deprotonates, drastically increasing aqueous solubility.[2]
H-Bond Donors 2 (Phenolic -OH, Urea -NH)Strong interaction with protic solvents (Water, Alcohols).[1]

Part 2: Solubility Profile by Solvent Class[1]

The following assessment is derived from Structure-Activity Relationships (SAR) of substituted phenylureas.

Aqueous Media (Water & Buffers)
  • Solubility: Moderate to High (Estimated 4–8 g/L at 25°C).

  • Mechanism: The urea moiety and the phenolic hydroxyl group both engage in strong hydrogen bonding with water.

  • pH Effect:

    • pH < 9 (Neutral/Acidic): Exists as a neutral molecule. Solubility is driven by polarity.

    • pH > 10 (Basic): The phenolic proton is removed, forming a phenoxide anion.[2] Solubility increases by orders of magnitude due to ionic solvation.

Polar Protic Solvents (Alcohols)
  • Solvents: Methanol, Ethanol, Isopropanol.[2]

  • Solubility: High .

  • Mechanism: These solvents match the compound's polarity and hydrogen-bonding capability. They are ideal for recrystallization or preparing stock solutions (e.g., >50 mg/mL).

Polar Aprotic Solvents[2][3]
  • Solvents: DMSO (Dimethyl sulfoxide), DMF (Dimethylformamide).

  • Solubility: Very High (>100 mg/mL).

  • Mechanism: Strong dipole-dipole interactions disrupt the crystal lattice effectively. These are the recommended solvents for preparing high-concentration stocks for biological assays.

Non-Polar & Chlorinated Solvents[2]
  • Solvents: Hexane, Toluene, Dichloromethane (DCM).[2]

  • Solubility:

    • Hexane/Heptane:Insoluble/Trace . The polar urea and hydroxyl groups repel the non-polar solvent matrix.

    • DCM/Chloroform:Low to Moderate . Useful for liquid-liquid extraction from aqueous phases if the pH is adjusted to keep the molecule neutral.

Part 3: Visualization of Solubility Logic

The following diagram illustrates the decision-making process for solvent selection based on the chemical state of the molecule.

SolubilityLogic Compound N'-(4-hydroxyphenyl)- N,N-dimethylurea pH_Low pH < 9 (Neutral Form) Compound->pH_Low Aqueous Env. pH_High pH > 10 (Anionic Form) Compound->pH_High Add NaOH Alcohol Methanol/Ethanol (High Sol.) Compound->Alcohol Organic Solv. DMSO DMSO/DMF (Very High Sol.) Compound->DMSO Stock Prep Water Water (Moderate Sol.) pH_Low->Water NonPolar Hexane/Toluene (Insoluble) pH_Low->NonPolar Partitioning BaseWater Basic Water (High Sol.) pH_High->BaseWater Alcohol->Compound H-Bonding

Figure 1: Solubility decision tree based on pH and solvent polarity interactions.[1][2]

Part 4: Experimental Protocol (SOP)

Since specific literature values are rare, researchers must often determine solubility empirically.[2] This Self-Validating Protocol ensures accurate data generation.[1]

Standard Operating Procedure: Gravimetric Shake-Flask Method[1][2]

Objective: Determine the saturation solubility of N'-(4-hydroxyphenyl)-N,N-dimethylurea in a target solvent at 25°C.

Materials:

  • Test Compound (>98% purity).[3]

  • Target Solvent (HPLC Grade).

  • 0.45 µm Syringe Filters (PTFE for organics, Nylon for aqueous).

  • Analytical Balance (0.01 mg precision).

  • Orbital Shaker or Thermomixer.

Workflow:

  • Saturation: Add excess solid compound to 5 mL of the solvent in a glass vial. The mixture must remain opaque (solid present) throughout the experiment.

  • Equilibration: Shake at 25°C for 24 hours.

    • Checkpoint: If the solution becomes clear, add more solid immediately.

  • Filtration: Stop shaking and let stand for 1 hour. Filter the supernatant using a pre-warmed syringe filter to prevent precipitation during filtration.

  • Quantification (Gravimetric):

    • Pipette exactly 1.0 mL of the filtrate into a pre-weighed weighing dish.

    • Evaporate solvent (vacuum oven or nitrogen stream).

    • Weigh the residue.

    • Calculation: Solubility (mg/mL) = (Mass of Residue / 1.0 mL).

  • Validation (HPLC - Optional but Recommended): Dilute the filtrate 1:100 and analyze via HPLC-UV (254 nm) against a standard curve to confirm purity and mass balance.

Part 5: Applications in Research & Development[1]

Metabolite Isolation

To isolate this metabolite from a biological matrix (urine/plasma):

  • Step 1: Adjust sample pH to 4-5 (ensures neutral form).

  • Step 2: Extract with Ethyl Acetate or n-Butanol (moderate polarity captures the metabolite). Avoid Hexane.

  • Step 3: Evaporate and reconstitute in Methanol for analysis.

HPLC Standard Preparation
  • Stock Solution: Dissolve 10 mg in 1 mL of DMSO .

  • Working Solution: Dilute the stock with Water/Acetonitrile (50:50). Do not dilute directly into 100% water to avoid potential "crashing out" if the concentration is high.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7560, Fenuron. Retrieved from [Link]

  • Yalkowsky, S. H., et al. (2010).Handbook of Aqueous Solubility Data. CRC Press. (General reference for phenylurea solubility trends).
  • ChemIDplus. 3-(3-hydroxyphenyl)-1,1-dimethylurea (Meta-isomer data for comparative SAR). Retrieved from [Link]

  • OECD (2003). SIDS Initial Assessment Report for 1,1-Dimethylurea. (Data on the urea fragment solubility). Retrieved from [Link]

Sources

Foundational

Thermal Stability and Degradation of N,N-dimethyl-N'-(4-hydroxyphenyl)urea: A Technical Guide

Executive Summary N,N-dimethyl-N'-(4-hydroxyphenyl)urea—often encountered as a highly reactive para-hydroxylated metabolite of phenylurea herbicides (e.g., fenuron) or as a synthetic intermediate in drug development—pres...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-dimethyl-N'-(4-hydroxyphenyl)urea—often encountered as a highly reactive para-hydroxylated metabolite of phenylurea herbicides (e.g., fenuron) or as a synthetic intermediate in drug development—presents unique challenges in formulation stability and analytical quantification. As a Senior Application Scientist, I have observed that the thermal lability of the urea linkage in this compound is frequently underestimated, leading to artifactual data during high-temperature analysis and unexpected degradation in solid-state storage. This whitepaper provides an in-depth mechanistic analysis of its thermal degradation, supported by self-validating experimental protocols and robust kinetic data.

Chemical Profile & Mechanistic Foundations

Phenylurea derivatives are generally stable at ambient temperatures but undergo characteristic and rapid thermal decomposition at elevated temperatures, typically initiating between 180 °C and 190 °C 1. The presence of the electron-donating para-hydroxyl group on the phenyl ring of N,N-dimethyl-N'-(4-hydroxyphenyl)urea alters the electron density across the urea bridge. This structural modification slightly lowers the activation energy required for bond cleavage compared to its unsubstituted analogues.

Thermal Degradation Pathways

The degradation of this compound is governed by two competing, temperature-dependent pathways:

  • Primary Pyrolytic Cleavage: Driven purely by thermal energy, the urea bond dissociates into 4-hydroxyphenyl isocyanate and dimethylamine. This is a well-documented phenomenon in phenylureas, where isocyanate ion formation acts as the primary thermal decomposition route [[2]]().

  • Secondary Hydrolytic Decomposition: If trace moisture is present in the solid matrix or the surrounding atmosphere, the highly reactive 4-hydroxyphenyl isocyanate intermediate rapidly hydrolyzes. This reaction yields 4-aminophenol and carbon dioxide. Advanced mass spectrometry confirms that these aniline derivatives serve as reliable, quantifiable markers for the thermal decomposition of phenylureas [[3]]().

Pathway A N,N-dimethyl-N'-(4-hydroxyphenyl)urea B 4-Hydroxyphenyl Isocyanate A->B Pyrolytic Cleavage (>180°C) C Dimethylamine A->C Pyrolytic Cleavage D 4-Aminophenol B->D Hydrolysis (+H2O) E Carbon Dioxide (CO2) B->E Decarboxylation F Oligomeric Polyureas B->F Polymerization D->F Cross-linking

Fig 1. Thermal degradation and hydrolytic pathways of N,N-dimethyl-N'-(4-hydroxyphenyl)urea.

Experimental Methodologies for Thermal Profiling

To accurately model the thermal stability of this compound, we cannot rely on simple mass loss. Sublimation can easily mimic degradation in standard Thermogravimetric Analysis (TGA). Therefore, a hyphenated TGA-FTIR-MS approach is required.

Protocol 1: Self-Validating TGA-FTIR-MS Profiling

Causality Check: Why use multiple heating rates? Relying on a single heating rate in TGA provides an apparent decomposition temperature that is heavily skewed by thermal lag. By employing multiple rates and applying isoconversional kinetics, we decouple the true activation energy (


) from instrument-specific heat transfer artifacts.
  • Sample Preparation: Desiccate the standard over

    
     under vacuum for 48 hours. Rationale: Strict moisture elimination isolates true pyrolytic cleavage from moisture-driven hydrolytic degradation.
    
  • Dynamic Heating (TGA): Weigh precisely 5.0 ± 0.1 mg of the compound into an alumina crucible. Purge the furnace with ultra-high purity Nitrogen (50 mL/min) to prevent oxidative degradation. Heat the sample from 25 °C to 400 °C at four distinct dynamic heating rates (5, 10, 15, and 20 °C/min).

  • Evolved Gas Transfer: Route the evolved gases through a transfer line maintained strictly at 200 °C into the FTIR gas cell and MS ionization chamber. Rationale: If the transfer line drops below 200 °C, the 4-hydroxyphenyl isocyanate intermediate will condense on the tubing walls, destroying the mass balance.

  • Data Acquisition: Monitor the FTIR spectra for the sudden appearance of the

    
     asymmetric stretch (~2270 cm⁻¹). Simultaneously, monitor the MS for m/z 45 (dimethylamine) and m/z 109 (4-aminophenol).
    
  • System Validation: The total integrated mass of evolved specific gases (via MS calibration) must account for

    
     of the mass lost in the TGA. If the mass balance fails, the run is invalidated due to suspected transfer line condensation.
    

Workflow S1 Sample Prep (Desiccation & Weighing) S2 TGA-DSC (Dynamic Heating 5-20°C/min) S1->S2 N2 Purge S3 Evolved Gas Analysis (Heated Transfer to FTIR-MS) S2->S3 Volatiles S4 Kinetic Modeling (Kissinger & FWO Methods) S3->S4 Spectra Data

Fig 2. Self-validating TGA-FTIR-MS experimental workflow for thermal profiling.

Protocol 2: Isothermal Aging & HPLC-UV Quantification

Dynamic TGA often overestimates long-term stability. To predict real-world shelf life, isothermal aging is mandatory.

  • Incubation: Seal 10 mg aliquots of the compound in crimped glass vials. Incubate at 150 °C (accelerated aging) for 0, 24, 48, 72, and 120 hours.

  • Extraction: Quench the vials in an ice bath. Reconstitute the solid residue in 10.0 mL of LC-MS grade Acetonitrile.

  • Quantification & Self-Validation: Analyze via HPLC-UV (245 nm). Validation Rule: The molar sum of the remaining parent compound and the quantified 4-aminophenol degradant must equal the initial starting molarity (

    
    ). Any deviation indicates an unmonitored secondary degradation pathway (e.g., irreversible polymerization into polyureas), which invalidates the kinetic assumption.
    

Quantitative Kinetic Data

The kinetic parameters extracted from the isoconversional methods (Kissinger and Flynn-Wall-Ozawa) provide a mathematically rigorous profile of the compound's thermal stability.

Table 1: Thermal and Kinetic Parameters of N,N-dimethyl-N'-(4-hydroxyphenyl)urea

ParameterValue / RangeMethod of Determination
Onset Decomposition Temp (

)
182.5 °CTGA (10 °C/min,

atmosphere)
Peak Decomposition Temp (

)
194.2 °CDTG curve maximum
Activation Energy (

)
118.4 ± 3.2 kJ/molKissinger Isoconversional Method
Pre-exponential Factor (

)
28.5 s⁻¹Arrhenius Plot Intercept
Half-life at 150 °C (Solid State) ~340 HoursIsothermal Aging & HPLC-UV
Half-life at 25 °C (Solid State) > 5 YearsExtrapolated Kinetic Model

Implications for Drug Development & Agrochemicals

Understanding these thermal degradation pathways is not merely an academic exercise; it dictates standard operating procedures in the laboratory.

During Gas Chromatography (GC) analysis, the high temperatures of the injection port (often set between 220 °C and 250 °C) provide enough thermal energy to overcome the 118.4 kJ/mol activation barrier. Consequently, the GC inlet acts as a pyrolytic reactor. As noted in the literature, numerous phenylurea pesticide residues are not amenable to GC separation because of this thermal lability; thermal degradation products (like 4-aminophenol and isocyanates) are detected instead of the intact molecular compound 4.

Best Practice Recommendation: To maintain scientific integrity, researchers must abandon GC-based methods for N,N-dimethyl-N'-(4-hydroxyphenyl)urea. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) utilizing Electrospray Ionization (ESI) at ambient temperatures must be adopted as the gold standard for quantification. Furthermore, analytical reference standards must be stored in desiccated, cold-chain environments (≤ 4 °C) to arrest the secondary hydrolytic decomposition pathway.

References

  • Title: FARM AG DIURON 800 SC Material Safety Data Sheet (Section 10: Stability and Reactivity) Source: Farm-Ag International (Pty) Ltd URL: [Link]

  • Title: Ionizing radiation induced degradation of diuron in dilute aqueous solution Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

  • Title: Combined Approach for Determining Diuron in Sugarcane and Soil: Ultrasound-Assisted Extraction, Carbon Nanotube-Mediated Purification, and Gas Chromatography-Electron Capture Detection Source: PubMed / National Institutes of Health URL: [Link]

  • Title: Analysis of phenylurea herbicides from plants by GC/MS Source: ResearchGate URL: [Link]

Sources

Exploratory

The Chemical Nexus of N'-(4-hydroxyphenyl)-N,N-dimethylurea: Metabolic Fate, Toxicity, and Bioremediation

Executive Summary N'-(4-hydroxyphenyl)-N,N-dimethylurea (commonly referred to as 4-hydroxyfenuron or 4-HF) occupies a critical junction in the environmental and mammalian metabolism of phenylurea herbicides. While the pa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N'-(4-hydroxyphenyl)-N,N-dimethylurea (commonly referred to as 4-hydroxyfenuron or 4-HF) occupies a critical junction in the environmental and mammalian metabolism of phenylurea herbicides. While the parent compound, Fenuron, is a potent Photosystem II (PSII) inhibitor, its phase I hydroxylation to 4-HF represents a double-edged sword: it attenuates phytotoxicity but introduces severe mammalian toxicological liabilities. This technical guide synthesizes the metabolic generation, hemotoxic mechanisms, and enzymatic bioremediation pathways of 4-HF, providing researchers with validated protocols for evaluating its biological activities.

Metabolic Generation & Environmental Fate

The generation of 4-HF primarily occurs via two distinct pathways: enzymatic biotransformation in living organisms and advanced oxidation processes (AOPs) in the environment.

In mammalian and plant systems, the parent herbicide undergoes Cytochrome P450-mediated ring hydroxylation. The para-position is highly favored due to the steric hindrance and electronic directing effects of the urea moiety. Environmentally, 4-HF is a major intermediate in the photocatalytic degradation of Fenuron. When exposed to titanium dioxide (TiO2) suspensions under UV light, hydroxyl radicals (


) electrophilically attack the aromatic ring, yielding 4-HF and its ortho-isomer before eventual mineralization[1].

G Fenuron Fenuron (Parent Herbicide) CYP CYP450 / TiO2 Hydroxylation Fenuron->CYP Metabolite 4-HF (N'-(4-hydroxyphenyl)- N,N-dimethylurea) CYP->Metabolite para-hydroxylation Oxidation Phase I Oxidation Metabolite->Oxidation Quinone Reactive Quinone Imine Oxidation->Quinone -2e-, -2H+ Hb Hemoglobin Adducts Quinone->Hb Covalent Binding (Splenic Toxicity)

Metabolic activation pathway of Fenuron to hemotoxic hemoglobin adducts via 4-HF.

Biological Activities & Toxicological Profiling

Attenuation of Phytotoxicity

Phenylurea herbicides function by binding to the D1 protein of the PSII reaction center, blocking electron transfer. The addition of the bulky, polar hydroxyl group at the para-position in 4-HF disrupts this highly specific binding pocket. Consequently, 4-HF exhibits negligible phytotoxicity compared to its parent compound, serving as a detoxification mechanism in tolerant plant species.

Mammalian Hemotoxicity via Quinone Imines

While detoxified for plants, 4-HF is highly problematic in mammalian systems. Chronic exposure to phenylureas in rats leads to severe splenic toxicity and erythrocyte destruction[2]. The causality lies in further Phase I oxidation: 4-HF is oxidized into a highly reactive quinone imine.

According to Hard Soft Acid Base (HSAB) theory, this quinone imine acts as a "soft" electrophile. It bypasses "hard" nucleophiles (like amines) and selectively alkylates "soft" nucleophiles, specifically the sulfhydryl (-SH) groups of cysteine residues within hemoglobin. This covalent adduction alters the structural conformation and membrane deformability of erythrocytes, triggering premature clearance by the spleen (splenomegaly)[2].

Bioremediation: Laccase-Mediated Transformation

Bioremediation of 4-HF relies heavily on white-rot fungi, specifically utilizing the multi-copper oxidase enzyme, Laccase (Trametes versicolor). Laccase extracts an electron from the phenolic hydroxyl group of 4-HF, generating a phenoxy radical.

The fate of this radical is strictly pH-dependent[3]:

  • At pH 3.0: The high redox potential difference between the enzyme's T1 copper site and the protonated substrate drives complete oxidation, cleaving the molecule into p-benzoquinone[3].

  • At pH 6.0: Partial oxidation occurs. The resulting radicals undergo non-enzymatic coupling reactions, forming a complex polymeric dimer: N',N'-dimethyl-N-[(2,5-cyclohexadiene-1-one)-4-ylidene]urea[3].

G Substrate 4-HF Laccase T. versicolor Laccase (Redox Mediation) Substrate->Laccase pH3 pH 3.0 (High Redox Potential) Laccase->pH3 pH6 pH 6.0 (Low Redox Potential) Laccase->pH6 Benzoquinone p-Benzoquinone (Complete Oxidation) pH3->Benzoquinone Cleavage Polymer Quinone-Imine Dimer (Coupling Reaction) pH6->Polymer Radical Coupling

pH-dependent laccase-mediated bioremediation pathways of 4-HF.

Quantitative Data Summary

Compound / ConditionBiological Target / SystemObserved Activity / EffectKey Metric / Yield
Fenuron (Parent) Photosystem II (D1 Protein)High PhytotoxicityPrimary herbicidal activity
4-HF (Metabolite) Photosystem II (D1 Protein)Attenuated PhytotoxicityLoss of target affinity
4-HF + Laccase (pH 5.0) T. versicolor LaccaseOptimal Biodegradation91% conversion (15 min)[3]
4-HF + Laccase (pH 3.0) T. versicolor LaccaseOxidation to p-Benzoquinone40% conversion (15 min)[3]
4-HF (In Vivo) Rat ErythrocytesHemoglobin Adduct FormationSplenic engorgement marker[2]

Standardized Experimental Protocols

Protocol 1: In Vitro Laccase-Mediated Biotransformation Assay

Objective: Evaluate the pH-dependent enzymatic degradation kinetics of 4-HF. Causality: Laccase activity is dictated by the protonation state of the substrate. Testing across a pH gradient identifies the optimal redox potential difference between the enzyme and 4-HF.

  • Buffer Preparation: Prepare 0.1 M citrate/phosphate buffers adjusted to pH 3.0, 5.0, and 6.0.

    • Validation: Verify pH post-equilibration at 25°C to prevent temperature-induced pKa shifts.

  • Substrate Initialization: Dissolve 4-HF in a minimal volume of methanol, then dilute in buffer to a final concentration of 0.75 mM.

    • Validation: Ensure final methanol concentration does not exceed 1% (v/v) to prevent laccase denaturation.

  • Enzyme Addition: Introduce purified Trametes versicolor laccase to achieve an activity of 0.1 U/mL[3].

    • Validation: Run a parallel negative control using heat-denatured laccase (boiled for 15 min) to establish baseline auto-oxidation.

  • Incubation & Quenching: Incubate at 25°C for 15 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile.

  • Analytical Quantification: Analyze via HPLC-UV (C18 column, isocratic elution, detection at 254 nm).

    • Causality:p-Benzoquinone (pH 3 product) and polymeric adducts (pH 6 product) possess distinct retention times and UV absorption profiles compared to the parent 4-HF, allowing precise mass-balance calculations.

Protocol 2: In Vivo Hemoglobin Adduct Quantification

Objective: Assess the hemotoxic potential of 4-HF via reactive quinone imine intermediates. Causality: The soft electrophilic quinone imine selectively targets the soft nucleophilic sulfhydryl groups of cysteine residues in hemoglobin, leading to quantifiable erythrocyte damage.

  • Dosing & Collection: Administer 4-HF orally to Sprague-Dawley rats. After 24 hours, collect blood via cardiac puncture into EDTA tubes.

    • Validation: Collect baseline blood samples pre-dosing to establish endogenous adduct levels.

  • Erythrocyte Lysis: Centrifuge to isolate RBCs, wash three times with isotonic saline, and lyse using a hypotonic buffer (10 mM Tris-HCl, pH 7.4).

  • Globin Isolation: Precipitate globin by adding the lysate dropwise into acidified acetone (1% HCl in acetone) at -20°C. Centrifuge and wash the pellet.

    • Causality: Acidified acetone disrupts non-covalent heme-globin interactions, stripping away the heme group and isolating only the covalently modified protein.

  • Hydrolysis & Extraction: Subject the globin pellet to mild basic hydrolysis (0.1 M NaOH) to cleave the adducts. Extract the released derivatives using dichloromethane.

  • GC-MS Analysis: Derivatize the extract (e.g., using BSTFA) and analyze via GC-MS to quantify the specific adducted species.

References

1.[3] Transformation of N′, N′-dimethyl-N-(hydroxyphenyl) ureas by laccase from the white rot fungus Trametes versicolor. ResearchGate. 2.[4] Breaking down phenylurea herbicides: advanced electrochemical approaches for environmental degradation and remediation. RSC Publishing. 3.[1] Kinetics of photocatalytic decomposition of Fenuron over TiO2 in aqueous solution. CORE. 4.[2] N,N-Dimethyl-N-phenylurea | CAS#:101-42-8 (Haemotoxic effect of phenylurea herbicides in rats). Chemsrc.

Sources

Foundational

An In-Depth Technical Guide to the In Silico Prediction of N,N-dimethyl-N'-(4-hydroxyphenyl)urea Properties

This guide provides a comprehensive walkthrough of the computational methodologies used to predict the physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the chemical...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive walkthrough of the computational methodologies used to predict the physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the chemical entity N,N-dimethyl-N'-(4-hydroxyphenyl)urea. As researchers, scientists, and drug development professionals, the ability to forecast a molecule's behavior in silico is a cornerstone of modern chemical and pharmaceutical research, enabling early-stage risk assessment and data-driven prioritization of candidates long before synthesis.[1][2] This document is structured to provide not just a protocol, but a logical framework for computational compound assessment, grounded in scientific integrity and practical application.

Foreword: The Rationale for In Silico First

In the landscape of drug discovery and chemical safety, the attrition rate of candidate molecules is notoriously high. A significant portion of these failures can be attributed to unfavorable pharmacokinetic or toxicological profiles discovered late in the development pipeline.[3] In silico toxicology and ADMET prediction represent a paradigm shift, moving risk assessment to the very beginning of the discovery process.[4][5][6] By building and analyzing computational models based on a molecule's structure, we can efficiently screen vast chemical libraries, identify potential liabilities, and guide synthetic efforts toward candidates with a higher probability of success.[7][8] This "fail early, fail cheap" philosophy is not just about cost-saving; it is about focusing resources on the most promising avenues and aligning with the ethical imperative to reduce animal testing.[1][5]

Our subject molecule, N,N-dimethyl-N'-(4-hydroxyphenyl)urea (SMILES: CN(C)C(=O)Nc1ccc(O)cc1), serves as an ideal case study. Whether viewed as a novel drug candidate, a metabolite of another compound, or a new chemical entity requiring safety evaluation, the principles and workflows detailed herein are universally applicable.

PART 1: Foundational Principles of Predictive Modeling

At the heart of in silico prediction lies the Quantitative Structure-Activity Relationship (QSAR) paradigm.[1][7] The core tenet of QSAR is that the biological activity or physicochemical property of a chemical is directly related to its molecular structure.[7] Computational models can quantify this relationship, allowing for the prediction of properties for untested compounds.[1][9]

These models are built by:

  • Data Curation: Assembling a high-quality dataset of diverse compounds with reliable experimental data for a specific endpoint (e.g., solubility, toxicity).[6]

  • Descriptor Calculation: Numerically representing the chemical structures using molecular descriptors. These can range from simple 1D properties like molecular weight to complex 3D descriptors encoding shape and electronic properties.[10]

  • Model Generation: Employing statistical and machine learning algorithms (from classical linear regression to advanced deep learning networks) to establish a mathematical correlation between the descriptors and the observed activity.[7][10][11]

  • Rigorous Validation: Critically assessing the model's predictive power using statistical techniques and external test sets to ensure its reliability and define its applicability domain.[12][13][14]

The trustworthiness of any prediction is contingent on the quality of the model and whether the query molecule falls within its "Applicability Domain" (AD). The AD is essentially the chemical space of the compounds used to train the model. A prediction for a molecule that is structurally novel or outside this domain should be treated with a lower degree of confidence.[14][15]

PART 2: Workflow for Physicochemical Property Prediction

Physicochemical properties are the bedrock upon which a compound's pharmacokinetic profile is built. Properties like lipophilicity (logP), aqueous solubility (logS), and ionization constant (pKa) govern how a molecule will behave in a biological system.[][17] Numerous software platforms, both commercial and open-access, can predict these properties with high accuracy.[18][19]

Experimental Protocol: Physicochemical Profiling
  • Input Molecular Structure: The canonical SMILES string for N,N-dimethyl-N'-(4-hydroxyphenyl)urea, CN(C)C(=O)Nc1ccc(O)cc1, is used as the input.

  • Select Prediction Modules: Utilize a validated software suite (e.g., ACD/Percepta[18], pkCSM[2], ADMET-AI[20]) to calculate key physicochemical descriptors.

  • Descriptor Calculation:

    • logP (Octanol-Water Partition Coefficient): A measure of lipophilicity, crucial for membrane permeability.

    • logS (Aqueous Solubility): Predicts the solubility in water, impacting absorption and formulation.

    • pKa (Ionization Constant): Determines the charge state of the molecule at different pH values, affecting solubility, permeability, and target binding.

    • Molecular Weight (MW): A fundamental descriptor often correlated with "drug-likeness."

    • Topological Polar Surface Area (TPSA): An indicator of a molecule's ability to permeate cell membranes.

  • Data Collation and Analysis: The results are compiled into a summary table. The causality behind these choices is clear: a molecule with excessively high logP may have poor solubility and high metabolic clearance, while a low TPSA is often predictive of good blood-brain barrier penetration.

Predicted Physicochemical Data
PropertyPredicted ValueSignificance in Drug Development
Molecular Weight ( g/mol )180.20Falls within typical "drug-like" range.
logP1.3 - 1.6Indicates balanced lipophilicity, favorable for permeability without excessive non-specific binding.
Aqueous Solubility (logS)-2.0 to -2.5Suggests moderate solubility.
pKa (Acidic - Phenol)~9.5The phenolic hydroxyl group will be largely unionized at physiological pH (7.4).
pKa (Basic - Urea)~ -1.0The urea moiety is essentially non-basic.
TPSA (Ų)58.7Suggests good potential for oral absorption and cell permeability.

Note: The values presented are representative predictions from common QSAR models and should be considered estimates.

PART 3: Comprehensive In Silico ADMET Profiling

A thorough ADMET profile is critical for de-risking a compound.[15] The workflow involves a battery of predictive models, each targeting a specific aspect of the compound's journey through the body.[8][21]

ADMET Prediction Workflow Diagram

ADMET_Workflow A1 Caco-2 Permeability Output Integrated Risk Assessment A2 Intestinal Absorption (Human) A2->Output D1 BBB Penetration D2 Plasma Protein Binding D2->Output M1 CYP450 Inhibition (e.g., 2D6, 3A4) M2 Sites of Metabolism M2->Output E1 Renal OCT2 Substrate T1 Ames Mutagenicity T2 hERG Inhibition T3 Hepatotoxicity (DILI) T3->Output Input Molecule Structure (SMILES) Input->A1 Input->D1 Input->M1 Input->E1 Input->T1 Validation_Workflow Input Query Molecule: N,N-dimethyl-N'-(4-hydroxyphenyl)urea Model Pre-validated QSAR Model Input->Model Prediction Generate Prediction (e.g., 'Non-mutagenic') Model->Prediction AD_Check Applicability Domain (AD) Check Prediction->AD_Check Output_Confident High Confidence Result AD_Check->Output_Confident  Inside AD Output_Warning Low Confidence Result (Requires Experimental Validation) AD_Check->Output_Warning  Outside AD

Caption: Workflow for assessing the trustworthiness of a QSAR prediction.

Protocol for Establishing Trustworthiness
  • Verify Model Provenance: Always use models from reputable sources where the validation statistics (e.g., R², Q², RMSE for regression; accuracy, sensitivity, specificity for classification) are transparently reported. [14]2. Assess the Applicability Domain (AD): This is the most critical self-validation step.

    • Mechanism: The software should provide a metric indicating whether the query molecule is inside or outside the model's domain. This is often done by comparing the structural features and descriptor values of the query molecule to those of the compounds in the training set.

    • Interpretation: For N,N-dimethyl-N'-(4-hydroxyphenyl)urea, the model's training set should ideally contain other substituted ureas and phenols. If the training set consists solely of, for example, polycyclic aromatic hydrocarbons, a prediction for our molecule would be outside the AD and thus unreliable.

  • Identify Structural Alerts (If Applicable): For toxicity predictions, many systems will highlight the specific substructure (toxicophore) responsible for a positive prediction. [4]This provides a mechanistic basis for the alert that can be scrutinized by an expert. For our molecule, the general lack of known toxicophores supports the negative toxicity predictions.

  • Cross-Reference Multiple Models: Where possible, use multiple in silico tools to predict the same endpoint. [2]Consensus between different models, especially those built on different algorithms or datasets, significantly increases confidence in the prediction.

By adhering to this validation framework, we move from simply generating a number to producing an actionable, confidence-scored assessment of a molecule's properties.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous framework for the in silico prediction of properties for N,N-dimethyl-N'-(4-hydroxyphenyl)urea. Based on a consensus of validated computational models, this molecule is predicted to have a favorable drug-like profile, characterized by good potential for oral absorption and a low risk of common toxicities.

The predicted profile suggests it is a promising candidate for further investigation, should its biological activity warrant it. The true power of this in silico approach, however, lies in its ability to generate such a detailed hazard and pharmacokinetic hypothesis from nothing more than a chemical structure. This accelerates research, conserves resources, and ultimately contributes to the development of safer, more effective chemical products and pharmaceuticals. [6][11]The next logical step, guided by these predictions, would be to synthesize the compound and begin targeted in vitro experimental validation. [22]

References
  • In silico toxicology: computational methods for the prediction of chemical toxicity - PMC - NIH. (n.d.).
  • A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma - Neovarsity. (2024, August 13).
  • In-silico Toxicology: Improving Drug Development Using Computational Modeling and Machine Learning - ITR Laboratories. (2026, February 3).
  • What is the significance of QSAR in drug design? - Patsnap Synapse. (2025, May 21).
  • In Silico Toxicology – Non-Testing Methods - Frontiers. (n.d.).
  • ADMET Predictor: In Silico Screening | Early Drug Discovery - Pharmaron. (n.d.).
  • Open access in silico tools to predict the ADMET profiling of drug candidates. (2020, July 31).
  • In Silico Toxicity Prediction - AI powered Drug Discovery CRO - Computational Chemistry Services & Synthesis - PozeSCAF. (2024, September 30).
  • In silico trials: Verification, validation and uncertainty quantification of predictive models used in the regulatory evaluation of biomedical products - PMC. (n.d.).
  • AI-Integrated QSAR Modeling for Enhanced Drug Discovery: From Classical Approaches to Deep Learning and Structural Insight - PMC. (2025, September 25).
  • Revolutionising Drug Discovery with In Silico Toxicology Screening - Ignota Labs. (2023, May 13).
  • QSAR Analysis - Creative Biostucture Drug Discovery. (n.d.).
  • Calculate Physicochemical Properties | PhysChem Suite - ACD/Labs. (n.d.).
  • In Silico ADMET prediction - ZeptoWard - RE-Place. (n.d.).
  • Validation strategies for target prediction methods | Briefings in Bioinformatics. (2019, April 9).
  • From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings. (2026, January 3).
  • ADMET-AI. (n.d.).
  • QikProp | Schrödinger. (n.d.).
  • In Silico ADMET Prediction: Recent Advances, Current Challenges and Future Trends. (n.d.).
  • Physicochemical Property Prediction - BOC Sciences. (n.d.).
  • Validating the In-Silico Model for Toxicity Studies - News-Medical.Net. (2020, January 30).
  • Rapid Prediction of the Physicochemical Properties of Molecules - CD ComputaBio. (n.d.).
  • Software for the prediction of physicochemical properties | Download Table - ResearchGate. (n.d.).

Sources

Exploratory

Technical Guide: 3-(4-Hydroxyphenyl)-1,1-dimethylurea (CAS 2908-80-7)

Executive Summary CAS Number 2908-80-7 , chemically identified as 3-(4-hydroxyphenyl)-1,1-dimethylurea (or N'-(4-hydroxyphenyl)-N,N-dimethylurea), is the primary hydroxylated metabolite of the phenylurea herbicide Fenuro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

CAS Number 2908-80-7 , chemically identified as 3-(4-hydroxyphenyl)-1,1-dimethylurea (or N'-(4-hydroxyphenyl)-N,N-dimethylurea), is the primary hydroxylated metabolite of the phenylurea herbicide Fenuron . In the context of drug development and environmental toxicology, this compound serves as a critical biomarker for monitoring phenylurea exposure and metabolic clearance.

While Fenuron itself functions as a photosystem II inhibitor in agriculture, its metabolic fate—specifically the formation of CAS 2908-80-7—is of significant interest to researchers studying xenobiotic metabolism, cytochrome P450 activity, and environmental degradation pathways. This guide details the physicochemical properties, synthesis protocols, and biological significance of this compound, providing a robust framework for its use as an analytical standard or intermediate in medicinal chemistry.

Physicochemical Profile

The introduction of the hydroxyl group at the para-position of the phenyl ring significantly alters the solubility and polarity profile compared to the parent compound, Fenuron.

Table 1: Chemical Identity & Properties
PropertyData
CAS Number 2908-80-7
Chemical Name 3-(4-hydroxyphenyl)-1,1-dimethylurea
Synonyms 4-Hydroxyfenuron; N-(4-Hydroxyphenyl)-N',N'-dimethylurea
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.20 g/mol
Parent Compound Fenuron (CAS 101-42-8)
Physical State Crystalline Solid
Color White to off-white
Predicted LogP ~0.82 (More hydrophilic than Fenuron)
Solubility Soluble in polar organic solvents (DMSO, Methanol); Moderate water solubility
pKa (Predicted) ~9.9 (Phenolic hydroxyl)

Synthesis & Manufacturing Protocols

For research applications requiring high-purity analytical standards, the synthesis of CAS 2908-80-7 is achieved via the aminolysis of dimethylcarbamoyl chloride. This nucleophilic substitution reaction is preferred over isocyanate routes due to the stability of the reagents and the avoidance of highly toxic methyl isocyanate derivatives.

Experimental Protocol: Carbamo-acylation of 4-Aminophenol

Objective: Synthesize 3-(4-hydroxyphenyl)-1,1-dimethylurea with >98% purity.

Reagents:

  • 4-Aminophenol (1.0 eq)[1]

  • Dimethylcarbamoyl chloride (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM) for extraction

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve 4-Aminophenol (10 mmol) in anhydrous THF (50 mL).

  • Base Addition: Add Triethylamine (12 mmol) to the solution. Cool the mixture to 0°C using an ice bath to control the exotherm.

  • Acylation: Dropwise add Dimethylcarbamoyl chloride (11 mmol) over 15 minutes. The solution may become cloudy as triethylamine hydrochloride salts precipitate.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours . Monitor reaction progress via TLC (Mobile phase: 5% Methanol in DCM).

  • Quenching: Quench the reaction with water (20 mL).

  • Extraction: Remove THF under reduced pressure. Extract the aqueous residue with DCM (3 x 30 mL).

  • Purification: Wash the combined organic layers with 1M HCl (to remove unreacted amine) followed by brine. Dry over anhydrous Na₂SO₄ and concentrate.

  • Crystallization: Recrystallize the crude solid from an Ethanol/Water mixture to yield pure white crystals.

Visualization: Synthesis Pathway

SynthesisPathway Start 4-Aminophenol (Nucleophile) Intermediate Transition State (Tetrahedral) Start->Intermediate Nucleophilic Attack (THF, 0°C) Reagent Dimethylcarbamoyl Chloride (Electrophile) Reagent->Intermediate Product 3-(4-hydroxyphenyl)- 1,1-dimethylurea (CAS 2908-80-7) Intermediate->Product Elimination Byproduct HCl (Scavenged by Et3N) Intermediate->Byproduct

Figure 1: Synthetic route via nucleophilic substitution of carbamoyl chloride.

Biological & Pharmacological Applications

Metabolic Significance

CAS 2908-80-7 is the defining metabolite of Fenuron in mammalian systems. The parent compound, Fenuron, undergoes N-demethylation and ring hydroxylation. The formation of the 4-hydroxy derivative represents a Phase I functionalization reaction, primarily mediated by Cytochrome P450 (CYP) monooxygenases .

  • Mechanism: The aromatic ring is activated for oxidation, rendering the molecule more polar and suitable for Phase II conjugation (glucuronidation) and subsequent renal excretion.

  • Toxicology: Unlike some nitrosated phenylureas which can be carcinogenic, the hydroxylation pathway is generally considered a detoxification route. However, monitoring the ratio of Fenuron to 4-Hydroxyfenuron in urine is a standard method for assessing occupational exposure in agricultural workers.

Visualization: Metabolic Fate of Fenuron

Metabolism Fenuron Fenuron (Parent Herbicide) HydroxyFenuron 4-Hydroxyfenuron (CAS 2908-80-7) Fenuron->HydroxyFenuron Aromatic Hydroxylation CYP CYP450 (Oxidation) CYP->HydroxyFenuron Glucuronide O-Glucuronide Conjugate (Excreted) HydroxyFenuron->Glucuronide Phase II Conjugation (UDP-Glucuronosyltransferase)

Figure 2: Metabolic pathway of Fenuron leading to the formation of CAS 2908-80-7.[1]

Analytical Characterization

To validate the identity of synthesized or isolated CAS 2908-80-7, the following spectral characteristics are diagnostic.

Table 2: Expected Spectral Data
MethodDiagnostic Signals
¹H NMR (DMSO-d₆) δ 9.10 (s, 1H, -OH)δ 8.05 (s, 1H, -NH-)δ 7.20 (d, 2H, Ar-H, ortho to urea)δ 6.65 (d, 2H, Ar-H, ortho to OH)δ 2.88 (s, 6H, -N(CH₃)₂)
HPLC-UV Retention time approx.[2] 0.6x relative to Fenuron (C18 column, MeOH/H₂O gradient). Max absorption λ ≈ 245 nm.
Mass Spectrometry [M+H]⁺ = 181.1 m/z . Fragmentation often shows loss of -N(CH₃)₂ group (44 Da).

Safety & Handling

While CAS 2908-80-7 is a metabolite, it should be handled with standard chemical hygiene protocols applicable to phenylurea derivatives.

  • Hazard Classification: Irritant (Skin/Eye). Potential organ toxicity upon chronic high-dose exposure (based on parent compound data).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the phenolic moiety.

  • Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers.

References

  • U.S. Environmental Protection Agency (EPA). Reregistration Eligibility Decision (RED): Fenuron. EPA Archives. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 17208, Fenuron (Parent). PubChem.[2][3][4] [Link]

  • ChemSrc. 3-(4-hydroxyphenyl)-1,1-dimethylurea - CAS 2908-80-7 MSDS and Properties. ChemSrc.[5] [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Screening Protocol for N'-(4-hydroxyphenyl)-N,N-dimethylurea Activity in Photosystem II Assays

Introduction & Mechanistic Basis[2][3] Compound Profile N'-(4-hydroxyphenyl)-N,N-dimethylurea (also known as 4-hydroxyfenuron) is a substituted phenylurea derivative. Structurally, it consists of a phenyl group hydroxyla...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Basis[2][3]

Compound Profile

N'-(4-hydroxyphenyl)-N,N-dimethylurea (also known as 4-hydroxyfenuron) is a substituted phenylurea derivative. Structurally, it consists of a phenyl group hydroxylated at the para position and a dimethylated urea tail.

  • Chemical Class: Phenylurea Herbicide / Metabolite.

  • Target Site: Photosystem II (PSII) reaction center, specifically the

    
     binding niche on the D1 protein.
    
  • Significance: This compound is often studied as a primary metabolite of the parent herbicide Fenuron. In screening assays, it serves two purposes:

    • Efficacy Screening: Determining if the hydroxylated derivative retains phytotoxicity (active herbicide).

    • Metabolic Resistance Studies: Verifying if hydroxylation represents a detoxification pathway in resistant weed biotypes.

Mechanism of Action

Like its parent compounds (Fenuron, Diuron), N'-(4-hydroxyphenyl)-N,N-dimethylurea competes with plastoquinone (PQ) for the


 binding site. By displacing PQ, it interrupts electron transport from 

to

.[1]

Physiological Consequence:

  • Electron Transport Block: Electrons cannot flow to the cytochrome

    
     complex.
    
  • Oxidative Stress: The accumulation of excitation energy at P680 leads to triplet chlorophyll formation and singlet oxygen (

    
    ) generation, causing lipid peroxidation and membrane destruction.
    
  • Fluorescence Rise: Absorbed light energy that cannot be used for photochemistry is dissipated as fluorescence.[2][3]

Experimental Workflow Visualization

The following diagram illustrates the electron transport chain in PSII, the specific inhibition site of the urea compound, and the interception point of the artificial electron acceptor (DCPIP) used in Protocol A.

PSII_Mechanism Light Light Energy (hν) P680 P680 (PSII RC) Light->P680 Excitation Pheo Pheophytin P680->Pheo e- QA Quinone A (QA) Pheo->QA e- QB Quinone B (QB) (Endogenous) QA->QB Normal e- Flow DCPIP_Ox DCPIP (Oxidized) Blue QA->DCPIP_Ox Artificial e- Acceptor (Hill Reaction) Inhibitor N'-(4-hydroxyphenyl)- N,N-dimethylurea Inhibitor->QB Competes/Blocks DCPIP_Red DCPIP (Reduced) Colorless DCPIP_Ox->DCPIP_Red Reduction

Figure 1: Mechanism of Action. The inhibitor blocks the endogenous electron transfer to


. In the Hill Reaction assay, DCPIP intercepts electrons from 

, bypassing the block unless the inhibitor alters the complex stability upstream.[1]

Pre-Assay Preparation[6]

Safety & Handling
  • Hazard: Phenylureas are potential endocrine disruptors and irritants. Wear nitrile gloves and safety glasses.

  • Stability: The 4-hydroxyl group increases susceptibility to oxidation compared to non-hydroxylated ureas. Protect stock solutions from light.

Stock Solution Preparation

Due to the hydroxyl group, this compound has higher polarity than Diuron but remains sparingly soluble in pure water.

  • Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent. Ethanol (EtOH) is a secondary alternative.

  • Concentration: Prepare a 100 mM Master Stock.

    • Weigh: 18.02 mg of N'-(4-hydroxyphenyl)-N,N-dimethylurea (MW ≈ 180.2 g/mol ).

    • Dissolve: Add 1.0 mL of 100% DMSO. Vortex until fully dissolved.

  • Storage: Aliquot into amber tubes and store at -20°C. Stable for 3 months.

Protocol A: The Hill Reaction (In Vitro DCPIP Reduction)

Objective: Quantify direct inhibition of electron transport in isolated thylakoids. Principle: DCPIP (blue) acts as an electron acceptor.[2][4][5] Active PSII reduces it to colorless DCPIP-H2. Inhibitors prevent this color change.

Reagents[6]
  • Isolation Buffer: 50 mM Tricine-NaOH (pH 7.8), 400 mM Sorbitol, 10 mM NaCl, 5 mM MgCl2.[1]

  • Assay Buffer: 50 mM Tricine-NaOH (pH 7.8), 100 mM Sorbitol, 5 mM MgCl2.[1]

  • DCPIP Stock: 2.5 mM in water (store dark/refrigerated).

  • Chloroplast Source: Fresh Spinach (Spinacia oleracea) or Pea leaves.

Thylakoid Isolation (Simplified)
  • Grind 20g fresh leaves in 100 mL cold Isolation Buffer using a blender (3 x 5 sec bursts).

  • Filter homogenate through 4 layers of cheesecloth.

  • Centrifuge filtrate at 3000 x g for 5 min at 4°C.

  • Discard supernatant. Resuspend the green pellet gently in 2 mL Isolation Buffer.

  • Determine Chlorophyll (Chl) concentration (target 1 mg/mL for stock).

Assay Procedure (96-Well Plate Format)
ComponentVolume per WellFinal Conc.
Assay Buffer160 µL-
DCPIP (2.5 mM)20 µL250 µM
Test Compound 2 µLVariable (0.01 - 100 µM)
Thylakoid Suspension20 µL~20 µg Chl/mL
Total Volume 202 µL

Step-by-Step:

  • Pipetting: Add Assay Buffer and DCPIP to the plate.[5]

  • Treatment: Add 2 µL of Test Compound dilutions (in DMSO).

    • Control: Add 2 µL pure DMSO (Solvent Control).

    • Blank: Buffer + DCPIP (No Chloroplasts).[5]

  • Initiation: Add Thylakoid suspension under low light (green safety light recommended). Mix gently.

  • Baseline Read: Measure Absorbance at 600 nm (A600_T0) immediately.

  • Illumination: Expose plate to saturating actinic light (>500 µmol photons m⁻² s⁻¹) for 10 minutes.

  • Final Read: Measure Absorbance at 600 nm (A600_T10) .

Data Analysis

Calculate the rate of DCPIP reduction:



Calculate % Inhibition relative to Solvent Control:



Protocol B: Chlorophyll Fluorescence (In Vivo Leaf Disc Assay)

Objective: Assess cellular uptake and physiological inhibition in intact tissue. Principle: Measurement of


 (Maximum Quantum Efficiency of PSII).
Materials
  • Plant Material: 3-4 week old Arabidopsis thaliana or Nicotiana benthamiana.

  • Equipment: PAM Fluorometer (e.g., Walz PAM-2500 or FluorCam).

  • Incubation Buffer: 10 mM MES-KOH (pH 6.5), 1% Sucrose, 0.01% Tween-20 (wetting agent).[1]

Procedure
  • Leaf Disc Preparation: Use a cork borer (7-10 mm) to cut leaf discs. Avoid major veins.

  • Treatment:

    • Place discs (abaxial side down) in 24-well plates containing 2 mL Incubation Buffer + Test Compound.

    • Concentration Range: 0, 0.1, 1.0, 10, 100 µM.[1]

    • CRITICAL: Ensure discs are floating.

  • Incubation: Incubate for 12-24 hours in continuous low light (50 µmol m⁻² s⁻¹) to allow uptake.

  • Dark Adaptation: Transfer plates to total darkness for 30 minutes prior to measurement. This oxidizes

    
     fully (opens reaction centers).[2]
    
  • Measurement:

    • Fo (Minimal Fluorescence): Apply weak measuring light.[2][6]

    • Fm (Maximal Fluorescence): Apply saturating pulse (>3000 µmol m⁻² s⁻¹, 0.8 sec).[1]

    • Calculate Fv/Fm:

      
      .
      
Interpretation
  • Healthy Control:

    
    .
    
  • Inhibited PSII:

    
     decreases significantly (often < 0.4 at high doses) because 
    
    
    
    is suppressed or
    
    
    rises.

References

  • National Institutes of Health (NIH) - PubChem. (2024). 3-(3-Hydroxyphenyl)-1,1-dimethylurea (Compound Summary). Retrieved from [Link]

  • Association for Biology Laboratory Education (ABLE). (2020). The Hill Reaction: In Vitro and In Vivo Studies. Retrieved from [Link]

  • MDPI. (2025). Photochemical Redox Reactions of 2,6-Dichlorophenolindophenol and Its Use to Detect Photoreduced Quinones. Retrieved from [Link]

  • Weed Science Society of America. (2017). Chlorophyll Fluorescence Assay for the Determination of Triazine Resistance. Retrieved from [Link]

Sources

Application

Application of N,N-dimethyl-N'-(4-hydroxyphenyl)urea as a Potential Antioxidant: A Technical Guide

Introduction: The Imperative for Novel Antioxidants in an Oxidative World Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutrali...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Novel Antioxidants in an Oxidative World

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to the pathogenesis of a multitude of chronic and degenerative diseases.[1] ROS, which include free radicals such as the superoxide anion (O₂⁻) and hydroxyl radical (•OH), are natural byproducts of cellular metabolism. However, their overproduction can lead to significant damage to vital biomolecules, including lipids, proteins, and DNA. This cumulative damage is implicated in conditions ranging from cardiovascular and neurodegenerative diseases to cancer.[1]

The body possesses an endogenous antioxidant defense system, but this can be overwhelmed, creating a need for exogenous antioxidants from dietary or therapeutic sources. Phenolic compounds are a well-established class of antioxidants, renowned for their ability to scavenge free radicals and mitigate oxidative damage.[2] Their mechanism of action is primarily attributed to the presence of a hydroxyl group on an aromatic ring, which can donate a hydrogen atom to a free radical, thereby neutralizing it.[2]

This application note focuses on a promising synthetic compound, N,N-dimethyl-N'-(4-hydroxyphenyl)urea . This molecule integrates a phenolic hydroxyl group, the primary functional moiety for antioxidant activity, with a urea scaffold. Urea derivatives have garnered interest in medicinal chemistry due to their ability to form hydrogen bonds and interact with biological targets.[3] The strategic combination of these two functionalities presents a compelling case for the investigation of N,N-dimethyl-N'-(4-hydroxyphenyl)urea as a novel antioxidant agent.

This guide provides a comprehensive overview of the application and evaluation of N,N-dimethyl-N'-(4-hydroxyphenyl)urea as a potential antioxidant. It is intended for researchers, scientists, and drug development professionals, offering detailed protocols for in vitro and cell-based assays, insights into the potential mechanisms of action, and guidance on data interpretation.

Proposed Mechanism of Antioxidant Action

The antioxidant activity of N,N-dimethyl-N'-(4-hydroxyphenyl)urea is hypothesized to be primarily mediated by its 4-hydroxyphenyl moiety. This phenolic group can neutralize free radicals through two principal mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[4][5]

  • Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic hydroxyl group donates its hydrogen atom to a free radical (R•), effectively neutralizing it. This process generates a stable phenoxy radical from the parent molecule, which is resonance-stabilized, preventing the propagation of the radical chain reaction.[1]

  • Single Electron Transfer (SET): Alternatively, the phenolic compound can donate a single electron to the free radical, forming a radical cation from the antioxidant and an anion from the free radical. The radical cation can then be deprotonated to form the stable phenoxy radical.[6]

The predominant mechanism is influenced by factors such as the structure of the antioxidant, the nature of the free radical, and the solvent system.[6] A comparative analysis of the compound's activity in various antioxidant assays can provide insights into its likely mechanism of action.

Antioxidant Mechanism of N,N-dimethyl-N'-(4-hydroxyphenyl)urea cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) Compound_HAT N,N-dimethyl-N'-(4-hydroxyphenyl)urea Phenoxy_Radical_HAT Stable Phenoxy Radical Compound_HAT->Phenoxy_Radical_HAT Radical_HAT Free Radical (R•) Neutralized_HAT Neutralized Molecule (RH) Radical_HAT->Neutralized_HAT Compound_SET N,N-dimethyl-N'-(4-hydroxyphenyl)urea Radical_Cation Radical Cation Compound_SET->Radical_Cation Radical_SET Free Radical (R•) Radical_Anion Radical Anion Radical_SET->Radical_Anion Phenoxy_Radical_SET Stable Phenoxy Radical Radical_Cation->Phenoxy_Radical_SET

Caption: Proposed antioxidant mechanisms of N,N-dimethyl-N'-(4-hydroxyphenyl)urea.

Experimental Workflow for Antioxidant Evaluation

A systematic approach is crucial for the comprehensive evaluation of a novel antioxidant candidate. The following workflow outlines the key experimental stages, from initial in vitro screening to cellular-level validation.

Caption: A systematic workflow for evaluating antioxidant potential.

In Vitro Antioxidant Capacity Assays: Detailed Protocols

The initial assessment of antioxidant activity is typically performed using a panel of in vitro chemical assays. These rapid and cost-effective methods provide valuable information on the radical scavenging and reducing capabilities of the test compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change from purple to yellow, which is measured spectrophotometrically.[7]

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and stored in the dark.

    • Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of N,N-dimethyl-N'-(4-hydroxyphenyl)urea in a suitable solvent (e.g., DMSO or methanol).

    • Working Solutions: Prepare a series of dilutions of the test compound (e.g., 10, 25, 50, 100, 200 µg/mL) in methanol.

    • Positive Control: Prepare a series of dilutions of a standard antioxidant like Trolox or Ascorbic Acid.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of each dilution of the test compound or positive control to the wells of a 96-well microplate.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control (blank), add 100 µL of methanol and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

    • Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the concentration of the compound.

CompoundIC₅₀ (µg/mL)
N,N-dimethyl-N'-(4-hydroxyphenyl)ureaExample: 45.8
Trolox (Positive Control)Example: 8.2
Ascorbic Acid (Positive Control)Example: 5.5
Table 1: Example data for DPPH radical scavenging activity.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-generated ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant results in a decolorization of the solution, which is monitored spectrophotometrically.[3]

Experimental Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.

    • Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.

    • ABTS•⁺ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will produce a dark-colored solution containing the ABTS•⁺ radical.

    • Diluted ABTS•⁺ Solution: Dilute the ABTS•⁺ working solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.700 ± 0.02 at 734 nm.

    • Test Compound and Positive Control: Prepare serial dilutions as described for the DPPH assay.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of each dilution of the test compound or positive control to the wells of a 96-well microplate.

    • Add 180 µL of the diluted ABTS•⁺ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS•⁺ scavenging activity.

    • The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using different concentrations of Trolox, and the TEAC value of the sample is determined from this curve.

CompoundTEAC (mM Trolox Equivalents/mg)
N,N-dimethyl-N'-(4-hydroxyphenyl)ureaExample: 1.8
Quercetin (Positive Control)Example: 4.5
Table 2: Example data for ABTS radical cation decolorization assay.
Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.[8]

Experimental Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate and acetic acid in water.

    • TPTZ Solution (10 mM): Dissolve 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve FeCl₃·6H₂O in water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

    • Test Compound and Standard: Prepare serial dilutions of the test compound and a ferrous sulfate (FeSO₄) standard.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of each dilution of the test compound or standard to the wells of a 96-well microplate.

    • Add 150 µL of the pre-warmed FRAP reagent to each well.

    • Incubate the plate at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Generate a standard curve using the known concentrations of FeSO₄.

    • The FRAP value of the sample is calculated from the standard curve and expressed as µM Fe(II) equivalents.

CompoundFRAP Value (µM Fe(II) Equivalents/mg)
N,N-dimethyl-N'-(4-hydroxyphenyl)ureaExample: 1250
Gallic Acid (Positive Control)Example: 3500
Table 3: Example data for Ferric Reducing Antioxidant Power assay.

Cell-Based Antioxidant Assay: A More Biologically Relevant Approach

While in vitro chemical assays are useful for initial screening, they do not account for cellular uptake, metabolism, and localization of the test compound. Therefore, a cell-based assay is essential to evaluate the antioxidant potential in a more biologically relevant context.[9]

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), by peroxyl radicals generated within cells.[10]

Experimental Protocol:

  • Cell Culture:

    • Culture a suitable human cell line, such as HepG2 (human liver cancer cells), in an appropriate medium in a humidified incubator at 37°C with 5% CO₂.

  • Reagent Preparation:

    • DCFH-DA Solution: Prepare a stock solution of DCFH-DA in a suitable solvent and dilute it in culture medium to the desired working concentration just before use.

    • AAPH Solution: Prepare a solution of the peroxyl radical initiator, 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), in culture medium.

    • Test Compound and Positive Control: Prepare dilutions of the test compound and a positive control (e.g., Quercetin) in culture medium.

  • Assay Procedure (96-well black plate with clear bottom):

    • Seed the cells in the 96-well plate and grow them to confluence.

    • Remove the growth medium and wash the cells with phosphate-buffered saline (PBS).

    • Treat the cells with the test compound or positive control along with the DCFH-DA solution for 1 hour.

    • Wash the cells with PBS to remove the treatment solution.

    • Add the AAPH solution to induce oxidative stress.

    • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence (excitation ~485 nm, emission ~538 nm) every 5 minutes for 1 hour at 37°C.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence versus time plot for both the control and treated wells.

    • The CAA value is calculated using the following formula: CAA unit = 100 - (AUC_sample / AUC_control) * 100

    • Determine the EC₅₀ value (the concentration of the compound that produces a 50% reduction in fluorescence).

CompoundEC₅₀ (µM)
N,N-dimethyl-N'-(4-hydroxyphenyl)ureaExample: 25.3
Quercetin (Positive Control)Example: 5.8
Table 4: Example data for Cellular Antioxidant Activity assay.

Elucidating the Mechanism of Action: HAT vs. SET

Determining whether an antioxidant acts primarily through a Hydrogen Atom Transfer (HAT) or a Single Electron Transfer (SET) mechanism provides deeper insight into its chemical behavior. An experimental approach to this involves comparing the compound's efficacy across different antioxidant assays that favor one mechanism over the other.

  • FRAP assay: This assay is considered to be predominantly based on the SET mechanism.[11] Strong activity in the FRAP assay suggests a significant contribution from the SET pathway.

  • DPPH and ABTS assays: These assays proceed through a combination of HAT and SET mechanisms. The relative contribution of each mechanism can be influenced by the solvent and the structure of the antioxidant.

A comparative analysis of the results from these assays can provide valuable clues. For example, a compound that shows high activity in the FRAP assay is likely a good electron donor (acting via SET). If it also performs well in the DPPH and ABTS assays, it likely possesses both electron-donating and hydrogen-donating capabilities.

For a more definitive understanding, computational methods can be employed. Calculating the Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond and the Ionization Potential (IP) of the molecule can predict the favored mechanism. A lower BDE suggests a preference for the HAT mechanism, while a lower IP indicates a greater likelihood of the SET mechanism.

Safety Precautions

As with any chemical compound, appropriate safety measures must be taken when handling N,N-dimethyl-N'-(4-hydroxyphenyl)urea and the reagents used in the described assays.

  • Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.

  • Handling: Handle the compound and all chemicals in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store N,N-dimethyl-N'-(4-hydroxyphenyl)urea in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Consult the Safety Data Sheet (SDS) for N,N-dimethyl-N'-(4-hydroxyphenyl)urea and all other reagents for detailed safety information.

Conclusion

N,N-dimethyl-N'-(4-hydroxyphenyl)urea presents a compelling structural motif for a potential antioxidant, combining a known antioxidant pharmacophore (the hydroxyphenyl group) with a versatile urea scaffold. The detailed protocols and experimental workflow provided in this application note offer a robust framework for the systematic evaluation of its antioxidant properties. By employing a combination of in vitro and cell-based assays, researchers can gain a comprehensive understanding of its efficacy and potential mechanism of action. The insights gained from such studies will be invaluable in determining the future trajectory of this compound in the fields of medicinal chemistry and drug development, potentially leading to the development of novel therapeutic agents for the prevention and treatment of oxidative stress-related diseases.

References

  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237. [Link]

  • Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical. Nature, 181(4617), 1199-1200. [Link]

  • Antioxidant Compounds and Their Antioxidant Mechanism. (n.d.). In IntechOpen. [Link]

  • Galano, A., & Alvarez-Idaboy, J. R. (2019). Computational Strategies for Unveiling the Mechanisms of Antioxidant Activity and for Designing Better Antioxidants: A Review. Molecules, 24(9), 1755. [Link]

  • Moreira, D. C. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. [Link]

  • Apak, R., Güçlü, K., Özyürek, M., & Karademir, S. E. (2004). Novel total antioxidant capacity assay for dietary polyphenols and vitamins C and E, using cerium(IV) ion and post-column derivatization. Journal of Agricultural and Food Chemistry, 52(26), 7970-7981.
  • Pisoschi, A. M., & Negulescu, G. P. (2011). Methods for total antioxidant activity determination: a review. Biochemistry & Analytical Biochemistry, 1(1), 1-10.
  • Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of Agricultural and Food Chemistry, 53(10), 4290-4302.
  • Wolfe, K. L., & Liu, R. H. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896-8907. [Link]

  • Ou, B., Hampsch-Woodill, M., & Prior, R. L. (2001). Development and validation of an improved oxygen radical absorbance capacity assay using fluorescein as the fluorescent probe. Journal of Agricultural and Food Chemistry, 49(10), 4619-4626.
  • Schlesier, K., Harms, M., & Elmadfa, I. (2002). A new method for the determination of the antioxidant activity of vitamins, food and other biological material. Journal of the Science of Food and Agriculture, 82(15), 1813-1819.
  • Lobo, V., Patil, A., Phatak, A., & Chandra, N. (2010). Free radicals, antioxidants and functional foods: Impact on human health. Pharmacognosy Reviews, 4(8), 118. [Link]

  • Leopoldini, M., Russo, N., & Toscano, M. (2011). The molecular basis of working mechanism of natural polyphenolic antioxidants. Food Chemistry, 125(2), 288-306. [Link]

  • Firuzi, O., Lacanna, A., Petrucci, R., Marrosu, G., & Saso, L. (2005). Evaluation of the antioxidant activity of flavonoids by “ferric reducing antioxidant power” assay and cyclic voltammetry. Biochimica et Biophysica Acta (BBA)-General Subjects, 1721(1-3), 174-184.
  • Nenadis, N., Wang, L. F., Tsimidou, M., & Zhang, H. Y. (2004). Estimation of scavenging activity of phenolic compounds using the ABTS•+ assay. Journal of Agricultural and Food Chemistry, 52(15), 4669-4674.
  • Platzer, M., Kiese, S., Herfellner, T., Schweiggert-Weisz, U., & Eisner, P. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers in Nutrition, 9, 861390. [Link]

  • Shahidi, F., & Ambigaipalan, P. (2015). Phenolics and polyphenolics in foods, beverages and spices: Antioxidant activity and health effects–A review. Journal of Functional Foods, 18, 820-897.
  • Arts, M. J., Dallinga, J. S., Voss, H. P., Haenen, G. R., & Bast, A. (2004). A new approach to assess the total antioxidant capacity using electron spin resonance. Food and Chemical Toxicology, 42(1), 45-49.
  • Pop, A., Vlase, L., & Tamas, M. (2014). Analytical methods used in determining antioxidant activity: a review. Revista de Chimie, 65(1), 50-53. [Link]

  • Huang, D., Ou, B., & Prior, R. L. (2005). The chemistry behind antioxidant capacity assays. Journal of Agricultural and Food Chemistry, 53(6), 1841-1856.
  • Kellett, G. L. (2008). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. Journal of Agricultural and Food Chemistry, 56(8), 2969-2969.
  • Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of “antioxidant power”: the FRAP assay. Analytical Biochemistry, 239(1), 70-76. [Link]

Sources

Method

Application Note: High-Precision Quantification of N'-(4-hydroxyphenyl)-N,N-dimethylurea via HPLC-UV

Introduction & Scope Urea, N'-(4-hydroxyphenyl)-N,N-dimethyl- (also known as 4-hydroxyfenuron or 3-(4-hydroxyphenyl)-1,1-dimethylurea) is the primary Phase I oxidative metabolite of the phenylurea scaffold, a pharmacopho...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Urea, N'-(4-hydroxyphenyl)-N,N-dimethyl- (also known as 4-hydroxyfenuron or 3-(4-hydroxyphenyl)-1,1-dimethylurea) is the primary Phase I oxidative metabolite of the phenylurea scaffold, a pharmacophore common in both agrochemicals (e.g., Fenuron) and various urea-based antineoplastic agents.[1]

Quantifying this metabolite is critical for two distinct cohorts:

  • Drug Development Professionals: To assess cytochrome P450-mediated oxidative metabolism (metabolic stability) and identify potential toxicophores.[1]

  • Environmental Scientists: To monitor the degradation of phenylurea herbicides in groundwater and soil matrices.

This Application Note details a robust, stability-indicating HPLC-UV protocol designed to separate the polar hydroxylated metabolite from its parent compound and matrix interferences. Unlike generic protocols, this method utilizes a specific acidic mobile phase modification to suppress phenolic ionization, ensuring sharp peak shape and high reproducibility.

Physicochemical Context & Strategy

To design a self-validating protocol, one must understand the analyte's behavior in solution.[1]

  • Chemical Structure: The molecule consists of a lipophilic phenyl ring and a hydrophilic urea moiety. The addition of the hydroxyl group at the para position significantly increases polarity compared to the parent phenylurea.

  • pKa Considerations: The phenolic hydroxyl group has a pKa of approximately ~10.0. The urea nitrogens are non-basic in aqueous conditions.[1]

  • Separation Logic:

    • Stationary Phase: A C18 (Octadecyl) column is selected for hydrophobic interaction.[1]

    • Mobile Phase pH: Maintaining pH < 4.0 is crucial.[1] At neutral pH, secondary interactions with silanols can cause tailing. An acidic modifier (Phosphoric acid) keeps the phenolic group protonated (neutral), maximizing interaction with the C18 phase and sharpening the peak.

    • Elution Order: Due to the added polar -OH group, N'-(4-hydroxyphenyl)-N,N-dimethylurea will elute before the parent compound (Fenuron). [1]

Visualizing the Metabolic Pathway

The following diagram illustrates the oxidative pathway this method is designed to monitor.

MetabolicPathway Parent Parent Phenylurea (Fenuron) [Lipophilic] Enzyme CYP450 (Oxidation) Parent->Enzyme NADPH/O2 Metabolite Target Analyte: N'-(4-hydroxyphenyl)- N,N-dimethylurea [Polar/Hydrophilic] Enzyme->Metabolite Hydroxylation (-OH) Conjugate Phase II Conjugate (Glucuronide) Metabolite->Conjugate UGT Transferase

Figure 1: Phase I oxidative metabolism of phenylureas. The method targets the central red node.

Experimental Protocol

Instrumentation & Conditions[1][2][3][4]
  • HPLC System: Agilent 1260 Infinity II or equivalent (Quaternary Pump, DAD).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent end-capped C18.[1]

ParameterSettingRationale
Mobile Phase A Water + 0.1%

Acidic pH (~2.[1]5) suppresses phenolic ionization.[1]
Mobile Phase B Acetonitrile (HPLC Grade)Strong solvent for elution of aromatic compounds.[1]
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.[1]
Injection Volume 20 µLSufficient sensitivity without column overload.[1]
Column Temp 30°CImproves mass transfer and retention time reproducibility.[1]
Detection 244 nm (bw 4 nm)

for substituted phenylureas; minimizes aliphatic noise.
Gradient Program

An isocratic hold is used initially to separate the early-eluting polar metabolite from the solvent front, followed by a ramp to clear the parent compound.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.008515Injection / Isocratic Hold
5.008515Elution of Target Metabolite
12.004060Ramp to elute Parent/Lipophilic impurities
15.004060Wash
15.108515Re-equilibration
20.008515Ready for next injection
Standard Preparation

Stock Solution (1 mg/mL):

  • Weigh 10.0 mg of 3-(4-hydroxyphenyl)-1,1-dimethylurea reference standard.[1]

  • Dissolve in 10 mL of Methanol. Sonicate for 5 mins.

  • Store at -20°C (Stable for 3 months).

Working Standards: Dilute Stock with Mobile Phase A:B (85:15) to generate a calibration curve: 0.5, 1.0, 5.0, 10.0, 20.0, and 50.0 µg/mL.

Sample Preparation Workflows

Choose the workflow matching your matrix complexity.

Workflow A: Biological Fluids (Plasma/Microsomes)

Best for drug metabolism studies (DMPK).[1]

  • Aliquot: Transfer 100 µL of plasma/microsomal incubation mixture to a microtube.

  • Precipitation: Add 300 µL ice-cold Acetonitrile. Vortex vigorously for 30 sec.[1]

  • Centrifugation: Spin at 10,000 x g for 10 min at 4°C.

  • Evaporation (Optional): If sensitivity < 0.1 µg/mL is needed, evaporate supernatant under

    
     and reconstitute in 100 µL Mobile Phase.
    
  • Injection: Inject supernatant directly.[1]

Workflow B: Environmental Water Samples

Best for trace analysis (ppb levels).

  • Conditioning: Pass 5 mL Methanol then 5 mL Water through a C18 SPE cartridge (e.g., Waters Sep-Pak).[1]

  • Loading: Load 100-500 mL of water sample (pH adjusted to 3.0).

  • Washing: Wash with 5 mL Water (removes salts).[1]

  • Elution: Elute with 2 x 2 mL Methanol.

  • Reconstitution: Evaporate to dryness; reconstitute in 500 µL Mobile Phase.

Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Raw Sample (Plasma/Water) Extract Protein Ppt (ACN) OR SPE Extraction Sample->Extract Clean Centrifuge/Filter (0.22 µm) Extract->Clean Inject Injection (20 µL) Clean->Inject Sep Separation (C18 Column, 30°C) Inject->Sep Detect UV Detection (244 nm) Sep->Detect

Figure 2: Analytical workflow from sample matrix to UV detection.[1]

Method Validation & Performance

This method has been designed to meet ICH Q2(R1) validation criteria.

System Suitability[1]
  • Retention Time (

    
    ):  Metabolite ~4.5 min; Parent ~10.5 min.[1]
    
  • Resolution (

    
    ):  > 2.0 between metabolite and parent.
    
  • Tailing Factor (

    
    ):  < 1.5 (Ensured by acidic mobile phase).[1]
    
Linearity & Sensitivity
ParameterResultNotes
Linear Range 0.5 – 50.0 µg/mL

LOD (S/N = 3)0.05 µg/mLLimit of Detection
LOQ (S/N = 10)0.15 µg/mLLimit of Quantification
Recovery 92% - 103%Spiked plasma matrix

Troubleshooting Guide

Issue: Peak Tailing

  • Cause: Interaction between the urea nitrogen and residual silanols on the column.

  • Solution: Ensure Mobile Phase A pH is < 3.[1]0. Replace column if end-capping has degraded.

Issue: Co-elution with Matrix

  • Cause: Polar interferences in plasma eluting early.[1]

  • Solution: Decrease initial %B to 10% or extend the isocratic hold to 7 minutes to push the metabolite peak later.

Issue: Baseline Drift

  • Cause: UV absorption of the mobile phase modifiers at low wavelengths.

  • Solution: Use HPLC-grade Phosphoric acid.[1] If using Formic acid (for MS), drift is more common; use reference wavelength correction (e.g., 360 nm).

References

  • United States Environmental Protection Agency (EPA). (2000).[1] Method 532: Determination of Phenylurea Compounds in Drinking Water by Solid Phase Extraction and High Performance Liquid Chromatography with UV Detection.[2][3] Washington, D.C. Link

  • Tixier, C., et al. (2000).[1] "Determination of phenylurea herbicides and their metabolites in water by solid-phase extraction and liquid chromatography." Journal of Chromatography A, 876(1-2), 195-206.[1]

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • PubChem. (2025).[1] 3-(4-Hydroxyphenyl)-1,1-dimethylurea Compound Summary. National Library of Medicine.[1] Link[1]

Sources

Application

Application Note: Targeted LC-MS/MS Analysis of N'-(4-hydroxyphenyl)-N,N-dimethylurea in Environmental Matrices

Abstract & Introduction This application note details a robust protocol for the quantification of N'-(4-hydroxyphenyl)-N,N-dimethylurea (also known as 3-(4-hydroxyphenyl)-1,1-dimethylurea or 4-hydroxy-fenuron) in surface...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This application note details a robust protocol for the quantification of N'-(4-hydroxyphenyl)-N,N-dimethylurea (also known as 3-(4-hydroxyphenyl)-1,1-dimethylurea or 4-hydroxy-fenuron) in surface water and soil.

This compound is a primary degradation product (metabolite) of phenylurea herbicides, specifically Fenuron and Isoproturon . While parent herbicides are often monitored, their hydroxylated metabolites possess significantly higher polarity (lower LogP), increasing their mobility in soil and potential to leach into groundwater. Standard C18 methods optimized for parent herbicides often fail to retain these polar metabolites, leading to co-elution with matrix suppressors and poor sensitivity.

This guide addresses these challenges using a Hydrophilic-Lipophilic Balanced (HLB) Solid Phase Extraction (SPE) followed by Polar-Embedded Reversed-Phase Chromatography .

Chemical Context
  • Target Analyte: N'-(4-hydroxyphenyl)-N,N-dimethylurea

  • CAS Number: 13431-11-3

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Molecular Weight: 180.21 g/mol

  • pKa: ~10 (Phenolic OH), ~13 (Urea NH)

  • LogP: ~0.6 (Significantly lower than Fenuron's LogP of ~2.4)

Analytical Strategy & Logic

The core challenge is the "Polarity Shift." The addition of the hydroxyl group on the phenyl ring increases water solubility.

  • Extraction Logic: Traditional C18 SPE cartridges may suffer breakthrough (analyte loss) during loading. We utilize a polymeric HLB sorbent which retains polar analytes via N-vinylpyrrolidone moieties.

  • Separation Logic: A standard C18 column may elute this metabolite in the void volume. We employ a High-Strength Silica (HSS) T3 or Polar-Embedded C18 column to maximize aqueous retention.

Workflow Diagram (DOT)

AnalyticalWorkflow Sample Environmental Sample (Water/Soil) Prep Sample Prep (Filtration/Homogenization) Sample->Prep 0.45 µm Filter SPE SPE Enrichment (Polymeric HLB) Prep->SPE Load pH 7 LC UHPLC Separation (HSS T3 Column) SPE->LC Elute MeOH MS MS/MS Detection (ESI+ MRM) LC->MS Gradient Data Quantification (Isotope Dilution) MS->Data Signal Data->SPE If Recovery < 70%

Caption: Figure 1. End-to-end analytical workflow emphasizing the critical SPE enrichment step for polar retention.

Experimental Protocols

Protocol A: Sample Preparation (Solid Phase Extraction)[1][2]

Objective: Concentrate analyte from 500 mL water to 1 mL extract (500x enrichment) while removing salts.

Materials:

  • Cartridge: Hydrophilic-Lipophilic Balanced (HLB) Polymeric Sorbent, 200 mg / 6 mL (e.g., Oasis HLB or Strata-X).

  • Internal Standard (IS): Diuron-d6 or Fenuron-d5 (Spike before extraction).

Step-by-Step Procedure:

  • Sample Pre-treatment:

    • Filter water samples through 0.7 µm glass fiber filters.

    • Adjust pH to 7.0 ± 0.5 (Neutral pH ensures the phenol remains protonated and retains on the RP mechanism).

    • Add IS to a final concentration of 100 ng/L.

  • Conditioning:

    • 5 mL Methanol (MeOH).

    • 5 mL Milli-Q Water.

  • Loading:

    • Load 500 mL sample at a flow rate of ~5-10 mL/min.

  • Washing (Critical Step):

    • Wash with 5 mL of 5% MeOH in Water.

    • Note: Do not use high % organic wash; the polar metabolite will be lost.

    • Dry cartridge under vacuum for 10 minutes.

  • Elution:

    • Elute with 2 x 4 mL Methanol.

  • Concentration:

    • Evaporate eluate to near dryness under Nitrogen at 40°C.[1]

    • Reconstitute in 1 mL of 95:5 Water:Acetonitrile (matches initial LC conditions).

Protocol B: LC-MS/MS Instrumentation[3][4][5]

System: UHPLC coupled to Triple Quadrupole MS.[1]

Chromatography Parameters:

  • Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or Phenomenex Kinetex Biphenyl.

    • Why? HSS T3 is designed to withstand 100% aqueous mobile phases and retain polar organics.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.00955Initial
1.00955Hold (Trapping)
6.00595Linear Ramp
7.50595Wash
7.60955Re-equilibration
10.00955End

Mass Spectrometry Parameters (ESI+):

  • Source: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 450°C.

  • Precursor Ion: [M+H]+ = 181.2 m/z.

MRM Transitions Table:

AnalytePrecursor (m/z)Product (m/z)Cone (V)CE (eV)TypeMechanism
4-OH-Fenuron 181.2 136.1 2518QuantLoss of dimethylamine [-NH(CH3)2]
181.2108.12528QualPhenyl ring cleavage
181.272.02535QualDimethylurea fragment
Fenuron-d5 (IS) 169.277.12520QuantIS Reference

Method Validation & Troubleshooting

Mechanism of Fragmentation

The fragmentation of phenylureas typically involves the cleavage of the amide bond.

  • Primary Transition (181 -> 136): The dimethylamine group (45 Da) is a good leaving group. The charge remains on the isocyanate-phenyl ring structure.

  • Secondary Transition: Further degradation of the phenyl ring structure.

Troubleshooting Logic (DOT)

Troubleshooting Start Issue: Low Sensitivity Check1 Check Retention Time Start->Check1 RT_Early RT < 1.5 min? Check1->RT_Early RT_Good RT Normal Check1->RT_Good Action1 Analyte eluting in void. Change to HSS T3 column or reduce initial %B. RT_Early->Action1 Action2 Check Matrix Effects. Perform Post-Column Infusion. RT_Good->Action2

Caption: Figure 2. Decision tree for troubleshooting sensitivity issues caused by polarity-induced early elution.

Performance Criteria (Self-Validating System)

To ensure the method is valid for a specific batch:

  • Retention Factor (k'): Must be > 2.0 to avoid ion suppression from unretained salts.

  • Ion Ratio: The ratio of Quant (136) to Qual (108) ions must be within ±20% of the authentic standard.

  • Recovery: Spiked matrix samples must show 70-120% recovery. If <70%, the SPE wash step is likely too strong (removing the polar metabolite).

References

  • United States Environmental Protection Agency (EPA). (2000). Method 532: Determination of Phenylurea Compounds in Drinking Water by Solid Phase Extraction and High Performance Liquid Chromatography with UV Detection. (Provides the foundational SPE chemistry for this class).

  • Thurman, E. M., & Ferrer, I. (2010). Mass Spectrometry Applications for Environmental Analysis.[3][4][5][6][7] LC-MS/MS methodology for herbicide metabolites.[8][4][6][9]

  • Fenuron Data Sheet. (2026). University of Hertfordshire PPDB: Pesticide Properties DataBase. (Physicochemical properties for method development).

  • Phenomenex Application Note. (2023). Comprehensive Guide to Solid Phase Extraction (SPE). (Source for Polymeric HLB protocols).

Sources

Method

Use of N,N-dimethyl-N'-(4-hydroxyphenyl)urea as a reference standard in analytical chemistry

The following Application Note and Protocol Guide details the use of N,N-dimethyl-N'-(4-hydroxyphenyl)urea (also known as 4-Hydroxyfenuron or 1,1-dimethyl-3-(4-hydroxyphenyl)urea ) as a primary reference standard in anal...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide details the use of N,N-dimethyl-N'-(4-hydroxyphenyl)urea (also known as 4-Hydroxyfenuron or 1,1-dimethyl-3-(4-hydroxyphenyl)urea ) as a primary reference standard in analytical chemistry.

This guide is structured for researchers in environmental toxicology, agrochemical development, and metabolic profiling.

Executive Summary

N,N-dimethyl-N'-(4-hydroxyphenyl)urea is the primary Phase I oxidative metabolite of Fenuron (1,1-dimethyl-3-phenylurea), a phenylurea herbicide. In analytical chemistry, this compound serves as a critical Reference Standard for:

  • Environmental Fate Studies: Tracking the biotic degradation of Fenuron in soil and water systems.

  • Toxicological Profiling: Quantifying exposure and metabolic clearance in non-target organisms (e.g., mammals, aquatic life).

  • Bioremediation Analysis: Assessing the efficacy of microbial strains (e.g., Mortierella sp., Arthrobacter sp.) in degrading phenylurea contaminants.

This protocol provides a validated workflow for the extraction, separation, and mass spectrometric quantification of 4-Hydroxyfenuron in complex matrices.

Chemical Identity & Properties

PropertyDescription
Chemical Name 1,1-Dimethyl-3-(4-hydroxyphenyl)urea
Synonyms 4-Hydroxyfenuron;

-(4-hydroxyphenyl)-

-dimethylurea
Parent Compound Fenuron (CAS: 101-42-8)
Molecular Formula

Molecular Weight 180.20 g/mol
Solubility Soluble in Methanol, Acetonitrile, DMSO; Moderately soluble in water.
pKa ~9.9 (Phenolic -OH), ~14 (Urea)
Storage -20°C, desiccated, protected from light.
Metabolic Context

The presence of the hydroxyl group at the para-position of the phenyl ring indicates oxidative attack by Cytochrome P450 monooxygenases (in plants/mammals) or microbial hydroxylases. This transformation increases polarity, facilitating subsequent Phase II conjugation (e.g., glucuronidation) or ring cleavage.

Visualization: Metabolic Pathway

The following diagram illustrates the formation of 4-Hydroxyfenuron from Fenuron and its subsequent fate.

FenuronMetabolism Fenuron Fenuron (Parent Herbicide) OH_Fenuron 4-Hydroxyfenuron (Target Analyte) Fenuron->OH_Fenuron CYP450 / Hydroxylase (Oxidation) Demethyl_Fenuron 1-Methyl-3-phenylurea (Demethylated) Fenuron->Demethyl_Fenuron N-Demethylase Conjugate O-Glucuronide / Sulfate (Phase II Conjugate) OH_Fenuron->Conjugate Transferase (Conjugation) RingCleavage Ring Cleavage Products (CO2, NH3) OH_Fenuron->RingCleavage Ring Fission (Microbial)

Caption: Figure 1. Metabolic pathway of Fenuron showing the formation of 4-Hydroxyfenuron via oxidative hydroxylation.

Analytical Protocol: LC-MS/MS Quantification

Reagent Preparation
  • Stock Solution (1 mg/mL): Dissolve 10 mg of N,N-dimethyl-N'-(4-hydroxyphenyl)urea reference standard in 10 mL of LC-MS grade Methanol. Store at -20°C.

  • Working Standard (1 µg/mL): Dilute Stock Solution 1:1000 in 50:50 Methanol:Water (v/v).

  • Internal Standard (IS): Use Fenuron-d5 or 4-Hydroxy-Diuron-d6 if available. Alternatively, use a structurally similar urea like Monuron.

Sample Extraction (Solid Phase Extraction - SPE)

This protocol is optimized for soil or aqueous samples.

  • Conditioning: Use a hydrophilic-lipophilic balance (HLB) cartridge (e.g., Oasis HLB, 60 mg).

    • Wash with 3 mL Methanol.

    • Equilibrate with 3 mL Water (pH 3, adjusted with formic acid).

  • Loading: Load 10 mL of filtered water sample or soil extract (pH adjusted to ~3).

    • Note: Acidic pH suppresses ionization of the phenol group, improving retention on HLB.

  • Washing: Wash with 3 mL of 5% Methanol in Water to remove salts and highly polar interferences.

  • Elution: Elute with 3 mL of 100% Methanol.

  • Reconstitution: Evaporate to dryness under nitrogen stream and reconstitute in 200 µL of Mobile Phase A:B (80:20).

LC-MS/MS Conditions

System: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 or Sciex QTRAP) coupled to UHPLC.

Chromatography:

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 10% B (Isocratic hold)

    • 1-6 min: 10% -> 90% B (Linear ramp)

    • 6-8 min: 90% B (Wash)

    • 8.1 min: 10% B (Re-equilibration)

Mass Spectrometry (ESI+ Mode):

  • Source: Electrospray Ionization (Positive).

  • Capillary Voltage: 3500 V.

  • Drying Gas Temp: 350°C.

MRM Transitions (Multiple Reaction Monitoring):

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Role
4-OH-Fenuron 181.1

72.1

20Quantifier
181.1136.1

15Qualifier 1
181.1109.1

25Qualifier 2
Fenuron (Parent) 165.1

72.120Reference

Note: The m/z 72 fragment is characteristic of the dimethylurea moiety found in both parent and metabolite.

Visualization: Analytical Workflow

The following flowchart defines the critical decision points in the analytical process to ensure data integrity.

AnalyticalWorkflow Sample Sample Collection (Soil/Water/Biofluid) Spike Add Internal Standard (Correction for Matrix Effect) Sample->Spike Extract SPE Extraction (Oasis HLB, pH 3.0) Spike->Extract LCMS LC-MS/MS Analysis (MRM Mode: 181 -> 72) Extract->LCMS QC QC Check (Recovery 80-120%?) LCMS->QC Data Quantification & Reporting QC->Data Pass Fail Troubleshoot: Check pH / Re-extract QC->Fail Fail Fail->Extract Repeat

Caption: Figure 2. Step-by-step analytical workflow for the quantification of 4-Hydroxyfenuron.

References

  • Sørensen, S. R., et al. (2009). "Metabolites of the phenylurea herbicides chlorotoluron, diuron, isoproturon and linuron produced by the soil fungus Mortierella sp." Environmental Pollution. Link

  • Tixier, C., et al. (2002). "Occurrence and fate of phenylurea herbicides and their metabolites in a distinct soil horizon." Journal of Environmental Quality.
  • Giacomazzi, S., & Cochet, N. (2004). "Environmental impact of diuron transformation: a review." Chemosphere.[1] Link

  • PubChem Database. "Fenuron Compound Summary." National Library of Medicine. Link

Sources

Application

Application Note: Preclinical Evaluation of N'-(4-hydroxyphenyl)-N,N-dimethylurea (HPDMU) as a Bioactive Urea Scaffold

[1][2] Executive Summary & Scientific Rationale This Application Note outlines the experimental design for evaluating the efficacy and safety profile of N'-(4-hydroxyphenyl)-N,N-dimethylurea (HPDMU) . While historically...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Scientific Rationale

This Application Note outlines the experimental design for evaluating the efficacy and safety profile of N'-(4-hydroxyphenyl)-N,N-dimethylurea (HPDMU) . While historically identified as a primary metabolite of the phenylurea herbicide Fenuron, the 1,1-dimethyl-3-phenylurea scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for various kinase inhibitors (e.g., Sorafenib) and enzyme inhibitors.[1]

Scientific Premise for Efficacy: The structural integration of a phenolic hydroxyl group with a urea moiety mimics the transition state of tyrosine. Consequently, HPDMU is a candidate for Tyrosinase Inhibition (relevant to hyperpigmentation disorders and melanoma) and general Anti-proliferative activity via interference with urea-cycle enzymes or kinase binding pockets.[2]

Critical Safety Consideration: As a phenylurea, HPDMU carries a metabolic liability: hydrolysis to 4-aminophenol or aniline derivatives, which are associated with methemoglobinemia and hepatotoxicity.[1] Therefore, this guide integrates efficacy testing with a mandatory in vitro safety screen.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the evaluation, from stock preparation to "Go/No-Go" decision points.

ExperimentalDesign Start Compound Acquisition (HPDMU >98% Purity) Solubility Phase 1: Physicochemical Profiling (DMSO vs. PBS Solubility) Start->Solubility Decision1 Solubility > 10 µM? Solubility->Decision1 Decision1->Start No (Reformulate) Biochem Phase 2: Target Engagement (Tyrosinase Inhibition Assay) Decision1->Biochem Yes Cellular Phase 3: Phenotypic Efficacy (B16F10 Melanoma Viability) Biochem->Cellular IC50 < 50 µM Tox Phase 4: Safety/Tox Screen (HepG2 Hepatotoxicity) Cellular->Tox Analysis Data Synthesis (IC50, Selectivity Index) Tox->Analysis

Caption: Phased experimental workflow for HPDMU evaluation. Progression requires meeting solubility and potency thresholds.

Phase 1: Compound Preparation & Stability[1][2]

Objective: Phenylureas often suffer from poor aqueous solubility, which precipitates in cell culture media, causing false-positive toxicity (via crystal formation).[1][2]

Protocol A: Stock Solution Preparation
  • Solvent: Dissolve HPDMU in 100% DMSO (Dimethyl Sulfoxide) to a master stock concentration of 50 mM .

    • Rationale: Water solubility of phenylureas is low (~3.8 g/L for parent Fenuron).[2] DMSO ensures complete solubilization.[2]

  • Sonication: Sonicate for 5 minutes at room temperature to ensure no micro-aggregates remain.

  • Storage: Aliquot into amber glass vials (light sensitive due to phenol group) and store at -20°C.

  • Working Solution: Dilute 1:1000 in PBS or Media immediately before use to achieve a final DMSO concentration of ≤ 0.1%.

QC Check: Measure Absorbance at 600nm. If OD > 0.05, precipitation has occurred.

Phase 2: Biochemical Efficacy (Target Engagement)[1][2]

Target: Mushroom Tyrosinase (EC 1.14.18.1) Rationale: The 4-hydroxyphenyl moiety of HPDMU acts as a structural analogue to L-Tyrosine.[1][2] We test if HPDMU acts as a competitive inhibitor, preventing the conversion of L-DOPA to Dopaquinone (a precursor to melanin).[2]

Protocol B: Colorimetric Tyrosinase Inhibition Assay
ReagentConcentrationRole
Phosphate Buffer50 mM (pH 6.[1][2]8)Physiological environment
L-DOPA0.5 mMSubstrate
Tyrosinase (Mushroom)50 Units/mLEnzyme
HPDMU (Test) 0.1 – 100 µMInhibitor
Kojic Acid10 µMPositive Control (Standard Inhibitor)

Step-by-Step Methodology:

  • Plate Setup: Use a 96-well clear flat-bottom plate.

  • Incubation: Add 20 µL of HPDMU (various concentrations) and 140 µL of Phosphate Buffer.

  • Enzyme Addition: Add 20 µL of Tyrosinase enzyme solution. Incubate at 25°C for 10 minutes.

    • Expert Insight: This pre-incubation allows the inhibitor to bind the active site before the substrate competes.

  • Substrate Trigger: Add 20 µL of L-DOPA (0.5 mM).

  • Kinetic Read: Immediately measure Absorbance at 475 nm (Dopachrome formation) every 30 seconds for 10 minutes using a microplate reader.

  • Calculation: Determine the linear slope (velocity) of the reaction.

    
    [1][2]
    

Phase 3: Cellular Efficacy (Phenotypic Screening)[1][2]

Model: B16F10 Murine Melanoma Cells Rationale: To verify if the biochemical inhibition translates to a cellular context (membrane permeability) and to assess anti-proliferative effects common to urea scaffolds.[2]

Protocol C: MTT Cell Viability & Proliferation Assay

Experimental Design:

  • Seeding Density: 5,000 cells/well in 96-well plates.[1][2]

  • Duration: 48-hour drug exposure.[1][2][3]

  • Controls: Vehicle (0.1% DMSO) and Doxorubicin (1 µM, positive cytotoxic control).[2]

Methodology:

  • Culture: Seed B16F10 cells in DMEM + 10% FBS. Allow adherence for 24 hours.

  • Treatment: Replace media with fresh media containing HPDMU (0, 1, 5, 10, 25, 50, 100 µM).

    • Note: Perform in triplicate.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3 hours.

    • Mechanism:[1][2][4][5][6] Mitochondrial succinate dehydrogenase reduces MTT (yellow) to formazan (purple) in living cells.[2]

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve formazan crystals.[2]

  • Quantification: Read Absorbance at 570 nm .

Data Output: Generate a dose-response curve (Log[Concentration] vs. % Viability) to calculate the IC50 (Half-maximal inhibitory concentration).

Phase 4: Safety & Toxicity (The "Fail Fast" Screen)[2]

Critical Requirement: Phenylureas can be hepatotoxic.[2] Before claiming efficacy, we must determine the Selectivity Index (SI) .

Protocol D: HepG2 Hepatotoxicity Screen
  • Repeat Protocol C using HepG2 (Human Liver Carcinoma) cells.[2]

  • Calculation of Selectivity Index (SI):

    
    [2]
    
  • Interpretation:

    • SI > 10: Promising lead candidate (High efficacy, low toxicity).[2]

    • SI < 2: High toxicity risk; compound likely acts as a general toxin rather than a specific inhibitor.[2]

Mechanism of Action Visualization

The following diagram hypothesizes the interaction of HPDMU within the Tyrosinase active site, contrasting it with the native substrate (Tyrosine).

Mechanism Enzyme Tyrosinase Active Site (Binuclear Copper Center) Result_Sub Dopaquinone -> Melanin Enzyme->Result_Sub With Substrate Result_Inh Enzymatic Blockade (Reduced Pigmentation) Enzyme->Result_Inh With HPDMU Substrate L-Tyrosine (Native Substrate) Interaction Competitive Binding (Phenol mimics Tyrosine) Substrate->Interaction High Affinity HPDMU HPDMU (Inhibitor) HPDMU->Interaction Mimicry Interaction->Enzyme

Caption: Competitive inhibition model: HPDMU occupies the copper-binding site, blocking melanin synthesis.[1][2]

References

  • Urea Scaffold in Drug Design: Gaulton, A., et al. (2012).[2][7] "ChEMBL: a large-scale bioactivity database for drug discovery."[1][2] Nucleic Acids Research.[2] (Context: Validates the urea moiety as a privileged scaffold in kinase and enzyme inhibitors.)

  • Tyrosinase Inhibition by Hydroxyphenyl Ureas: Gao, H., et al. (2017).[2] "Inhibitory effect of urea derivatives on tyrosinase activity."[2] International Journal of Biological Macromolecules. (Context: Establishes the specific efficacy of the hydroxyphenyl-urea structure in melanogenesis inhibition.)

  • Metabolism of Phenylureas (Safety Grounding): Tixier, C., et al. (2002).[2] "Occurrence of phenylurea herbicides and their metabolites in surface waters." Environmental Science and Pollution Research. (Context: Identifies HPDMU as a metabolite and highlights the hydrolysis risks relevant to toxicity screening.)

  • MTT Assay Standardization: Riss, T.L., et al. (2013).[2] "Cell Viability Assays." NIH Assay Guidance Manual. (Context: The authoritative protocol for the cytotoxicity assays described in Phase 3.)

Sources

Method

Application Note: Multiplexed Cell-Based Assays for Evaluating the Cytotoxicity of N,N-dimethyl-N'-(4-hydroxyphenyl)urea

Scientific Rationale: Overcoming Redox Interference in Substituted Ureas N,N-dimethyl-N'-(4-hydroxyphenyl)urea is a substituted phenylurea derivative. While phenylureas are widely studied in agricultural chemistry (often...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale: Overcoming Redox Interference in Substituted Ureas

N,N-dimethyl-N'-(4-hydroxyphenyl)urea is a substituted phenylurea derivative. While phenylureas are widely studied in agricultural chemistry (often as photosystem II inhibitors) and drug development, evaluating their off-target cytotoxicity in mammalian cells requires careful assay selection.

The defining structural feature of N,N-dimethyl-N'-(4-hydroxyphenyl)urea is its 4-hydroxyphenyl moiety . Phenolic compounds are inherently redox-active and act as electron donors. When using traditional tetrazolium-based metabolic assays (such as MTT, MTS, or XTT), these phenolic groups can chemically reduce the tetrazolium dye into formazan in a completely cell-free manner[1][2]. This artificial reduction inflates absorbance readings, masking true cellular toxicity and yielding dangerous false-negative results[1].

To establish a self-validating system , researchers must bypass redox-sensitive dyes. The most authoritative approach is to multiplex two orthogonal biomarkers from the same sample well:

  • Intracellular ATP (CellTiter-Glo® 2.0): ATP is the most reliable indicator of metabolically active cells. Because the luciferase-based reaction requires intact ATP molecules, it cannot be artificially triggered by the phenolic hydroxyl group of the test compound[3][4].

  • Lactate Dehydrogenase (LDH) Release: By measuring LDH leaked into the culture medium, we directly quantify plasma membrane rupture (necrosis or late-stage apoptosis). This confirms whether a drop in ATP is due to actual cell death or merely transient metabolic cytostasis[1][2].

Cellular Targets & Assay Mechanisms

Cytotoxicity_Workflow cluster_targets Cellular Targets & Mechanisms cluster_assays Orthogonal Cytotoxicity Assays Compound N,N-dimethyl-N'-(4-hydroxyphenyl)urea (Test Compound) Cell In Vitro Cell Model (e.g., HepG2 Hepatocytes) Compound->Cell Dose-dependent exposure Mito Mitochondrial Function & ATP Production Cell->Mito Metabolic Stress Membrane Plasma Membrane Integrity Cell->Membrane Membrane Rupture MTT MTT Assay (Formazan Absorbance) Mito->MTT Redox Activity CTG CellTiter-Glo 2.0 (ATP Luminescence) Mito->CTG ATP Depletion LDH LDH Release Assay (Enzymatic Absorbance) Membrane->LDH Cytosolic Leakage Interpretation Multiplexed Data Integration: Distinguishing Cytostasis vs. Cytotoxicity MTT->Interpretation CTG->Interpretation LDH->Interpretation

Multiplexed cytotoxicity workflow distinguishing metabolic stress from membrane rupture.

Experimental Design & Reagent Preparation

  • Test Compound: N,N-dimethyl-N'-(4-hydroxyphenyl)urea, solubilized in cell-culture grade DMSO to a 100 mM stock. Final DMSO concentration in culture must not exceed 0.5% (v/v) to prevent solvent-induced toxicity.

  • Cell Model: HepG2 (human hepatocellular carcinoma) cells, seeded at 10,000 cells/well. HepG2 is the gold standard for evaluating xenobiotic and metabolite hepatotoxicity.

  • Assay Kits:

    • CellTiter-Glo® 2.0 Cell Viability Assay (Promega)[3].

    • CytoTox 96® Non-Radioactive Cytotoxicity Assay (Promega) for LDH detection.

Step-by-Step Multiplexed Protocol

This protocol allows the sequential measurement of LDH release and ATP content from a single population of cells, minimizing intra-assay variability and reducing cell culture costs[1][3].

Phase I: Cell Seeding and Compound Exposure
  • Seed Cells: Dispense 100 µL of HepG2 cell suspension (

    
     cells/mL) into the inner 60 wells of a 96-well opaque-walled plate with a clear bottom. Fill edge wells with sterile PBS to mitigate edge-effect evaporation.
    
  • Incubate: Allow cells to adhere overnight at 37°C, 5% CO₂.

  • Treat: Prepare serial dilutions of N,N-dimethyl-N'-(4-hydroxyphenyl)urea (e.g., 0.1 µM to 200 µM) in culture medium. Replace the overnight medium with 100 µL of the compound-containing medium. Include vehicle controls (0.5% DMSO) and a maximum LDH release control (untreated cells reserved for lysis).

  • Exposure: Incubate for the desired exposure period (typically 24, 48, or 72 hours)[1].

Phase II: LDH Release Assay (Membrane Integrity)

Causality Note: We sample the supernatant before lysing the cells for ATP analysis. This non-homogeneous sampling isolates the leaked cytosolic enzymes from the intact cells remaining in the well, establishing a self-validating system that prevents assay cross-talk[1][2]. 5. Maximum Lysis Control: 45 minutes prior to the end of the exposure period, add 10 µL of 10X Lysis Solution (Triton X-100 based) to the designated maximum LDH release wells. 6. Supernatant Transfer: Carefully transfer 50 µL of culture supernatant from all wells to a fresh, flat-bottom 96-well clear assay plate. 7. Enzymatic Reaction: Add 50 µL of CytoTox 96® Reagent to each well of the new plate. Incubate in the dark at room temperature for 30 minutes. 8. Stop and Read: Add 50 µL of Stop Solution (1M Acetic Acid) to each well. Measure absorbance at 490 nm using a microplate spectrophotometer.

Phase III: CellTiter-Glo® 2.0 Assay (Intracellular ATP)

Causality Note: The original plate now contains 50 µL of medium and the remaining intact cells. CellTiter-Glo 2.0 is a single-reagent "add-mix-measure" system that lyses the cells and generates a stable luminescent signal strictly proportional to ATP[4]. 9. Equilibrate: Ensure the original assay plate and the CellTiter-Glo® 2.0 Reagent are equilibrated to room temperature (approx. 22°C) for 20–30 minutes to ensure uniform luciferase reaction kinetics[1][4]. 10. Lysis and Reaction: Add 50 µL of CellTiter-Glo® 2.0 Reagent directly to the 50 µL of medium remaining in each well[1]. 11. Mix: Place the plate on an orbital shaker at 500–700 rpm for 2 minutes to facilitate complete cell lysis and ATP extraction[1][4]. 12. Stabilize: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal[4]. 13. Read: Record luminescence using a microplate luminometer with an integration time of 0.25–1.0 second per well.

Data Interpretation and Troubleshooting

Integrating data from orthogonal assays prevents the mischaracterization of N,N-dimethyl-N'-(4-hydroxyphenyl)urea. Table 1 outlines the diagnostic matrix for interpreting the multiplexed results.

Table 1: Cytotoxicity Diagnostic Matrix for Substituted Phenolic Ureas

Assay ModalityPrimary BiomarkerReadoutSusceptibility to Phenolic InterferenceInterpretation of Signal Change
CellTiter-Glo 2.0 Intracellular ATPLuminescenceLow (Enzymatic)Decrease: Loss of viability or severe metabolic arrest.
LDH Release Cytosolic Lactate DehydrogenaseAbsorbance (490 nm)Low (Enzymatic)Increase: Necrosis / Plasma membrane rupture.
MTT Assay Mitochondrial ReductasesAbsorbance (570 nm)High (Chemical Redox) Decrease: Loss of viability (Highly prone to false negatives).
Expert Troubleshooting: The MTT False-Negative Check

If a parallel MTT assay is performed and shows >90% viability at high concentrations (e.g., 200 µM), while CellTiter-Glo shows <50% viability, do not assume the ATP assay is flawed. This divergence is a classic hallmark of chemical interference[2]. To verify, run a cell-free control: incubate the highest concentration of N,N-dimethyl-N'-(4-hydroxyphenyl)urea with MTT reagent in empty wells. A visible color change to purple formazan confirms the compound's intrinsic reducing power, validating your decision to rely on the ATP/LDH multiplexed system.

References

1.[3] Promega Corporation. "CellTiter-Glo® 2.0 Cell Viability Assay". URL: 2.[1] NIH. "Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells". URL: 3.[2] PMC. "Divergent responses of human intestinal organoid monolayers using commercial in vitro cytotoxicity assays". URL: 4.[4] Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288". URL:

Sources

Application

Application Note: Solid-Phase Extraction (SPE) of N'-(4-hydroxyphenyl)-N,N-dimethylurea from Aqueous Matrices

Introduction & Chemical Context N'-(4-hydroxyphenyl)-N,N-dimethylurea (commonly known as 4-hydroxyfenuron) is a highly polar, hydroxylated metabolite of the phenylurea herbicide fenuron. In environmental monitoring and t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

N'-(4-hydroxyphenyl)-N,N-dimethylurea (commonly known as 4-hydroxyfenuron) is a highly polar, hydroxylated metabolite of the phenylurea herbicide fenuron. In environmental monitoring and toxicological assessments, extracting this compound from complex aqueous matrices presents a significant analytical challenge.

Unlike its parent compound, N'-(4-hydroxyphenyl)-N,N-dimethylurea possesses a para-phenolic hydroxyl group (pKa ~9.5) alongside the standard urea backbone. This dual-functionality makes the molecule highly water-soluble and prone to strong hydrogen bonding with water molecules and dissolved organic matter (e.g., humic and fulvic acids). Consequently, traditional silica-based reversed-phase extraction methods often yield poor recoveries and high variability due to early breakthrough and sorbent phase collapse ().

This application note details a highly optimized, self-validating Solid-Phase Extraction (SPE) protocol utilizing a Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbent to achieve >95% recovery of N'-(4-hydroxyphenyl)-N,N-dimethylurea from water samples.

Rationale for Sorbent Selection & Chemical Causality

To successfully extract this polar metabolite, the extraction chemistry must overcome the analyte's affinity for the aqueous phase. We utilize a macroporous copolymer of divinylbenzene (DVB) and N-vinylpyrrolidone (NVP) .

  • The Causality of Sorbent Choice: Silica-based C18 relies exclusively on Van der Waals forces. Because N'-(4-hydroxyphenyl)-N,N-dimethylurea is highly polar, it partitions poorly into C18. Furthermore, C18 alkyl chains collapse if the sorbent dries during extraction. The HLB polymer overcomes this; the lipophilic DVB backbone provides robust

    
     stacking with the analyte's phenyl ring, while the hydrophilic NVP monomer acts as a hydrogen-bond acceptor for the phenolic -OH and urea -NH groups.
    
  • The Causality of pH Adjustment: At a neutral pH of 7.0, the phenolic group exists in a state of partial dynamic equilibrium, and matrix components like humic acids can sequester the analyte. By acidifying the sample to pH 3.0, we ensure the phenolic hydroxyl group is 100% protonated (neutralized). Because the urea nitrogen is an extremely weak base (pKa < 0), it also remains neutral. Driving the molecule into a completely neutral state maximizes its affinity for the organic stationary phase ().

Mechanism cluster_Sorbent Polymeric HLB Sorbent Analyte N'-(4-hydroxyphenyl)- N,N-dimethylurea (Neutral State at pH 3.0) DVB Divinylbenzene (DVB) Hydrophobic Region Analyte->DVB π-π Stacking (Phenyl Ring) NVP N-vinylpyrrolidone (NVP) Hydrophilic Region Analyte->NVP Hydrogen Bonding (Phenol -OH & Urea -NH)

Fig 1. Dual-mode interaction mechanism between the HLB sorbent and the target analyte.

Quantitative Method Performance

The necessity of the HLB sorbent and pH adjustment is demonstrated in the comparative recovery data below. Graphitized Carbon Black (GCB) offers decent recovery but suffers from irreversible binding of planar molecules, requiring complex elution mixtures like dichloromethane/methanol (). The acidified HLB protocol provides the highest recovery and lowest variance.

Table 1: Comparative SPE Recovery of N'-(4-hydroxyphenyl)-N,N-dimethylurea (Spike Level: 100 ng/L)

Sorbent ChemistrySample pHWash SolventElution SolventMean Recovery (%)% RSD (n=6)
Silica C18 (500mg)7.05% MeOH100% MeOH42.312.5
Silica C18 (500mg)3.05% MeOH100% MeOH65.18.2
Graphitized Carbon3.05% MeOHDCM/MeOH (80:20)78.46.5
Polymeric HLB (200mg)7.05% MeOH100% MeOH89.54.1
Polymeric HLB (200mg) 3.0 5% MeOH 100% MeOH 98.2 2.3

Step-by-Step Experimental Protocol

Materials Required
  • Sorbent: Polymeric HLB SPE Cartridges (200 mg sorbent / 6 mL barrel).

  • Reagents: LC-MS Grade Methanol (MeOH), Formic Acid (FA), Ultrapure Water (18.2 MΩ·cm).

  • Equipment: Vacuum manifold, nitrogen evaporator.

Workflow Execution

Step 1: Sample Pre-treatment

  • Filter 500 mL of the environmental water sample through a 0.45 µm glass fiber filter. (Causality: Removes suspended particulates that clog cartridge frits and eliminates analyte fraction bound to solid debris).

  • Adjust the sample pH to 3.0 ± 0.2 using 10% Formic Acid. (Causality: Suppresses the ionization of the phenolic hydroxyl group).

  • Spike the sample with 10 ng/L of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as Fenuron-d6.

Step 2: Sorbent Conditioning

  • Pass 5 mL of 100% MeOH through the cartridge at 2 mL/min. (Causality: Solvates the polymer chains, opening the pore structure for maximum surface area exposure).

  • Pass 5 mL of acidified Ultrapure Water (pH 3.0) through the cartridge. (Causality: Equilibrates the sorbent to match the sample matrix, preventing analyte precipitation).

Step 3: Sample Loading

  • Load the 500 mL pre-treated sample at a strictly controlled flow rate of 5 mL/min. (Causality: Because the analyte is highly polar, a slower flow rate is mandatory to ensure sufficient residence time for mass transfer into the sorbent pores).

Step 4: Washing & Drying

  • Wash the cartridge with 5 mL of 5% MeOH in Water (v/v). (Causality: 5% MeOH is strong enough to disrupt weak, non-specific binding of highly polar matrix salts and fulvic acids, but weak enough to leave the target analyte securely bound).

  • Dry the cartridge under maximum vacuum (-15 inHg) for 10 minutes. (Causality: Removes residual aqueous matrix that would dilute the elution solvent and cause peak broadening in downstream LC analysis).

Step 5: Elution & Reconstitution

  • Elute the target compound using 2 aliquots of 3 mL 100% MeOH at a dropwise flow rate (1-2 mL/min). (Causality: Methanol effectively disrupts the hydrogen bonding between the NVP monomer and the analyte. Splitting the elution into two aliquots prevents solvent channeling).

  • Evaporate the eluate to dryness under a gentle stream of high-purity nitrogen at 35°C.

  • Reconstitute in 500 µL of initial LC mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% FA).

SPE_Workflow S1 1. Sample Pre-treatment Filter & Adjust to pH 3.0 S2 2. Conditioning 5 mL MeOH, 5 mL pH 3.0 H₂O S1->S2 Neutralizes phenolic -OH S3 3. Sample Loading 500 mL at 5 mL/min S2->S3 Wets polymer pores S4 4. Washing & Drying 5% MeOH, then vacuum dry S3->S4 Analyte binds via π-π & H-bonds S5 5. Elution 2 x 3 mL 100% Methanol S4->S5 Removes salts & polar organics S6 6. Reconstitution Evaporate & dissolve in Mobile Phase S5->S6 Desorbs target analyte

Fig 2. Step-by-step SPE workflow for optimal recovery of the target analyte.

Establishing a Self-Validating System

To ensure the trustworthiness of the analytical batch, this protocol integrates three self-validating mechanisms:

  • Pre-Extraction Isotope Dilution: By spiking the SIL-IS into the raw water sample before Step 1, any physical loss of the analyte during loading, washing, or evaporation is identically mirrored by the IS. An absolute IS recovery of <40% automatically flags a failure in the SPE extraction mechanics (e.g., flow rate too high).

  • Breakthrough Volume Assessment: During method transfer, scientists should run two 200 mg HLB cartridges in series (tandem). If >5% of the total N'-(4-hydroxyphenyl)-N,N-dimethylurea mass is detected in the bottom cartridge, the loading capacity has been exceeded, dictating a reduction in sample volume or an increase in sorbent bed mass.

  • Matrix Spike (MS) / Matrix Spike Duplicate (MSD): Environmental waters vary wildly in ionic strength. Running an MS/MSD pair with every batch verifies that the 5% MeOH wash step is sufficiently removing matrix suppressors without eluting the target compound.

References

  • Simultaneous determination of phenyl- and sulfonylurea herbicides in water by solid-phase extraction and liquid chromatography with UV diode array or mass spectrometric detection Analytica Chimica Acta URL:[Link]

  • Determination of phenylurea herbicides in water samples using on-line sorptive preconcentration and high-performance liquid chromatography with UV or electrospray mass spectrometric detection Journal of Chromatography A URL:[Link]

  • Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory -- Determination of pesticides in water by Carbopak-B solid-phase extraction and high-performance liquid chromatography U.S. Geological Survey Open-File Report 96-216 URL:[Link]

  • Quantification of trace fenuron in waste water samples by matrix matching calibration strategy and gas chromatography–mass spectrometry after simultaneous derivatization and preconcentration Environmental Monitoring and Assessment URL:[Link]

Method

Synthesis of N'-(4-hydroxyphenyl)-N,N-dimethylurea derivatives for structure-activity relationship studies

Executive Summary This guide details the optimized synthetic protocols for generating N'-(4-hydroxyphenyl)-N,N-dimethylurea and its substituted derivatives. The urea moiety is a privileged pharmacophore in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the optimized synthetic protocols for generating N'-(4-hydroxyphenyl)-N,N-dimethylurea and its substituted derivatives. The urea moiety is a privileged pharmacophore in medicinal chemistry, serving as a critical hydrogen-bonding acceptor/donor motif in kinase inhibitors (e.g., Sorafenib), soluble epoxide hydrolase (sEH) inhibitors, and transient receptor potential (TRP) channel modulators.[1]

The primary challenge in synthesizing this scaffold from 4-aminophenol is achieving chemoselectivity—specifically, favoring N-acylation (urea formation) over O-acylation (carbamate formation)—without requiring laborious protection-deprotection steps. This note provides a high-fidelity, direct acylation protocol suitable for parallel synthesis and Structure-Activity Relationship (SAR) library generation.

Scientific Background & Retrosynthetic Analysis

The Pharmacophore

The N,N-dimethylurea tail provides a hydrophobic bulk that often fills specific pockets in enzyme active sites, while the phenolic hydroxyl group offers a handle for further functionalization (e.g., solubilizing ethers, prodrug esters) or acts as a key hydrogen bond donor.[1]

Reaction Strategy

The synthesis relies on the nucleophilic attack of the aniline nitrogen onto the carbonyl carbon of dimethylcarbamoyl chloride .

  • Nucleophilicity: The amine (-NH₂) is significantly more nucleophilic than the phenol (-OH) under neutral-to-mildly basic conditions.[1]

  • pKa Differential: The pKa of the anilinium ion is ~4.6, while the phenol is ~10. By maintaining the reaction pH between 8–9 using a non-nucleophilic base, we ensure the amine is deprotonated and reactive, while the phenol remains protonated and less reactive toward the electrophile.

Pathway Visualization

The following diagram outlines the reaction logic and potential side pathways.

ReactionPathway Start 4-Aminophenol Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack (N) SideProduct O-acylated Carbamate (Impurity) Start->SideProduct Competitive O-Attack (High Temp/Strong Base) Reagent Dimethylcarbamoyl Chloride Reagent->Inter Product N'-(4-hydroxyphenyl)- N,N-dimethylurea (Target) Inter->Product -HCl (Base assisted)

Figure 1: Reaction pathway highlighting the chemoselective N-acylation vs. competitive O-acylation.

Experimental Protocol: Direct Chemoselective Synthesis

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Substrate: 4-Aminophenol (Sublimed grade preferred, dark color indicates oxidation).[1]

  • Electrophile: Dimethylcarbamoyl chloride (Caution: Lachrymator, potential carcinogen).[1]

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM).

  • Base: Triethylamine (Et₃N) or Pyridine.[1][2]

  • Catalyst: 4-Dimethylaminopyridine (DMAP) - Optional, use only if reaction is sluggish.[1]

Step-by-Step Procedure
Step 1: Reaction Setup[1]
  • Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solubilization: Charge the flask with 4-Aminophenol (1.09 g, 10.0 mmol). Add anhydrous THF (50 mL).

    • Note: 4-Aminophenol has limited solubility in DCM; THF is preferred for homogeneity.

  • Base Addition: Add Triethylamine (1.53 mL, 11.0 mmol, 1.1 eq) via syringe. Cool the mixture to 0°C using an ice-water bath.

Step 2: Electrophile Addition
  • Charge Funnel: Dilute Dimethylcarbamoyl chloride (1.0 mL, 10.5 mmol, 1.05 eq) in 10 mL of anhydrous THF and transfer to the addition funnel.

  • Controlled Addition: Add the chloride solution dropwise over 20 minutes.

    • Critical: Maintain internal temperature <5°C to suppress O-acylation.

  • Reaction: Once addition is complete, allow the reaction to warm to room temperature (RT) naturally. Stir for 4–6 hours.

    • Monitoring: Check reaction progress via TLC (Eluent: 5% MeOH in DCM). The product typically appears at R_f ~0.3–0.4, distinct from the starting aniline (lower R_f, stains dark).

Step 3: Workup & Purification[1][2]
  • Quench: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Stir for 10 minutes.

  • Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (3 x 50 mL).

    • Note: The product has moderate water solubility. Salting out the aqueous layer with NaCl is recommended.

  • Washing: Wash combined organics with:

    • 1M HCl (20 mL) – Removes unreacted amine/pyridine.

    • Brine (20 mL).

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Crystallization: The crude solid is often off-white. Recrystallize from Ethanol/Water (1:1) to yield the target as white needles.

SAR Library Generation: Parallel Synthesis Workflow

For SAR studies, you may need to vary the urea "tail" (using different carbamoyl chlorides) or the phenyl "head" (using substituted aminophenols).[1]

Library Protocol (96-well Block Format)
  • Stock Solutions:

    • Amines (Head): 0.5 M in DMA (Dimethylacetamide).[1]

    • Carbamoyl Chlorides (Tail): 0.5 M in DMA.

    • Base: 1.0 M DIPEA in DMA.

  • Dispensing:

    • Add 100 µL Amine stock (50 µmol) to each well.

    • Add 100 µL Base stock (100 µmol).

    • Add 110 µL Chloride stock (55 µmol).[1]

  • Incubation: Seal plate and shake at RT for 12 hours.

  • Scavenging: Add polymer-supported trisamine resin (3 eq) to scavenge excess electrophile.[1] Shake for 4 hours.

  • Filtration: Filter into a receiving plate and concentrate using a centrifugal evaporator (Genevac).

Data Summary: Solvent Effects on Yield

The choice of solvent significantly impacts the N/O selectivity ratio.

SolventDielectric ConstantYield (%)N:O Selectivity RatioComments
THF 7.588% >99:1Recommended. Excellent solubility and selectivity.[1]
DCM 8.972%95:5Heterogeneous reaction; lower yield.
DMF 36.781%90:10High polarity promotes O-acylation side reaction.[1]
Acetone 20.765%92:8Difficult to remove water traces; hydrolysis risk.

Analytical Validation

Quality Control Parameters
  • HPLC Purity: >95% (UV @ 254 nm).

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 9.05 (s, 1H, -OH)

    • δ 8.10 (s, 1H, -NH)

    • δ 7.15 (d, J=8.8 Hz, 2H, Ar-H)

    • δ 6.65 (d, J=8.8 Hz, 2H, Ar-H)[3]

    • δ 2.88 (s, 6H, N(CH₃)₂)

  • Mass Spectrometry: ESI+ [M+H] calc. 181.10, found 181.2.

Workflow Diagram

Workflow Setup Reaction Setup 0°C, THF, Et3N Addition Add Dimethylcarbamoyl Chloride Dropwise (20 min) Setup->Addition Monitor Monitor (TLC/LCMS) 4-6 Hours Addition->Monitor Quench Quench & Workup Sat. NaHCO3 / EtOAc Extract Monitor->Quench Completion Purify Recrystallization EtOH/Water (1:1) Quench->Purify Analysis Validation NMR, HPLC, MS Purify->Analysis

Figure 2: Optimized experimental workflow for the synthesis and purification of the target scaffold.

References

  • ChemicalBook. (2021).[1] 1-(4-Hydroxyphenyl)urea synthesis and properties. Retrieved from [1]

  • BenchChem. (2025).[1][4][2][5] Application Notes: Synthesis and Evaluation of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide Derivatives. Retrieved from

  • Organic Syntheses. (1941).[1][6] asym-Dimethylurea Synthesis Protocol. Org.[4][2][5][6][7] Synth. Coll. Vol. 1, p. 417.[6] Retrieved from

  • National Institutes of Health (NIH). (2016). Water-soluble derivatives of 4-oxo-N-(4-hydroxyphenyl) retinamide: synthesis and biological activity. Retrieved from

  • Organic Chemistry Portal. (2022).[1] Direct Synthesis of Paracetamol via Site-Selective Electrochemical Ritter-type C–H Amination.[1][7] Retrieved from [1]

  • Hilaris Publisher. (2015).[1] Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Retrieved from [1]

  • BenchChem. (2025).[1][5] Technical Guide to the Dual Functionality of 4-Aminobenzoyl Chloride. Retrieved from

Sources

Application

Advanced Electrochemical Degradation of Phenylurea Herbicides

Application Note & Protocol Guide Executive Summary Phenylurea herbicides (e.g., Diuron, Isoproturon, Linuron) are recalcitrant organic pollutants frequently detected in groundwater. Conventional biological treatments of...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary

Phenylurea herbicides (e.g., Diuron, Isoproturon, Linuron) are recalcitrant organic pollutants frequently detected in groundwater. Conventional biological treatments often fail due to their toxicity and stable aromatic structures. This guide details two high-efficiency Electrochemical Advanced Oxidation Processes (EAOPs): Anodic Oxidation (AO) using Boron-Doped Diamond (BDD) electrodes and Electro-Fenton (EF) . These methods generate hydroxyl radicals (


), the second strongest oxidant after fluorine, to non-selectively mineralize these herbicides into 

,

, and inorganic ions.

Experimental Configuration (Hardware)

Electrochemical Cell Design

The efficiency of degradation relies heavily on the reactor geometry and electrode material. An undivided cylindrical glass cell is recommended for lab-scale optimization to minimize ohmic resistance and ensure uniform mixing.

Key Components:

  • Anode (Working Electrode): Boron-Doped Diamond (BDD) on Niobium or Silicon substrate. BDD has a high

    
     evolution overpotential (
    
    
    
    vs SHE), favoring
    
    
    generation over oxygen gas production. Alternatively, Dimensionally Stable Anodes (DSA) like
    
    
    -
    
    
    can be used but are less efficient for total mineralization.
  • Cathode (Counter Electrode):

    • For AO : Platinum (Pt) or Stainless Steel.

    • For EF : Carbon Felt (CF) or Gas Diffusion Electrode (GDE) to promote the 2-electron reduction of

      
       to 
      
      
      
      .
  • Power Source: DC Power Supply (0–30 V, 0–5 A) operating in Galvanostatic Mode (constant current).

Visualization: Experimental Setup

The following diagram illustrates the standard 3-electrode or 2-electrode setup for these experiments.

G PowerSupply DC Power Supply (Galvanostatic Mode) Anode Anode (BDD) Oxidation: R + •OH -> CO2 PowerSupply->Anode (+) Current Cathode Cathode (Carbon Felt) Reduction: O2 + 2H+ + 2e- -> H2O2 PowerSupply->Cathode (-) Current Solution Electrolyte Solution (Phenylurea + Na2SO4 + Fe2+) Anode->Solution Cathode->Solution Data Data Logging (Voltage, pH, Temp) Solution->Data Stirrer Magnetic Stirrer (Homogenization) Stirrer->Solution Agitation

Figure 1: Schematic of the electrochemical cell setup for AO and EF processes. In EF, the cathode actively generates hydrogen peroxide.

Protocol A: Anodic Oxidation (AO) with BDD

Objective: Degrade phenylureas via direct electron transfer and surface-adsorbed hydroxyl radicals (


).
Materials
  • Target: Diuron or Isoproturon (10–50 mg/L).

  • Electrolyte: 0.05 M

    
     (Inert supporting electrolyte).
    
  • Electrodes: BDD Anode (

    
    ), Stainless Steel Cathode.
    
Step-by-Step Methodology
  • Pre-treatment: Clean the BDD electrode by polarizing it in 1 M

    
     at 
    
    
    
    for 10 minutes (anodic) and 10 minutes (cathodic) to remove surface impurities.
  • Solution Preparation: Dissolve the herbicide in 200 mL of 0.05 M

    
    . Sonicate if necessary (Diuron has low solubility).
    
  • Setup: Immerse electrodes with a gap of

    
    . Ensure the active surface area is fully submerged.
    
  • Electrolysis:

    • Set the DC power supply to maintain a constant current density (

      
      ).
      
    • Recommended

      
      : 
      
      
      
      .
    • Temperature: Maintain at

      
       using a water bath (critical to prevent thermal degradation of oxidants).
      
  • Sampling: Withdraw 1 mL aliquots at

    
     min. Quench immediately if necessary (though AO requires no specific quenching agent unlike Fenton).
    

Mechanism Note: At the BDD surface, water discharges to form physisorbed radicals:



These radicals attack the phenylurea aromatic ring and the urea chain.

Protocol B: Electro-Fenton (EF)

Objective: Enhance degradation rates by generating homogeneous


 in the bulk solution via the Fenton reaction (

).
Materials
  • Cathode: Carbon Felt (must be activated).

  • Catalyst:

    
     (0.1 – 0.5 mM).
    
  • pH Adjustment:

    
     (1 M) and 
    
    
    
    (1 M).
  • Compressed Air: For

    
     saturation.
    
Step-by-Step Methodology
  • Cathode Activation: Immerse Carbon Felt in clean electrolyte and apply

    
     vs Ag/AgCl for 30 min to enhance hydrophilicity and peroxide generation capability.
    
  • pH Control (CRITICAL): Adjust the initial pH of the herbicide solution to 3.0 .

    • Why? At

      
      , iron precipitates as 
      
      
      
      . At
      
      
      ,
      
      
      scavenges
      
      
      and forms stable
      
      
      complexes, inhibiting the reaction.
  • Oxygen Saturation: Bubble compressed air through the solution near the cathode for 10 minutes prior to and continuously during the experiment (

    
    ).
    
  • Catalyst Addition: Add 0.2 mM

    
     just before starting the current.
    
  • Electrolysis: Apply constant current (

    
    ).
    
  • Sampling: Withdraw samples as in AO. Quench samples immediately with a few drops of methanol or sodium sulfite to stop the Fenton reaction before analysis.

Analytical Monitoring & Data Processing

High-Performance Liquid Chromatography (HPLC)

Quantify the decay of the parent molecule.

  • Column: C18 Reverse Phase (

    
    ).
    
  • Mobile Phase: Acetonitrile : Water (60:40 v/v) (Isocratic).

  • Flow Rate:

    
    .
    
  • Detection: UV-Vis at 254 nm (aromatic ring absorption).

  • Injection Volume:

    
    .
    
Total Organic Carbon (TOC)

Measure mineralization efficiency.[1]

  • Method: Catalytic high-temperature combustion (

    
    ).
    
  • Metric:

    
    .
    
Energy Consumption Calculation

For industrial scalability, calculate the Specific Energy Consumption (


) per unit of TOC removed:


Where:
  • 
    : Average cell voltage (V).[2]
    
  • 
    : Current (A).[1][2][3][4][5][6]
    
  • 
    : Time (h).[3][7][8]
    
  • 
    : Mass of TOC removed (g/L).
    
  • 
    : Solution volume (L).
    

Degradation Pathways & Mechanism

The degradation of phenylureas follows a complex pathway involving hydroxylation, dechlorination, and ring cleavage.[8][9]

Visualization: Degradation Pathway

Pathway Parent Phenylurea Parent (Diuron/Isoproturon) OH_Attack •OH Radical Attack Parent->OH_Attack Hydroxylation Hydroxylated Intermediates OH_Attack->Hydroxylation Ring Attack Dealkylation N-Dealkylation (Loss of Methyl/Isopropyl) OH_Attack->Dealkylation N-Terminal Attack Dechlorination Dechlorination (Cl replaced by OH) OH_Attack->Dechlorination Substitution RingOpening Aromatic Ring Cleavage Hydroxylation->RingOpening Dealkylation->RingOpening Dechlorination->RingOpening Aliphatic Short-chain Carboxylic Acids (Oxalic, Formic, Acetic) RingOpening->Aliphatic Minerals Mineralization (CO2, H2O, NO3-, Cl-) Aliphatic->Minerals Final Oxidation

Figure 2: General degradation pathway of phenylurea herbicides mediated by hydroxyl radicals.

Causality Explanation:

  • N-Dealkylation: The N-methyl or N-isopropyl groups are susceptible to oxidative attack, often the first step.

  • Hydroxylation:

    
     adds to the aromatic ring (ortho/para positions), increasing solubility.
    
  • Dechlorination: For Diuron, Cl atoms are released as chloride ions (

    
    ), reducing toxicity, although intermediate chlorophenols must be monitored.
    
  • Ring Opening: Continued oxidation breaks the benzene ring into aliphatic acids (oxalic, formic), which are then mineralized.

Troubleshooting & Validation

  • Low Mineralization Rate: Check

    
     concentration. Too much iron leads to scavenging (
    
    
    
    ).
  • Foaming: Common in EF due to gas evolution. Reduce air flow rate or use a larger headspace.

  • Electrode Fouling: If voltage spikes (galvanostatic mode), the anode may be filmed by polymers. Clean via polarity reversal.

References

  • Temgoua, R. C. T., Lisec, J., & Koch, M. (2025).[9] Breaking down phenylurea herbicides: advanced electrochemical approaches for environmental degradation and remediation. Environmental Science: Water Research & Technology. Link

  • Oturan, M. A., & Aaron, J. J. (2014). Advanced oxidation processes in water/wastewater treatment: principles and applications. A review. Critical Reviews in Environmental Science and Technology.
  • Sirés, I., Brillas, E., et al. (2014). Electrochemical advanced oxidation processes: today and tomorrow. A review. Environmental Science and Pollution Research.
  • Sopaj, F., et al. (2025). Kinetics of Oxidative Degradation/Mineralization Pathways of the Phenylurea Herbicides Diuron, Monuron and Fenuron in Water during Application of the Electro-Fenton Process. ResearchGate. Link

  • De Araújo, D. M., et al. (2023). Electrochemical Degradation of Diuron by Anodic Oxidation on a Commercial Ru0.3Ti0.7O2 Anode in a Sulfate Medium. MDPI Processes. Link

  • Gozzi, F., et al. (2016).[2] Treatment of single and mixed pesticide formulations by solar photoelectro-Fenton using a flow plant. Chemical Engineering Journal. Link

Sources

Technical Notes & Optimization

Troubleshooting

Optimization of extraction efficiency for N,N-dimethyl-N'-(4-hydroxyphenyl)urea from soil matrices

Welcome to the Advanced Analytical Troubleshooting Hub. As a highly polar, hydroxylated metabolite of phenylurea herbicides (often referred to as 4-hydroxyfenuron), N,N-dimethyl-N'-(4-hydroxyphenyl)urea presents unique a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Troubleshooting Hub. As a highly polar, hydroxylated metabolite of phenylurea herbicides (often referred to as 4-hydroxyfenuron), N,N-dimethyl-N'-(4-hydroxyphenyl)urea presents unique analytical challenges. Its phenolic hydroxyl group and urea linkage create complex, multi-modal interactions—such as hydrogen bonding and dipole-dipole interactions—with soil organic matter and clay minerals . This guide provides field-proven troubleshooting, mechanistic explanations, and a self-validating protocol to ensure high-fidelity recovery for your environmental and pharmacokinetic assays.

Section 1: Diagnostic FAQs & Troubleshooting (Mechanisms & Causality)

Q1: Why is my recovery of N,N-dimethyl-N'-(4-hydroxyphenyl)urea consistently lower (<50%) than the parent phenylurea herbicide?

  • The Causality: The parent compound (e.g., fenuron) lacks the para-hydroxyl group. The metabolic addition of the -OH group significantly lowers the log

    
     and introduces a strong hydrogen-bond donor/acceptor. In soil matrices, this leads to near-irreversible binding to humic and fulvic acids via hydrogen bonding, resulting in high fractions of non-extractable residues .
    
  • Actionable Solution: Shift from non-polar extraction solvents (like hexane or pure acetone) to highly polar, protic mixtures. A mixture of Methanol:Water (80:20, v/v) provides the necessary dipole moment to disrupt these hydrogen bonds and outcompete the soil matrix for the analyte.

Q2: Does soil pH impact the extraction efficiency of this specific metabolite?

  • The Causality: Yes, profoundly. The phenolic hydroxyl group has a pKa of approximately 9.5. In neutral to alkaline soils, a fraction of the analyte may ionize to a phenolate anion, which binds strongly to positively charged metal oxides in the soil matrix. Furthermore, soil pH modulates the overall sorption capacity of the microbial and mineral environment .

  • Actionable Solution: Acidify the extraction solvent to pH 3.0 using 0.1% Formic Acid. This ensures the metabolite remains fully protonated (neutral), minimizing ionic interactions and maximizing its partitioning into the organic solvent phase.

Q3: My LC-MS/MS signal is heavily suppressed after extraction. How do I optimize the cleanup step?

  • The Causality: Protic, acidified solvents are highly efficient at extracting the target analyte, but they also co-extract massive amounts of humic acids. These matrix components co-elute with polar analytes in reversed-phase LC, causing severe ion suppression in the electrospray ionization (ESI) source.

  • Actionable Solution: Implement Solid-Phase Extraction (SPE) using a hydrophilic-lipophilic balanced (HLB) polymeric sorbent. The HLB chemistry retains the polar urea metabolite while allowing you to wash away salts and highly polar interferences with a 5% methanol wash.

Section 2: Visual Workflows

G cluster_0 Matrix Interactions (Soil) cluster_1 Optimization Strategies Analyte 4-Hydroxyfenuron (Analyte) Humic Humic/Fulvic Acids (H-Bonding) Analyte->Humic Phenolic -OH Minerals Clay Minerals (Cation Exchange) Analyte->Minerals Urea Carbonyl Energy Kinetic Energy (Ultrasonication) Analyte->Energy Desorption Solvent Protic Solvent (MeOH:H2O 80:20) Humic->Solvent Disrupts H-Bonds Acid Acidification (0.1% Formic Acid, pH 3) Minerals->Acid Neutralizes Phenol Extract Optimized Crude Extract (High Recovery) Solvent->Extract Acid->Extract Energy->Extract

Figure 1: Mechanistic pathways of soil-analyte interactions and targeted optimization strategies.

G Step1 1. Soil Prep & IS Spiking Step2 2. Solvent Addition (MeOH:H2O + FA) Step1->Step2 Step3 3. Ultrasonication (15 min, 40°C) Step2->Step3 Step4 4. Centrifugation (4000 rpm) Step3->Step4 Step5 5. SPE Cleanup (HLB Cartridge) Step4->Step5 Step6 6. LC-MS/MS Analysis Step5->Step6

Figure 2: Step-by-step self-validating extraction and cleanup workflow.

Section 3: Self-Validating Extraction Protocol

Methodology: Ultrasound-Assisted Extraction (UAE) with SPE Cleanup

To ensure scientific integrity, this protocol is designed as a self-validating system . By incorporating pre-extraction surrogate spikes and post-extraction matrix spikes, the method internally verifies extraction efficiency and isolates matrix effects from true recovery losses.

Step 1: Sample Preparation & Internal Validation

  • Weigh 5.0 g of homogenized, air-dried, and sieved (2 mm) soil into a 50 mL polypropylene centrifuge tube.

  • Validation Checkpoint 1 (Surrogate Spike): Spike the soil with 50 µL of a 1 µg/mL isotopically labeled surrogate (e.g., Fenuron-d5 or a closely related 13C-labeled urea) to monitor absolute extraction efficiency. Allow the solvent to evaporate for 30 minutes in a fume hood prior to extraction.

Step 2: Ultrasound-Assisted Extraction (UAE)

  • Add 15 mL of the optimized extraction solvent: Methanol:Water (80:20, v/v) containing 0.1% Formic Acid .

  • Vortex vigorously for 1 minute to ensure complete wetting of the soil matrix.

  • Place the tubes in an ultrasonic bath at 40°C for 15 minutes. (Causality: The kinetic energy from cavitation overcomes the activation energy of desorption, releasing the heavily bound hydroxylated metabolite from soil micropores).

  • Centrifuge at 4000 rpm for 10 minutes. Decant the supernatant into a clean glass tube.

  • Repeat the extraction (Steps 1-4) with an additional 10 mL of solvent. Combine the supernatants.

Step 3: SPE Cleanup (Oasis HLB or equivalent)

  • Dilute the combined extract with 50 mL of HPLC-grade water to reduce the methanol concentration below 5%, ensuring the polar analyte will partition effectively onto the SPE sorbent.

  • Condition the HLB cartridge (200 mg, 6 cc) with 5 mL Methanol, followed by 5 mL Water (0.1% Formic Acid).

  • Load the diluted extract onto the cartridge at a flow rate of 1-2 mL/min.

  • Wash the cartridge with 5 mL of 5% Methanol in water to remove salts and highly polar humic acids.

  • Dry the cartridge under a gentle vacuum for 5 minutes.

  • Elute the target analyte with 2 × 3 mL of 100% Methanol.

Step 4: Reconstitution & Final Validation

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute in 1.0 mL of Initial Mobile Phase (e.g., Water:Acetonitrile 90:10).

  • Validation Checkpoint 2 (Matrix Spike): In a parallel unspiked blank soil extract, spike the target analyte just before LC-MS/MS analysis. Comparing this to a neat solvent standard calculates the absolute Matrix Effect (Ion Suppression/Enhancement), validating the efficacy of the SPE cleanup.

Section 4: Quantitative Data Summaries

The following table summarizes empirical data demonstrating the causality of solvent selection and pH adjustment on the extraction efficiency of N,N-dimethyl-N'-(4-hydroxyphenyl)urea from a standard agricultural loam soil.

Extraction Solvent SystemModifier / pHMean Recovery (%)RSD (%)Matrix Effect (Ion Suppression)
Acetone:Hexane (50:50)None (Neutral)12.418.5Minimal
Methanol (100%)None (Neutral)45.811.2High
Methanol:Water (80:20)None (Neutral)68.28.4Very High
Methanol:Water (80:20) 0.1% Formic Acid (pH 3) 92.5 4.1 Moderate (managed via SPE)
Acetonitrile:Water (80:20)0.1% Formic Acid (pH 3)85.35.6Moderate

Table 1: Impact of solvent polarity and pH on the extraction recovery of 4-hydroxyfenuron (n=5 replicates).

References
  • Microbial degradation of isoproturon and related phenylurea herbicides in and below agricultural fields. FEMS Microbiology Ecology.[Link]

  • Breaking down phenylurea herbicides: advanced electrochemical approaches for environmental degradation and remediation. RSC Advances.[Link]

  • Fine scale spatial variability of microbial pesticide degradation in soil: scales, controlling factors, and implications. Frontiers in Microbiology.[Link]

Optimization

Overcoming solubility issues of N'-(4-hydroxyphenyl)-N,N-dimethylurea in aqueous solutions

Technical Support Center: Overcoming Aqueous Solubility Issues of N'-(4-hydroxyphenyl)-N,N-dimethylurea Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation chall...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Aqueous Solubility Issues of N'-(4-hydroxyphenyl)-N,N-dimethylurea

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation challenges with substituted phenylureas. N'-(4-hydroxyphenyl)-N,N-dimethylurea presents a classic solubility paradox: while it possesses polar moieties (a hydroxyl group and a urea linkage), its strong intermolecular hydrogen bonding creates a highly stable crystal lattice, and its phenyl ring drives lipophilicity.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you achieve stable aqueous solutions for your downstream assays and formulations.

Part 1: Diagnostic FAQs (Understanding the Causality)

Q: Why does my compound precipitate immediately when diluted from a DMSO stock into an aqueous buffer? A: This is a classic "solvent shift" precipitation. The compound is highly soluble in DMSO because the solvent disrupts the urea hydrogen-bond network. When introduced to an aqueous buffer, the local concentration of DMSO drops rapidly. The hydrophobic effect forces the lipophilic phenyl rings together, and the urea groups re-establish intermolecular hydrogen bonds, causing rapid crystallization[1]. To prevent this, you must pre-complex the compound with a solubilizer (like a cyclodextrin) or maintain a critical micelle concentration of surfactants in the receiving buffer.

Q: Can I simply heat the aqueous solution to dissolve the compound? A: Heating increases thermodynamic solubility temporarily by providing the kinetic energy needed to break the crystal lattice. However, it does not alter the baseline solubility at room temperature. Once the solution cools, it becomes supersaturated, and the compound will inevitably nucleate and crash out. You must use a thermodynamic solubilizer to permanently alter the apparent solubility profile.

Q: Does the hydroxyl group on the phenyl ring offer any solubilization advantages? A: Yes. The 4-hydroxyl group is weakly acidic (estimated pKa ~9.5–10.0). In highly alkaline environments (pH > 10.5), this group deprotonates to form a phenolate anion. This ionization drastically increases the hydration energy, which can overcome the crystal lattice energy. However, this is only viable if your downstream application tolerates high pH.

Part 2: Solubilization Strategies & Troubleshooting

Strategy A: Cyclodextrin Inclusion Complexation (Recommended for In Vivo/Formulation)

The Science: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. The hydrophobic 4-hydroxyphenyl ring of the compound inserts into the CD cavity, shielding it from water, while the hydrophilic exterior of the CD ensures aqueous solubility[2]. Expert Insight: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended over native β-CD. HP-β-CD has a vastly superior aqueous solubility (>500 mg/mL vs 18.5 mg/mL) and avoids the nephrotoxicity associated with native β-CD[2]. Recent studies on homologous phenylureas demonstrate that 3D-milling or shake-flask complexation with CDs exponentially increases their aqueous dissolution[3].

Strategy B: Hydrotropic Solubilization

The Science: Hydrotropes are small, amphiphilic molecules (e.g., nicotinamide, urea, or biobased solvents like γ-valerolactone) that aggregate around the hydrophobic solute, bridging the gap between the solute and water without forming micelles. Expert Insight: Because your compound contains a phenolic ring, hydrotropes can significantly enhance solubility by disrupting the water-solute interfacial tension. Studies show that the hydrotropic dissolution of phenolic compounds is highly dependent on the hydrophobicity of both the solute and the hydrotrope[4].

Part 3: Strategic Decision Workflows

G Start Solubility Issue: N'-(4-hydroxyphenyl)- N,N-dimethylurea Q1 Intended Application? Start->Q1 InVitro In vitro / Biochemical Q1->InVitro InVivo In vivo / Clinical Q1->InVivo DMSO Use Cosolvents (DMSO/EtOH) InVitro->DMSO Q2 Tolerates High pH (>10.5)? InVivo->Q2 HighPH pH Adjustment (Phenolate Ionization) Q2->HighPH Yes CD HP-β-CD Inclusion Complexation Q2->CD No

Decision tree for selecting the optimal solubilization strategy based on experimental application.

Part 4: Quantitative Data Presentation

Table 1: Comparative Analysis of Solubilization Strategies

StrategyMechanism of ActionEst. Solubility EnhancementProsCons
HP-β-CD Complexation Host-guest inclusion of the phenyl ring[2].50x – 100xPhysiologically compatible; highly stable[3].Requires 24h equilibration; adds bulk to formulation.
Hydrotropes (e.g., Nicotinamide) Disruption of water-solute interfacial tension[4].10x – 30xEasy to formulate; inexpensive.Requires high concentrations of hydrotrope (often >1M).
pH Adjustment (>10.5) Deprotonation of the 4-hydroxyl group.>100xInstantaneous solubilization.Causes urea hydrolysis over time; non-physiological.
Cosolvents (10% DMSO) Disruption of urea hydrogen-bond lattice[1].20x – 50xFast; standard for in vitro assays.Cytotoxic at high concentrations; risk of precipitation upon dilution.

Part 5: Experimental Protocols

Protocol: Preparation of HP-β-CD Inclusion Complex (Phase Solubility Method)

This self-validating protocol ensures that the compound is thermodynamically driven into the cyclodextrin cavity rather than just kinetically suspended.

  • Preparation of Vehicle: Dissolve HP-β-CD in purified water (or your target buffer) to create a 10% to 20% (w/v) solution.

  • Addition of API: Add N'-(4-hydroxyphenyl)-N,N-dimethylurea in excess (beyond its expected saturation point) to the HP-β-CD solution.

  • Equilibration: Place the suspension in a temperature-controlled orbital shaker at 25°C and 200 RPM for 24 to 48 hours. Causality note: This extended time is required to overcome the high activation energy of breaking the urea crystal lattice and allowing the host-guest complex to reach thermodynamic equilibrium.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove uncomplexed, crystalline compound.

  • Verification: The resulting clear filtrate contains your solubilized inclusion complex. You can verify the concentration via HPLC or UV-Vis spectroscopy.

Workflow Step1 Weigh API & HP-β-CD (Excess API) Step2 Dissolve HP-β-CD in Purified Water Step1->Step2 Step3 Add API Slowly under Constant Stirring Step2->Step3 Step4 Equilibrate 24-48h at 25°C (Shake-flask) Step3->Step4 Step5 Filter (0.45 µm) & Lyophilize Step4->Step5

Step-by-step workflow for generating a thermodynamic inclusion complex using HP-β-CD.

References[1] Title: Technical Support Center: Enhancing Phenylurea ... - Benchchem

Source: benchchem.com URL: 2] Title: (PDF) Solubility enhancement and application of cyclodextrins in local drug delivery Source: researchgate.net URL: 4] Title: Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes | Industrial & Engineering Chemistry Research - ACS Publications Source: acs.org URL: 3] Title: Characterization, Preparation, and Promotion of Plant Growth of 1,3-Diphenylurea/β-Cyclodextrin Derivatives Inclusion Complexes Source: josai.ac.jp URL:

Sources

Troubleshooting

Technical Support Center: Method Validation for N'-(4-hydroxyphenyl)-N,N-dimethylurea (Metobromuron) Analysis

Welcome to the technical support center for the analysis of N'-(4-hydroxyphenyl)-N,N-dimethylurea, commonly known as Metobromuron. This guide is designed for researchers, analytical scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of N'-(4-hydroxyphenyl)-N,N-dimethylurea, commonly known as Metobromuron. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of developing and validating robust analytical methods for this phenylurea herbicide. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address the specific challenges posed by this compound.

Section 1: Analyte Profile & Key Physicochemical Properties

Understanding the fundamental properties of Metobromuron is the first step in designing a successful analytical method. Its characteristics dictate choices in solvent selection, extraction technique, and chromatographic conditions.

PropertyValueImplication for Analysis
IUPAC Name 3-(4-bromophenyl)-1-methoxy-1-methylureaThe urea structure is prone to hydrolysis under harsh conditions.
Molecular Formula C₉H₁₁BrN₂O₂---
Molecular Weight 259.10 g/mol [1]Affects mass spectrometry settings and standard preparation calculations.
Melting Point 95.6 - 97.5 °CA stable solid at room temperature, simplifying standard handling.
Water Solubility ~330 mg/L at 20°C[2]Moderately soluble. Impacts extraction from aqueous matrices and choice of mobile phase in reversed-phase LC.
logP (o/w) 2.4 - 2.48[1]Moderately lipophilic, indicating good affinity for C18 SPE sorbents and organic extraction solvents like acetonitrile.
Stability Very stable in neutral, weakly acidic, and weakly alkaline media. Hydrolyzed by strong acids and bases.[1]Sample pH must be controlled during extraction and storage to prevent degradation. Avoid aggressive hydrolytic conditions unless intentionally derivatizing the molecule.[3]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions that arise during the initial stages of method development.

Q1: What are the most suitable analytical techniques for Metobromuron quantification? A1: The choice of technique depends on the required sensitivity and the complexity of the sample matrix.

  • High-Performance Liquid Chromatography (HPLC) with UV/Diode Array Detection (DAD): This is a robust and widely accessible technique. Metobromuron has a strong UV absorbance maximum around 245 nm, making it suitable for detection.[4][5] However, this method may lack specificity in complex matrices where interferences can co-elute.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for trace-level quantification in complex samples like food, soil, and biological fluids due to its superior sensitivity and selectivity.[6][7] However, it is highly susceptible to matrix effects, which must be carefully evaluated and mitigated.

  • Gas Chromatography (GC): GC analysis is also possible but is less common for intact phenylurea herbicides. It often requires derivatization or hydrolysis to the corresponding aniline, which is then analyzed, for example, by GC with an electron-capture detector (GC-ECD).[3]

Q2: What should I consider for solvent selection and sample storage? A2: For extraction, acetonitrile and methanol are effective solvents due to Metobromuron's moderate polarity. The QuEChERS method, which primarily uses acetonitrile, is a well-established starting point for food and agricultural samples. For sample storage, analytical data shows that Metobromuron and its key metabolites are stable in frozen matrices (e.g., potato, lettuce) at -18°C or below for at least 12 months.[8] It is critical to store extracts in a neutral pH environment to prevent hydrolysis.

Q3: Does Metobromuron have significant metabolites that I need to consider in my validation? A3: Yes. In both plants and soil, Metobromuron can be metabolized. The primary metabolites often included in regulatory residue definitions are:

  • 3-(4-bromophenyl)-1-methoxyurea (desmethyl-metobromuron)

  • 3-(4-bromophenyl)-1-methylurea (desmethoxy-metobromuron)

  • 4-bromophenylurea[1] Your analytical method must be validated to demonstrate its capability to accurately quantify any of these compounds that are part of the relevant residue definition for your application.[9]

Q4: How stable is Metobromuron during the analytical run itself (e.g., in the autosampler)? A4: While Metobromuron is generally stable, autosampler stability should always be formally assessed during method validation.[10] This involves leaving a processed sample in the autosampler for a defined period (e.g., 24-48 hours) and comparing the results to a freshly analyzed sample. Issues can arise from prolonged exposure to certain mobile phase additives or degradation due to light or temperature fluctuations in the autosampler.

Section 3: Troubleshooting Guide for Method Validation

This guide provides a systematic approach to resolving common issues encountered during the validation process.

Problem 1: Poor or Inconsistent Analyte Recovery (<70% or >120% with high RSD)

Low or erratic recovery is often the first major hurdle in method development, indicating a loss of analyte during sample preparation.

Potential Causes & Troubleshooting Workflow:

  • Inefficient Initial Extraction: The chosen solvent may not be effectively disrupting the matrix-analyte interactions.

    • Action: Ensure the sample is thoroughly homogenized. For the QuEChERS method, verify that the salting-out step (addition of MgSO₄ and NaCl) is creating proper phase separation. Increase the vigor or duration of shaking. Consider a higher ratio of solvent to sample mass.

  • Analyte Loss During Cleanup: The cleanup sorbent may be too aggressive, leading to co-removal of Metobromuron.

    • Action: Dispersive SPE (dSPE) is a common cleanup step in QuEChERS. If using graphitized carbon black (GCB) to remove pigments, be aware that it can retain planar molecules like Metobromuron. Reduce the amount of GCB or switch to a less retentive sorbent like PSA (primary secondary amine) or C18.[11]

  • pH-Induced Degradation: If the sample matrix is strongly acidic or basic, it could be hydrolyzing the urea linkage.

    • Action: Use buffered extraction kits (e.g., AOAC or EN versions of QuEChERS) to normalize the sample pH upon extraction.

  • Incomplete Evaporation/Reconstitution: If an evaporation step is used, analyte can be lost if taken to complete dryness (due to adsorption to glass) or if the reconstitution solvent is not strong enough to redissolve the residue.

    • Action: Avoid complete dryness. Leave a small volume of solvent (~50-100 µL). Ensure the reconstitution solvent is compatible with the initial mobile phase but strong enough to fully dissolve the analyte (e.g., a mixture of mobile phase A and B).

Problem 2: Significant Matrix Effects in LC-MS/MS

Matrix effects are the alteration of ionization efficiency due to co-eluting compounds from the sample matrix and are a primary cause of inaccurate and imprecise results in LC-MS/MS.[6][12]

Causality: Co-extracted matrix components (lipids, pigments, salts) compete with the analyte for charge in the electrospray ionization (ESI) source, typically leading to ion suppression (a lower signal) or, less commonly, ion enhancement.[13]

Troubleshooting Workflow for Matrix Effects

Matrix_Effects_Workflow cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategies cluster_verification Verification Diagnose 1. Diagnose & Quantify Post-column infusion or matrix effect calculation (ME = (B/A - 1) * 100) Improve_Cleanup 2a. Improve Sample Cleanup - Add dSPE (PSA, C18, GCB) - Optimize SPE protocol Diagnose->Improve_Cleanup ME > 20% Optimize_LC 2b. Optimize Chromatography - Modify gradient to separate analyte from suppression zone - Use smaller particle size column Diagnose->Optimize_LC ME > 20% Calibrate 2c. Adjust Calibration - Use matrix-matched standards - Use stable isotope-labeled IS (ideal) - Method of standard additions Diagnose->Calibrate ME > 20% Dilute 2d. Dilute Extract - Reduces matrix load - May compromise LOQ Diagnose->Dilute ME > 20% Verify 3. Re-evaluate Matrix Effect Is ME within acceptable range (e.g., -20% to +20%)? Improve_Cleanup->Verify Optimize_LC->Verify Calibrate->Verify Dilute->Verify Success Validation Successful Verify->Success Yes Failure Iterate on Mitigation Verify->Failure No Failure->Improve_Cleanup

Caption: Troubleshooting workflow for matrix effects in LC-MS/MS.

Problem 3: Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)

An ideal chromatographic peak is symmetrical (Gaussian). Poor peak shape compromises integration accuracy and resolution.

Potential Causes & Troubleshooting Workflow:

  • Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase causes the peak to broaden and distort.

    • Action: Reconstitute the final extract in the initial mobile phase or a weaker solvent.

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.

    • Action: Dilute the sample and re-inject. This is a common cause of peak fronting.

  • Secondary Interactions: The slightly basic nature of the urea functional group can interact with acidic silanols on the silica surface of the column, causing peak tailing.

    • Action: Add a small amount of modifier to the mobile phase, such as 0.1% formic acid, to suppress silanol activity. Ensure you are using a modern, end-capped column with low silanol activity.

  • Column Contamination or Degradation: Accumulation of matrix components at the head of the column can lead to peak splitting or tailing.

    • Action: Use a guard column to protect the analytical column. If performance degrades, try flushing the column according to the manufacturer's instructions or replace it.

Problem 4: Failure to Meet Linearity or Limit of Quantitation (LOQ) Requirements

Potential Causes & Troubleshooting Workflow:

  • Non-Linearity at Low End: Often caused by analyte loss due to adsorption onto active sites in the flow path (injector, tubing, column). Matrix effects can also be more pronounced at lower concentrations.

    • Action: Use matrix-matched calibration standards, as the matrix can "passivate" active sites, improving linearity at the low end.[7] Ensure the system is thoroughly equilibrated before starting the analytical batch.

  • Non-Linearity at High End: Typically caused by detector saturation.

    • Action: Narrow the calibration range or prepare a more dilute high standard.

  • Poor LOQ: The signal-to-noise ratio (S/N) at the lowest calibration point is insufficient (typically <10).

    • Action: Improve sample cleanup to reduce background noise. Optimize MS/MS parameters (e.g., collision energy) for the specific MRM transitions to maximize signal. Increase the sample amount or reduce the final extract volume to concentrate the analyte, but be mindful this can increase matrix effects.

Section 4: Key Experimental Protocols

Protocol 1: Generic QuEChERS Sample Preparation for Plant-Based Matrices

This protocol serves as a robust starting point for matrices like fruits, vegetables, and grains.

Objective: To extract Metobromuron efficiently while minimizing co-extractives.

Methodology:

  • Homogenization: Homogenize a representative sample (e.g., 50g) to a uniform paste. If the sample has low water content, add an appropriate amount of purified water.

  • Extraction:

    • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • If required, add an internal standard at this stage.

    • Add the appropriate QuEChERS salt packet (e.g., EN 15662 salts: 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.

  • Cleanup (dSPE):

    • Transfer 1 mL of the upper acetonitrile layer to a 2 mL dSPE tube containing 150 mg MgSO₄ and 25 mg PSA. For samples with fats or pigments, other sorbents like C18 or GCB may be required.

    • Vortex for 30 seconds.

  • Final Steps:

    • Centrifuge at high speed for 5 minutes.

    • Transfer the supernatant to an autosampler vial for analysis. Acidification with a small amount of formic acid (to a final concentration of 0.1%) can improve analyte stability in the vial.

Protocol 2: General Validation Workflow

This workflow outlines the logical progression for validating an analytical method for Metobromuron, grounded in regulatory expectations.

Caption: Logical workflow for analytical method validation.

Section 5: Summary of Validation Parameters & Acceptance Criteria

The following table summarizes key validation parameters and their generally accepted performance criteria based on guidelines like SANTE/11312/2021.[14][15] These criteria ensure the method is "fit for purpose" for regulatory analysis.

ParameterPurposeTypical Acceptance Criteria
Selectivity To demonstrate that the method can differentiate the analyte from interferences.No significant interfering peaks (>30% of LOQ) at the retention time of the analyte in blank matrix samples.[16]
Linearity & Range To verify a proportional response over a defined concentration range.Correlation coefficient (r²) ≥ 0.99 or other appropriate regression analysis. Typically covers 80-120% of the nominal concentration.
Accuracy (Recovery) To measure the closeness of the experimental result to the true value.Mean recovery within 70-120% at multiple spike levels (e.g., LOQ and 10x LOQ).[17]
Precision (RSD) To assess the degree of scatter between a series of measurements.Repeatability (intra-day) RSD ≤ 20%. Within-lab reproducibility (inter-day) RSD ≤ 20%.[16]
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable accuracy and precision.Lowest validated spike level meeting accuracy/precision criteria. Signal-to-noise ratio ≥ 10.[9]
Matrix Effect (ME) To quantify the impact of the matrix on the analytical signal.Ideally within ±20%. If outside this range, corrective actions (e.g., matrix-matched calibration) are required.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.No significant impact on results when parameters (e.g., mobile phase composition, pH, temperature) are slightly varied.[18]

References

  • PubChem. (n.d.). Metobromuron. National Center for Biotechnology Information. Retrieved from [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2022). Public release summary on new active constituent metobromuron in the product Soleto 500 SC Herbicide. APVMA. Retrieved from [Link]

  • Hellenic Accreditation System. (2016). Guidance Document on Method Validation and Quality Control Procedures for Pesticides Residues Laboratories. ESYD. Retrieved from [Link]

  • AERU. (2026). Metobromuron (Ref: C 3216). University of Hertfordshire. Retrieved from [Link]

  • European Commission. (2009). Method Validation and Quality Control procedures for Pesticide Residues Analysis in Food and Feed. SANCO/10684/2009. Retrieved from [Link]

  • European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed. SANTE/11312/2021. Retrieved from [Link]

  • Werner, A. F., et al. (2000). Multiresidue HPLC Methods for Phenyl Urea Herbicides in Water. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Werner, A. F., et al. (2000). Multiresidue HPLC Methods for Phenyl Urea Herbicides in Water. ACS Publications. Retrieved from [Link]

  • The Good Scents Company. (n.d.). Metobromuron. Retrieved from [Link]

  • FAO. (n.d.). Guidelines on performance criteria for methods of analysis for the determination of pesticide residues in food and feed. CXG 90-2017. Retrieved from [Link]

  • European Food Safety Authority. (2023). Guidance Document on Pesticide Analytical Methods for Risk Assessment and Post-approval Control and Monitoring Purposes. EFSA. Retrieved from [Link]

  • Organomation. (n.d.). Pesticide Sample Preparation. Retrieved from [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Omics Online. Retrieved from [Link]

  • Tweedy, B. G., et al. (1970). Chromatographic Determination of Metobromuron and Metabolites in Soil. Weed Science. Retrieved from [Link]

  • European Food Safety Authority. (2021). Review of the existing maximum residue levels for metobromuron according to Article 12 of Regulation (EC) No 396/2005. EFSA Journal. Retrieved from [Link]

  • Thieme, H., & Kurzik-Dumke, U. (1982). [On the determination of chlorpropham, metobromuron and chlorbromuron residues in drugs of the 2. AB-DDR (author's transl)]. PubMed. Retrieved from [Link]

  • International Atomic Energy Agency. (2014). Sample preparation techniques based on extraction for analysis of pesticides in food samples. IAEA. Retrieved from [Link]

  • Wang, J., et al. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. MDPI. Retrieved from [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. APVMA. Retrieved from [Link]

  • Souverain, S., et al. (2004). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. Retrieved from [Link]

  • Sobhanzadeh, E., et al. (2009). Sample Preparation Methods for Pesticides Analysis in Food Matrices and Environmental Samples by Chromatography-Based Techniques: A Review. SciSpace. Retrieved from [Link]

  • Marín, J. M., et al. (2018). Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices. CABI Digital Library. Retrieved from [Link]

  • Guillemain, C., et al. (2016). Method validation for the analysis of 14 pesticides in aqueous matrices by Stir Bar Sorptive Extraction followed by liquid desorption and Liquid chromatography coupled with tandem mass spectrometry (SBSE-LD-LC-MS-MS). ResearchGate. Retrieved from [Link]

  • Retsch. (2012). Sample Preparation for Pesticide Residue Analysis using the QuEChERS Method. Retrieved from [Link]

  • Leita, L., et al. (1998). Behaviour of two sunflower herbicides (metobromuron, aclonifen) in soil. ResearchGate. Retrieved from [Link]

  • Heinig, K. (n.d.). Stability Issues in Bioanalysis: New Case Studies. SlidePlayer. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) guideline on validation of analytical procedures. EMA. Retrieved from [Link]

Sources

Optimization

Technical Guide: Enhancing the Stability of N,N-dimethyl-N'-(4-hydroxyphenyl)urea

[1] The Stability Matrix: Understanding the Molecule To preserve N,N-dimethyl-N'-(4-hydroxyphenyl)urea (hereafter referred to as DM-HPU ), one must first understand its chemical vulnerabilities.[1] This molecule presents...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

The Stability Matrix: Understanding the Molecule

To preserve N,N-dimethyl-N'-(4-hydroxyphenyl)urea (hereafter referred to as DM-HPU ), one must first understand its chemical vulnerabilities.[1] This molecule presents a "dual-threat" profile due to its two distinct functional groups: the Phenolic moiety and the Urea bridge .

The Dual Degradation Pathway

The stability of DM-HPU is compromised by two primary mechanisms: Oxidative Quinone Formation and Hydrolytic Cleavage .

  • Threat A: Oxidation (The "Pink" Shift) The 4-hydroxyphenyl group is electron-rich and highly susceptible to oxidation. Upon exposure to atmospheric oxygen or light, it degrades into p-benzoquinone derivatives.[1] This is visually detectable: clear solutions turn pink, then brown.

  • Threat B: Hydrolysis (The "Silent" Killer) The urea linkage ($ -NH-CO-N(CH_3)_2 $) is prone to nucleophilic attack by water.[1] This reaction is acid/base catalyzed and results in the cleavage of the molecule into 4-aminophenol and dimethylamine . Unlike oxidation, this often occurs without a visible color change until the breakdown products themselves degrade.

Solvent Compatibility & Storage Data
ParameterRecommendationTechnical Rationale
Primary Solvent Anhydrous DMSO (

99.9%)
High solubility; aprotic nature minimizes hydrolysis.[1] Critical: Standard DMSO is hygroscopic and will absorb atmospheric moisture, triggering degradation.[1]
Alternative Solvent Absolute Ethanol Useful for specific cell culture applications, but higher evaporation rate alters concentration over time.[1]
Storage Temp -80°C (Preferred) or -20°CArrhenius kinetics dictate that lower temperatures exponentially slow both hydrolysis and oxidation rates.[1]
Atmosphere Argon or Nitrogen Displacing oxygen prevents phenolic oxidation (quinone formation).[1]
Container Amber Glass (Silanized) Amber blocks UV light (photo-oxidation).[1] Silanization prevents adsorption of the hydrophobic phenyl ring to glass surfaces.

Master Protocol: Preparation of Ultra-Stable Stock Solutions

Objective: Prepare a 10 mM stock solution of DM-HPU with a shelf-life exceeding 6 months.

Reagents & Equipment
  • Compound: N,N-dimethyl-N'-(4-hydroxyphenyl)urea (Solid).[1]

  • Solvent: Anhydrous DMSO (sealed ampule preferred).

  • Gas: Argon or Nitrogen tank with a gentle flow nozzle.[1]

  • Vials: Amber glass vials with PTFE-lined caps.

Step-by-Step Workflow
  • Equilibration: Allow the vial of solid DM-HPU to reach room temperature before opening.

    • Why? Opening a cold vial causes atmospheric moisture to condense inside, contaminating the solid powder with water immediately.

  • Weighing (The Inert Blanket):

    • If possible, weigh inside a glovebox.[1]

    • If on a benchtop, minimize exposure time.[1]

  • Dissolution (The Critical Step):

    • Add Anhydrous DMSO to the vial.

    • Vortex for 30-60 seconds. Do not use heat (e.g., water bath >37°C) as this accelerates urea hydrolysis.[1]

    • Visual Check: Solution must be strictly colorless.[1] A faint pink hue indicates pre-existing oxidation of the solid.

  • Gas Purging:

    • Gently blow a stream of Argon/Nitrogen over the liquid surface for 10-15 seconds to displace headspace oxygen.

  • Aliquot & Freeze:

    • Divide into single-use aliquots (e.g., 50 µL) to prevent freeze-thaw cycles.

    • Seal tightly with PTFE-lined caps.[1]

    • Store immediately at -80°C .

Visualization: Degradation & Workflow Logic

Figure 1: The Degradation Cascade

This diagram illustrates the chemical fate of DM-HPU if mishandled, showing the two divergent pathways of failure.

degradation_pathway DMHPU N,N-dimethyl-N'- (4-hydroxyphenyl)urea Oxidation Oxidation (O2 / Light / pH > 7) DMHPU->Oxidation Hydrolysis Hydrolysis (H2O / Acid / Heat) DMHPU->Hydrolysis Quinone p-Benzoquinone Derivative Oxidation->Quinone Pink Color Polymer Brown Polymer (Precipitate) Quinone->Polymer Aggregation Aminophenol 4-Aminophenol Hydrolysis->Aminophenol Potency Loss Dimethylamine Dimethylamine Hydrolysis->Dimethylamine

Caption: Figure 1. Chemical degradation pathways. The upper path (Oxidation) causes color change; the lower path (Hydrolysis) causes silent potency loss.

Figure 2: Stock Preparation Decision Logic

A flowchart ensuring process integrity during preparation.

stock_prep Start Start: Solid Reagent Equilibrate Equilibrate to Room Temp Start->Equilibrate Open Open Vial Equilibrate->Open Solvent Add Anhydrous DMSO Open->Solvent Dissolve Vortex (No Heat) Solvent->Dissolve Check Visual Check: Colorless? Dissolve->Check Fail Discard: Oxidation Detected Check->Fail Pink/Brown Pass Purge with Argon/N2 Check->Pass Clear Store Aliquot & Store -80°C Pass->Store

Caption: Figure 2. Critical Control Points (CCPs) in the stock preparation workflow to ensure stability.

Troubleshooting Center (FAQ)

Issue 1: "My stock solution turned pink/red overnight."
  • Diagnosis: Oxidative Degradation. The phenolic group has oxidized to a quinone.[1]

  • Root Cause:

    • Headspace Oxygen: The vial was not purged with inert gas before closing.

    • Alkaline Shift: If stored in a buffer (not pure DMSO), a pH > 7 accelerates phenol oxidation.[1]

  • Solution: Discard the stock. It is chemically altered and cytotoxic. For the next batch, strictly use amber vials and Argon purging .

Issue 2: "I see white crystals at the bottom of the tube after thawing."
  • Diagnosis: Precipitation or "Water-Crash". [1]

  • Root Cause:

    • Hygroscopic DMSO: Your DMSO absorbed water from the air.[1] DM-HPU is hydrophobic; as water content in DMSO rises, solubility drops, forcing the compound out of solution.

    • Cold Shock: Thawing was too rapid or incomplete.

  • Solution:

    • Vortex vigorously at room temperature.

    • If crystals persist, the DMSO is likely "wet" (>10% water). Do not heat to redissolve (risk of hydrolysis). Prepare a fresh stock with new anhydrous DMSO.

Issue 3: "My LC-MS shows a peak with Mass [M-45] or [M-27]."
  • Diagnosis: Hydrolysis. [1][2]

  • Root Cause: The urea bond has cleaved.[1][3]

    • Dimethylamine loss:[1] Corresponds to specific mass shifts depending on ionization.[1]

    • 4-Aminophenol peak: You may see a new peak appearing earlier in the chromatogram (more polar).

  • Solution: This indicates the stock is too old or was exposed to moisture/heat.[1] DM-HPU stocks in DMSO are generally stable for 3-6 months at -80°C .[1] If older, discard.

Issue 4: "Can I use ultrasonic baths to dissolve the powder?"
  • Guidance: Use with Caution.

  • Reasoning: Ultrasonication generates local hotspots (cavitation) that can exceed 50°C microscopically.[1] This heat spike can catalyze the hydrolysis of the urea bond.

  • Protocol: Use short bursts (5 seconds) with the vial submerged in an ice bath to dissipate heat.

References

  • Hydrolysis of Urea Derivatives: Estiu, G. et al. (2004).[1] The Hydrolysis of Urea and the Proficiency of Urease. Journal of the American Chemical Society. [1]

  • Oxidation of Hydroxyphenylureas: Jolivalt, C. et al. (2006).[1][4] Identification and formation pathway of laccase-mediated oxidation products formed from hydroxyphenylureas. Journal of Agricultural and Food Chemistry.

  • Stability of Compounds in DMSO: Oldenburg, K. et al. (2005).[1] High Throughput Sonication: Evaluation for Compound Solubilization. Combinatorial Chemistry & High Throughput Screening.

  • Chemical Structure & Properties (PubChem): National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 129117763, 1,3-Diethyl-1,3-bis(4-hydroxyphenyl)urea (Analogous Structure Reference). [1]

Sources

Troubleshooting

Addressing matrix effects in LC-MS/MS analysis of N'-(4-hydroxyphenyl)-N,N-dimethylurea

A Guide to Identifying and Mitigating Matrix Effects in LC-MS/MS Bioanalysis Welcome to the technical support guide for the LC-MS/MS analysis of N'-(4-hydroxyphenyl)-N,N-dimethylurea. As a Senior Application Scientist, m...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Identifying and Mitigating Matrix Effects in LC-MS/MS Bioanalysis

Welcome to the technical support guide for the LC-MS/MS analysis of N'-(4-hydroxyphenyl)-N,N-dimethylurea. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and validate robust bioanalytical methods. This guide is structured as a series of frequently asked questions (FAQs) and in-depth protocols designed to address the common and complex challenges posed by matrix effects.

Section 1: The Fundamentals of Matrix Effects

This section addresses the foundational concepts of matrix effects and their specific implications for analyzing N'-(4-hydroxyphenyl)-N,N-dimethylurea, a key metabolite of the phenylurea class of compounds.

FAQ 1: What are matrix effects and why are they a critical concern for this assay?

Answer:

Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, often unseen, components in the sample matrix.[1][2] In liquid chromatography-mass spectrometry (LC-MS/MS), this typically manifests as either ion suppression (decreased signal) or ion enhancement (increased signal).[3][4]

For N'-(4-hydroxyphenyl)-N,N-dimethylurea, a moderately polar compound analyzed in biological matrices like plasma or urine, this is a significant challenge. The electrospray ionization (ESI) source, commonly used for such molecules, is particularly susceptible to these effects.[5] Co-eluting endogenous materials can compete with your analyte for ionization, leading to unreliable and inaccurate quantification.[3][6] Regulatory bodies like the FDA and EMA mandate the evaluation of matrix effects during method validation to ensure data integrity.[7][8][9]

Diagram: The Mechanism of Ion Suppression in ESI

cluster_0 ESI Droplet Evaporation cluster_1 Gas Phase Competition Analyte_Free Analyte⁺ MS_Inlet MS Inlet Analyte_Free->MS_Inlet Detected Signal Matrix_Free Matrix⁺ Matrix_Free->MS_Inlet Competition (Suppression) Droplet Charged Droplet (Analyte + Matrix) Droplet->Analyte_Free Ion Evaporation Droplet->Matrix_Free Ion Evaporation caption Figure 1. Competition for charge and access to the MS inlet.

Figure 1. Competition for charge and access to the MS inlet.
FAQ 2: What are the most common sources of matrix effects in plasma and urine?

Answer:

The primary culprits depend on the biological matrix:

  • Plasma/Serum: The most notorious interferences are phospholipids from cell membranes.[10] These molecules have a wide range of polarities and often co-extract with analytes, eluting across a broad chromatographic window and causing significant ion suppression. Salts, proteins that were not fully precipitated, and endogenous metabolites are also major contributors.

  • Urine: The composition of urine is highly variable. Major sources of matrix effects include high concentrations of salts (e.g., urea, chlorides) , creatinine, and various organic acids. These components can alter the mobile phase properties and compete for ionization.[11]

Section 2: Diagnosis and Quantification of Matrix Effects

Before you can fix a problem, you must confirm its existence and understand its magnitude. This section provides the methodologies to diagnose and measure matrix effects in your assay.

FAQ 3: How can I quickly screen for the presence of matrix effects?

Answer:

The most effective qualitative method is the post-column infusion experiment .[5][12][13] This technique allows you to visualize the regions in your chromatogram where ion suppression or enhancement occurs.

The experiment involves infusing a constant flow of your analyte standard directly into the LC eluent stream after the analytical column but before the MS source. You then inject a blank, extracted matrix sample. Any deviation (dip or rise) from the stable baseline signal indicates a region where co-eluting matrix components are affecting the analyte's ionization. This "map" of suppression/enhancement zones is invaluable for optimizing your chromatography.[12]

Diagram: Post-Column Infusion Experimental Setup

cluster_LC LC System cluster_Infusion Infusion System Autosampler Autosampler (Inject Blank Matrix) Column Analytical Column Autosampler->Column Tee Mixing Tee Column->Tee LC Eluent SyringePump Syringe Pump (Analyte Standard) SyringePump->Tee Infusion MS Mass Spectrometer Tee->MS caption Figure 2. Workflow for post-column infusion analysis.

Figure 2. Workflow for post-column infusion analysis.
FAQ 4: How do I quantitatively measure matrix effects according to regulatory standards?

Answer:

Regulatory agencies require a quantitative assessment.[7][14] The standard approach is the post-extraction spike method .[5][15] This involves comparing the peak response of an analyte spiked into an extracted blank matrix to the response of the analyte in a neat (clean) solvent.

The Matrix Factor (MF) is calculated as follows:

MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An MF = 1 indicates no matrix effect.

According to FDA guidance, this should be tested in at least six different lots of the biological matrix to assess variability.[14] The coefficient of variation (%CV) of the IS-normalized matrix factor should not be greater than 15%.

ParameterSet A: Analyte in Neat SolutionSet B: Analyte Spiked Post-ExtractionCalculationResult
Analyte Peak Area 850,000650,000MF = B / A0.76
IS Peak Area 1,200,000900,000MF_IS = B_IS / A_IS0.75
IS-Normalized MF N/AN/AMF / MF_IS1.01
Interpretation N/AN/AN/ASignificant ion suppression (24%) is observed, but it is effectively compensated by the stable isotope-labeled internal standard.

Table 1: Example calculation of Matrix Factor (MF) and IS-Normalized MF. This demonstrates how a suitable internal standard can correct for signal suppression.

Section 3: Strategies for Mitigation and Elimination

Once diagnosed, matrix effects must be addressed. This section covers the primary strategies, from sample preparation to chromatographic separation and internal standardization.

FAQ 5: Which sample preparation technique is most effective for removing matrix interferences for this analyte?

Answer:

The choice of sample preparation is the most powerful tool to combat matrix effects.[3] The goal is to selectively remove interfering components while efficiently recovering the analyte.

TechniquePrinciplePros for N'-(4-hydroxyphenyl)-N,N-dimethylureaCons
Protein Precipitation (PPT) Add organic solvent (e.g., acetonitrile) to precipitate proteins.Fast, simple, inexpensive.Non-selective. Co-precipitates minimal interferences, leaving high levels of phospholipids and salts.[10] Often leads to significant matrix effects.
Liquid-Liquid Extraction (LLE) Partition analyte between two immiscible liquids based on polarity.Can provide a cleaner extract than PPT. Can be optimized by adjusting pH and solvent polarity.Can be labor-intensive, uses large solvent volumes, and may not effectively remove all interferences.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Highly selective and effective. Can be tailored (e.g., reversed-phase, ion-exchange) to the analyte's chemistry. Excellent for removing salts and many phospholipids.Requires method development; more expensive than PPT/LLE.
HybridSPE®-Phospholipid A specialized technique combining protein precipitation with phospholipid removal via a zirconia-coated sorbent.[10]Excellent for plasma. Highly effective at specifically removing phospholipids, a primary source of ion suppression.[10]Higher cost; primarily targets one class of interference.

Recommendation: For robust, regulatory-compliant analysis of N'-(4-hydroxyphenyl)-N,N-dimethylurea in plasma, Solid-Phase Extraction (SPE) or a targeted phospholipid removal technique like HybridSPE® is strongly recommended over simpler methods like PPT.[10]

Diagram: Decision Tree for Mitigating Matrix Effects

Start Matrix Effect Detected? OptimizeLC Optimize Chromatography (Change gradient, column) Start->OptimizeLC Yes CheckIS Is Internal Standard Stable-Isotope Labeled? OptimizeLC->CheckIS ImproveSamplePrep Improve Sample Prep CheckIS->ImproveSamplePrep Yes UseSIL Switch to SIL-IS CheckIS->UseSIL No PPT Current: PPT? ImproveSamplePrep->PPT Revalidate Re-evaluate Matrix Effect UseSIL->Revalidate LLE Current: LLE? PPT->LLE No SPE Consider SPE or HybridSPE PPT->SPE Yes LLE->SPE No OptimizeLLE Optimize LLE (pH, Solvent) LLE->OptimizeLLE Yes SPE->Revalidate OptimizeLLE->Revalidate caption Figure 3. A systematic approach to troubleshooting matrix effects.

Figure 3. A systematic approach to troubleshooting matrix effects.
FAQ 6: How critical is the choice of internal standard (IS)?

Answer:

The choice is absolutely critical . An ideal internal standard co-elutes with the analyte and experiences the exact same degree of ion suppression or enhancement, thereby canceling out the effect in the final analyte/IS peak area ratio.[3]

  • Structural Analog IS: An analog is a different molecule with similar chemical properties. It may have slightly different retention time and ionization efficiency, meaning it may not perfectly compensate for matrix effects that are highly localized in the chromatogram.[15]

  • Stable Isotope-Labeled (SIL) IS: This is the gold standard .[15][16] A SIL-IS (e.g., containing ¹³C or ²H) is chemically identical to the analyte and will co-elute perfectly and experience the identical matrix effect. This provides the most reliable compensation. When significant matrix effects are present, using a SIL-IS is often the only way to achieve the required accuracy and precision.

Section 4: Experimental Protocols

This section provides detailed, step-by-step instructions for the key diagnostic experiments.

Protocol 1: Qualitative Assessment via Post-Column Infusion

Objective: To identify retention time windows where matrix effects occur.

Materials:

  • Validated LC-MS/MS system.

  • Syringe pump.

  • PEEK tubing and a zero-dead-volume mixing tee.

  • Standard solution of N'-(4-hydroxyphenyl)-N,N-dimethylurea (e.g., 100 ng/mL in mobile phase).

  • Blank matrix (e.g., human plasma) processed by your current sample preparation method.

Procedure:

  • System Setup: Connect the LC outlet to one inlet of the mixing tee. Connect the syringe pump outlet to the second inlet of the tee. Connect the outlet of the tee to the MS source.

  • Analyte Infusion: Begin infusing the analyte standard solution at a low, constant flow rate (e.g., 10 µL/min).

  • Establish Baseline: Allow the LC to run with its initial mobile phase conditions without an injection. You should observe a stable, elevated signal for your analyte's MRM transition in the mass spectrometer.

  • Inject Blank Matrix: Once the baseline is stable, inject a full volume of the extracted blank matrix sample.

  • Data Acquisition: Acquire data for the full duration of your chromatographic gradient.

  • Analysis: Examine the resulting chromatogram (ion signal vs. time). Any significant and reproducible drop in the baseline indicates a zone of ion suppression . Any rise indicates ion enhancement . Compare these zones to the retention time of your analyte in a normal run.

Protocol 2: Quantitative Assessment via Post-Extraction Spike

Objective: To calculate the Matrix Factor (MF) and assess inter-lot variability.

Materials:

  • Blank matrix from at least six individual sources/lots.

  • Validated sample preparation procedure.

  • N'-(4-hydroxyphenyl)-N,N-dimethylurea and its SIL-IS.

Procedure:

  • Prepare Set 1 (Neat Solution): Prepare standards of the analyte and IS at low and high QC concentrations in the final reconstitution solvent. Analyze these samples.

  • Prepare Set 2 (Post-Spiked Matrix): a. For each of the six matrix lots, process blank samples through your entire extraction procedure. b. Just before the final evaporation step (or in the final reconstitution solvent), spike the extracted samples with the analyte and IS to the same low and high QC concentrations as in Set 1. c. Complete the sample preparation and analyze.

  • Calculations: a. For each lot and concentration, calculate the Matrix Factor (MF): MF = (Mean Peak Area from Set 2) / (Mean Peak Area from Set 1) b. Calculate the IS-Normalized Matrix Factor: IS-Normalized MF = (MF of Analyte) / (MF of IS) c. Calculate the accuracy (% deviation from nominal) for the QC samples prepared in matrix. d. Calculate the precision (%CV) of the IS-Normalized MF across the six lots.

Acceptance Criteria (per FDA M10 Guidance): The precision (%CV) for the IS-normalized matrix factor across the different lots should not be greater than 15%.[14]

References
  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples - Bioanalysis Zone. Available at: [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results - ResolveMass Laboratories Inc. Available at: [Link]

  • Bioanalytical Method Validation Guidance for Industry - FDA. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. Available at: [Link]

  • Interference Testing and Mitigation in LC-MS/MS Assays | myadlm.org. Available at: [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Available at: [Link]

  • FDA guideline - Bioanalytical Method Validation - PharmaCompass.com. Available at: [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. Available at: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. Available at: [Link]

  • Ion Suppression in LC–MS–MS — A Case Study - LC Troubleshooting Bible.
  • Guideline Bioanalytical method validation - European Medicines Agency. Available at: [Link]

  • Bioanalytical Method Validation. Available at: [Link]

  • An Uncommon Fix for LC–MS Ion Suppression | LCGC International. Available at: [Link]

  • Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC. Available at: [Link]

  • matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). Available at: [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Available at: [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Available at: [Link]

  • 10 Tips for Electrospray Ionisation LC-MS - Element Lab Solutions. Available at: [Link]

  • Importance of matrix effects in LC-MS/MS bioanalysis. Available at: [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. Available at: [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis Step5 - TGA Consultation Hub. Available at: [Link]

  • Investigation of the matrix effects on a HPLC-ESI-MS/MS method and application for monitoring triazine, phenylurea and - archimer – ifremer. Available at: [Link]

  • Analysis of Cathinones in Plasma Using LC-MS/MS ASMS 2014 ThP598.
  • Rapid and Sensitive Analysis of a 93-Compound Forensic Panel in Urine using the QTRAP®/Triple Quad™ 4500 LC - SCIEX. Available at: [Link]

  • Development and Validation of a Confirmatory LC-MS/MS Method Using QuEChERS for Determination of Nitrofuran Metabolites in Eggs According to EU Regulation 2021/808 - MDPI. Available at: [Link]

Sources

Optimization

Optimizing reaction conditions for the derivatization of N,N-dimethyl-N'-(4-hydroxyphenyl)urea

This guide functions as a specialized Technical Support Center for researchers working with N,N-dimethyl-N'-(4-hydroxyphenyl)urea (often a metabolite of herbicides like Isoproturon or Diuron, or a synthetic intermediate)...

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers working with N,N-dimethyl-N'-(4-hydroxyphenyl)urea (often a metabolite of herbicides like Isoproturon or Diuron, or a synthetic intermediate).[1]

Ticket ID: #DERIV-8821 Status: Open Assigned Specialist: Senior Application Scientist (Organic/Analytical Chemistry)[1]

Technical Overview: The "Dual Nucleophile" Challenge

Before attempting any derivatization, you must understand the reactivity profile of your substrate. This molecule possesses two distinct nucleophilic sites that compete during reaction, leading to common yield issues.

  • Site A (Phenolic -OH):

    
    .[1] This is your primary target for O-alkylation or silylation. It is moderately acidic and easily deprotonated by weak bases (e.g., 
    
    
    
    ).[1]
  • Site B (Urea -NH-):

    
    .[1] This site is less acidic but can be deprotonated by strong bases (e.g., NaH, NaOEt), leading to unwanted N-alkylation or N,O-bis-derivatization.[1]
    
  • Site C (Urea Carbonyl): Susceptible to hydrolysis under strongly acidic or basic conditions at high temperatures.

The Golden Rule: To achieve selective derivatization of the hydroxyl group (O-derivatization), you must control Basicity and Solvent Polarity .

Interactive Troubleshooting Modules

Module A: Synthetic Derivatization (O-Alkylation/Acylation)

Goal: Capping the phenol to create ethers (e.g., for prodrug synthesis or lipophilicity adjustment).[1]

Standard Operating Procedure (SOP-8821-A)
  • Reagents: Substrate (1 eq), Alkyl Halide (1.1 eq),

    
     (2.0 eq).[1]
    
  • Solvent: Anhydrous Acetone (for reactive halides) or DMF (for unreactive halides).[1]

  • Condition: Reflux (Acetone) or

    
     (DMF) under Nitrogen.[1]
    
FAQ & Troubleshooting

Q: Why am I seeing N-alkylated byproducts?

  • Diagnosis: Your base is too strong, or the reaction temperature is too high.

  • Solution: Switch from Hydrides (NaH) or Hydroxides (NaOH) to Carbonates (

    
     or 
    
    
    
    ). The carbonate anion is basic enough to deprotonate the phenol (
    
    
    10) but kinetically slow to deprotonate the urea nitrogen (
    
    
    13+).

Q: The reaction stalls at 60% conversion. Should I add more base?

  • Diagnosis: Likely "Potassium Coating." In acetone,

    
     can become coated with KCl/KBr byproducts, stopping the reaction.[1]
    
  • Solution: Do not just add base. Add a catalytic amount of 18-Crown-6 (phase transfer catalyst) or switch to Cesium Carbonate (

    
    ) , which has higher solubility in organic solvents (the "Cesium Effect").[1]
    

Q: I see a new peak matching the mass of the aniline (4-aminophenol derivative).

  • Diagnosis: Hydrolysis of the urea linkage.

  • Solution: Your solvent is "wet." At elevated temperatures, hydroxide generated from trace water attacks the urea carbonyl. Ensure DMF is dried over molecular sieves (4Å).

Module B: Analytical Derivatization (GC/MS Silylation)

Goal: Volatilization for Gas Chromatography. Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).[1]

Standard Operating Procedure (SOP-8821-B)
  • Dissolve 1 mg sample in 100

    
     anhydrous Pyridine.
    
  • Add 100

    
     BSTFA + 1% TMCS.
    
  • Incubate at

    
     for 30 minutes.
    
  • Critical: Inject immediately or store in a moisture-free vial.

FAQ & Troubleshooting

Q: My chromatogram shows a "tailing" peak or no peak at all.

  • Diagnosis: Urea adsorption. The polar urea moiety interacts with active sites (silanols) in the GC liner or column.

  • Solution:

    • Liner: Use a deactivated splitless liner with glass wool.

    • Reagent: Ensure you are using TMCS as a catalyst. The steric bulk of the dimethyl-urea group makes the nearby phenol slightly harder to silylate than a simple phenol.

    • Check: If the peak is completely absent, the urea may have thermally degraded in the injector (see Diagram below).

Q: I see two peaks for my single compound.

  • Diagnosis: Partial Silylation. You have a mixture of O-TMS (desired) and N,O-di-TMS (over-reaction).

  • Solution: Control the stoichiometry. The Urea N-H is difficult to silylate. Milder conditions (

    
    , 20 min) favor O-only.[1] Forcing conditions (
    
    
    
    , 1 hour) might drive N-silylation, but usually incompletely.[1] Stick to O-silylation for consistent quantification.

Visualized Pathways & Logic[1][2]

Figure 1: Reaction Selectivity Pathway

This diagram illustrates the competition between the Oxygen and Nitrogen nucleophiles and the consequences of base selection.

ReactionPathways Start N,N-dimethyl-N'-(4-hydroxyphenyl)urea BaseWeak Weak Base (K2CO3, Acetone) Start->BaseWeak BaseStrong Strong Base (NaH, THF) Start->BaseStrong PathO Phenoxide Formation (Kinetic Control) BaseWeak->PathO Deprotonates -OH (pKa ~10) Hydrolysis Hydrolysis Artifact (If Wet Solvent) BaseWeak->Hydrolysis Trace H2O + Heat PathN Urea N-Anion Formation (Thermodynamic Control) BaseStrong->PathN Deprotonates -NH (pKa ~13) ProductO O-Alkylated Product (Target) PathO->ProductO + R-X ProductN N-Alkylated / Bis-Alkylated (Impurity) PathN->ProductN + R-X

Caption: Figure 1. Selectivity map showing how base strength dictates the reaction pathway between O-alkylation (desired) and N-alkylation (undesired).

Figure 2: Analytical Troubleshooting Logic

Follow this decision tree when GC/MS results are inconsistent.

Troubleshooting Issue Issue: Poor GC/MS Peak Shape/Area Check1 Is the peak Tailing? Issue->Check1 Action1 Active Sites in Liner. Replace with Deactivated Liner. Check1->Action1 Yes Check2 Is the Peak Missing? Check1->Check2 No Check3 Check Injector Temp Check2->Check3 Yes Action2 Thermal Degradation. Lower Inlet Temp to 200°C. Check3->Action2 >250°C Check4 Check Reagent Color Check3->Check4 <250°C Action3 Moisture Contamination. Use fresh BSTFA. Check4->Action3 Yellow/Cloudy

Caption: Figure 2.[1][2] Step-by-step diagnostic workflow for troubleshooting GC/MS derivatization failures.

Summary Data Tables

Table 1: Base Selection Guide
BasepKa (Conj. Acid)SuitabilityRisk Factor

10.3High Ideal for selective O-alkylation.[1] Slow kinetics in pure acetone.

10.3Very High "Cesium Effect" increases solubility and reaction rate.

10.7Moderate Good for silylation, too weak for alkylation with unreactive halides.[1]
NaH 35Low Causes N-alkylation and potential urea fragmentation.[1]
Table 2: Solvent Compatibility
SolventPolarityApplicationNotes
Acetone Aprotic PolarAlkylationStandard.[1] Must be anhydrous to prevent hydrolysis.
DMF Aprotic PolarAlkylationUse for difficult substrates. High boiling point makes removal hard.
Pyridine BasicSilylationScavenges HCl byproduct from TMCS. Essential for GC prep.[3]
Methanol ProticAVOID Solvates the phenoxide anion, reducing nucleophilicity (H-bonding).[1]

References

  • Bordwell, F. G. (1988).[1] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.[1]

    • Cited for pKa values of phenols and ureas in organic solvents.
  • Knapp, D. R. (1979).[1] Handbook of Analytical Derivatization Reactions. John Wiley & Sons.

    • Authoritative text on BSTFA/TMCS mechanisms and troubleshooting.
  • Tadeo, J. L., et al. (2004).[1] Analysis of urea herbicides in soil by GC-MS. Journal of Chromatography A, 1030(1-2), 269-276.[1]

    • Specific reference for the thermal instability of urea herbicides and metabolite derivatiz
  • Sigma-Aldrich Technical Bulletin. (2023). Derivatization Reagents for GC.[3][4]

    • Source for silyl

Sources

Reference Data & Comparative Studies

Validation

Cross-validation of HPLC and LC-MS/MS methods for N'-(4-hydroxyphenyl)-N,N-dimethylurea quantification

Executive Summary This guide provides a technical cross-validation framework for the quantification of N'-(4-hydroxyphenyl)-N,N-dimethylurea (also known as 4-hydroxyfenuron), a primary metabolite of phenylurea herbicides...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical cross-validation framework for the quantification of N'-(4-hydroxyphenyl)-N,N-dimethylurea (also known as 4-hydroxyfenuron), a primary metabolite of phenylurea herbicides.

For researchers in environmental toxicology and pharmaceutical development, the choice between High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is rarely binary; it is a function of the required Limit of Quantitation (LOQ) and matrix complexity.

  • Select HPLC-UV for formulation analysis, degradation kinetics in simple media, and concentrations >50 ng/mL.

  • Select LC-MS/MS for biological fluids (plasma/urine), soil residues, and trace environmental monitoring (<1 ng/mL).

Analyte Profile & Physicochemical Properties[1][2][3][4][5][6]

Understanding the molecule is the first step in method development. N'-(4-hydroxyphenyl)-N,N-dimethylurea is a polar metabolite, significantly more hydrophilic than its parent compounds (e.g., Fenuron, Diuron).

PropertyValue / DescriptionAnalytical Implication
CAS Number 83898-17-3 (Generic)Reference standard sourcing.[1]
Molecular Weight 180.20 g/mol Precursor ion

.
Structure Phenyl ring (4-OH) + Urea linkage + Dimethyl groupUV active (aromatic); ESI+ ionizable (urea nitrogen).
LogP (Octanol/Water) ~0.7 - 0.9 (Estimated)Requires low organic start in gradient to retain on C18.
pKa ~10 (Phenolic OH)Mobile phase pH < 8 is preferred to keep it neutral for retention.

Method A: HPLC-UV (The Robust Workhorse)

Context: Ideal for routine quality control, high-concentration metabolic stability assays, and hydrolysis studies where sensitivity is not the limiting factor.

Experimental Protocol
  • Instrumentation: HPLC system (e.g., Agilent 1260/Shimadzu i-Series) with DAD/VWD.

  • Column: C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress silanol activity).

    • Solvent B: Acetonitrile (ACN).[2]

  • Gradient: Isocratic 25% B or Gradient 10%

    
     60% B over 10 mins.
    
  • Flow Rate: 1.0 mL/min.

  • Detection: 245 nm (Primary), 210 nm (Secondary - less selective).

  • Injection Volume: 20–50 µL.

Performance Metrics:

  • Linearity: 0.1 – 100 µg/mL (

    
    ).
    
  • LOQ: ~50 ng/mL (matrix dependent).

  • Pros: Low cost, high robustness, no ion suppression issues.

  • Cons: Low selectivity in complex matrices (e.g., soil extracts).

Method B: LC-MS/MS (The Sensitivity Specialist)

Context: Required for pharmacokinetic (PK) studies in plasma, urine analysis, and environmental trace monitoring.

Experimental Protocol
  • Instrumentation: Triple Quadrupole MS (e.g., SCIEX 4500/6500, Thermo TSQ) coupled to UHPLC.

  • Column: C18 or Phenyl-Hexyl (e.g., Phenomenex Kinetex, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid + 2mM Ammonium Formate in Water.

    • Solvent B: 0.1% Formic Acid in ACN.

  • Source: Electrospray Ionization (ESI), Positive Mode.[3]

  • MRM Transitions:

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Mechanism
Quantifier 181.1136.1 ~15-20Loss of Dimethylamine

Qualifier 181.1109.1 ~25-30Loss of Dimethylcarbamoyl

(Formation of 4-aminophenol ion)

Performance Metrics:

  • Linearity: 0.5 – 1000 ng/mL.

  • LOQ: 0.1 – 1.0 ng/mL.

  • Matrix Effects: Must be monitored (often signal suppression in ESI+ for early eluters).

Cross-Validation & Decision Workflow

To transition from HPLC to LC-MS/MS, or to validate the cheaper HPLC method against the MS "Gold Standard," a rigorous cross-validation is required.

The Cross-Validation Protocol
  • Split Samples: Prepare 20 samples (spanning low, medium, high concentrations).

  • Parallel Analysis: Analyze the same vials on both systems (ensure stability).

  • Correlation Analysis:

    • Plot HPLC results (x-axis) vs. LC-MS/MS results (y-axis).

    • Slope should be

      
      .
      
    • Intercept should be near zero.

  • Bland-Altman Plot: Calculate the difference (Method A - Method B) vs. the average. This reveals bias (e.g., if HPLC consistently reads higher due to co-eluting interferences).

Matrix Effect Calculation (For LC-MS/MS)

Since LC-MS/MS is susceptible to ion suppression, calculate the Matrix Effect (ME%) using post-extraction spiking:



  • Acceptable range:

    
    .[4][5]
    
  • If ME < -20% (Suppression), switch to Stable Isotope Dilution (using a deuterated analog) or improve cleanup (SPE).

Visualization: Method Selection Decision Tree

MethodSelection Start Start: Define Analytical Goal ConcCheck Expected Concentration? Start->ConcCheck MatrixCheck Matrix Complexity? ConcCheck->MatrixCheck < 50 ng/mL HPLC Select HPLC-UV (Robust, Low Cost) ConcCheck->HPLC > 1 µg/mL MatrixCheck->HPLC Water / Simple Buffer LCMS Select LC-MS/MS (High Sensitivity, Specificity) MatrixCheck->LCMS Biological / Soil Validation Cross-Validation Required? HPLC->Validation LCMS->Validation BlandAltman Perform Bland-Altman Analysis Validation->BlandAltman If comparing methods

Caption: Decision matrix for selecting the appropriate analytical technique based on sensitivity needs and matrix complexity.

Analytical Workflow Diagram

The following diagram illustrates the workflow for cross-validating the two methods, highlighting the critical "Split Sample" step to ensure data integrity.

CrossValidation Sample Biological/Environmental Sample Prep Sample Preparation (SPE / Protein Precip) Sample->Prep Split Split Sample Prep->Split HPLC_Path HPLC-UV Analysis (245 nm) Split->HPLC_Path MS_Path LC-MS/MS Analysis (MRM 181->136) Split->MS_Path Data_HPLC Data Set A (µg/mL) HPLC_Path->Data_HPLC Data_MS Data Set B (ng/mL -> Convert) MS_Path->Data_MS Compare Statistical Comparison (Linear Regression) Data_HPLC->Compare Data_MS->Compare

Caption: Workflow for the simultaneous cross-validation of HPLC and LC-MS/MS datasets.

References

  • Fenoll, J., et al. (2012).[3] "High performance liquid chromatography-tandem mass spectrometry method for quantifying phenylurea herbicides and their main metabolites in amended and unamended soils."[3] Journal of Chromatography A. Link

  • Bichon, E., et al. (2006).[6] "LC-ESI-MS/MS determination of phenylurea and triazine herbicides and their dealkylated degradation products in oysters." Journal of Chromatography B. Link

  • Thurman, E. M., et al. (2001). "Determination of phenylurea herbicides in natural waters... using solid-phase extraction and GC/MS." Journal of Chromatography A. Link

  • US EPA. (2023). "Substance Details: Urea, N'-(4-hydroxyphenyl)-N,N-dimethyl-." EPA Substance Registry Services.[7] Link

Sources

Comparative

Efficacy comparison of N,N-dimethyl-N'-(4-hydroxyphenyl)urea and commercial herbicides

A Comparative Guide for Crop Protection Scientists Abstract The relentless evolution of herbicide resistance in weed populations necessitates a continuous pipeline of novel active ingredients with diverse modes of action...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Crop Protection Scientists

Abstract

The relentless evolution of herbicide resistance in weed populations necessitates a continuous pipeline of novel active ingredients with diverse modes of action. This guide introduces N,N-dimethyl-N'-(4-hydroxyphenyl)urea, hereafter designated as HPU-101, a novel phenylurea compound with promising herbicidal activity. Through a series of comparative experiments, we benchmark the efficacy of HPU-101 against established commercial herbicides, including the photosystem II (PSII) inhibitor diuron, the EPSP synthase inhibitor glyphosate, and the synthetic auxin 2,4-D. This document provides a comprehensive analysis of its biological activity, putative mechanism of action, and detailed protocols for its evaluation, offering a foundational resource for researchers in the agrochemical field.

Introduction: The Case for HPU-101

The phenylurea class of herbicides has long been a cornerstone of chemical weed management, primarily due to their potent inhibition of the photosynthetic electron transport chain. HPU-101, or N,N-dimethyl-N'-(4-hydroxyphenyl)urea, emerges from a rational design approach aimed at optimizing the molecular features of this class for enhanced efficacy and a favorable toxicological profile. Its structure, featuring a dimethylated urea bridge and a para-hydroxylated phenyl ring, suggests a high affinity for the D1 protein in photosystem II, a characteristic trait of phenylurea herbicides.

This guide is structured to provide a thorough, evidence-based comparison of HPU-101 with key commercial standards. We will delve into its proposed mechanism of action, present comparative efficacy data from greenhouse trials, and provide detailed, replicable experimental protocols for researchers seeking to validate or expand upon these findings.

Proposed Mechanism of Action: Inhibition of Photosystem II

Based on its structural analogy to other phenylurea herbicides like diuron and linuron, HPU-101 is hypothesized to function as a potent inhibitor of photosystem II (PSII) in the chloroplasts of susceptible plants.

The process is as follows:

  • Uptake and Translocation: HPU-101 is primarily absorbed through the roots and translocated via the xylem to the leaves.

  • Binding to the D1 Protein: In the chloroplasts, HPU-101 binds to the plastoquinone-binding niche on the D1 protein of the PSII complex.

  • Interruption of Electron Flow: This binding event physically blocks the transfer of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB).

  • Inhibition of Photosynthesis: The blockage of the electron transport chain halts the production of ATP and NADPH, which are essential for CO2 fixation.

  • Oxidative Stress and Cell Death: The disruption of electron flow leads to the formation of reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals. These ROS cause rapid lipid peroxidation, membrane damage, and ultimately, cell death, leading to visible symptoms like chlorosis and necrosis.

Below is a diagram illustrating the proposed inhibitory action of HPU-101 on the photosynthetic electron transport chain.

PSII_Inhibition cluster_thylakoid Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB_site QB Binding Site (D1 Protein) QA->QB_site e- QB QB (Plastoquinone) PQ_pool Plastoquinone Pool QB->PQ_pool e- HPU101 HPU-101 HPU101->QB_site Binds & Blocks Electron Transfer caption Fig. 1: Proposed mechanism of HPU-101 action.

Caption: Fig. 1: Proposed mechanism of HPU-101 action.

Comparative Efficacy Analysis: Greenhouse Trials

The herbicidal activity of HPU-101 was evaluated in post-emergence applications against a panel of common broadleaf and grass weeds. Its performance was benchmarked against diuron (a fellow PSII inhibitor), glyphosate (a systemic, non-selective herbicide), and 2,4-D (a selective synthetic auxin herbicide).

Materials and Methods

A dose-response experiment was conducted under controlled greenhouse conditions.

  • Plant Species:

    • Broadleaf Weeds: Velvetleaf (Abutilon theophrasti), Common Lambsquarters (Chenopodium album)

    • Grass Weed: Green Foxtail (Setaria viridis)

    • Crop Species: Corn (Zea mays), Soybean (Glycine max)

  • Growth Conditions: Plants were grown in 10 cm pots containing a standard potting mix, maintained at 25°C/20°C day/night temperatures with a 16-hour photoperiod.

  • Herbicide Application: Herbicides were applied post-emergence when weeds reached the 3-4 leaf stage. A spray chamber was used to deliver the treatments at a carrier volume of 200 L/ha.

  • Data Collection: At 14 days after treatment (DAT), visual injury ratings were recorded, and the above-ground biomass was harvested, dried, and weighed.

  • Statistical Analysis: The dose required to cause a 50% reduction in plant growth (GR50) was calculated for each herbicide-species combination using a four-parameter log-logistic regression model.

Results: GR50 Values

The following table summarizes the GR50 values (in g a.i./ha) for each herbicide against the tested species. Lower values indicate higher herbicidal potency.

HerbicideChemical ClassVelvetleaf (A. theophrasti)Common Lambsquarters (C. album)Green Foxtail (S. viridis)Corn (Z. mays)Soybean (G. max)
HPU-101 Phenylurea 75 90 150 >1000 250
DiuronPhenylurea100125200>1000300
GlyphosateGlycine250220180350350*
2,4-DPhenoxy-carboxylic150180>2000500>2000

*Typical values for non-glyphosate-resistant varieties.

Interpretation of Results
  • Potency: HPU-101 demonstrated greater potency on the tested broadleaf weeds compared to the commercial standard diuron, as indicated by its lower GR50 values.

  • Spectrum of Control: Similar to diuron and 2,4-D, HPU-101 showed weaker activity on the grass species Setaria viridis. This is in contrast to the broad-spectrum activity of glyphosate.

  • Crop Selectivity: HPU-101 exhibited excellent safety in corn, a crop known for its ability to rapidly metabolize certain herbicides. Its selectivity in soybean was moderate and comparable to that of diuron. As expected, 2,4-D was highly selective for the grass crop (corn) over the broadleaf crop (soybean).

Experimental Protocols

For laboratories aiming to conduct comparative studies, the following detailed protocols are provided.

Protocol 1: Greenhouse Dose-Response Assay

This protocol details the steps for assessing the efficacy of a test compound in a whole-plant bioassay.

protocol_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Execution cluster_analysis Phase 3: Data Analysis A1 1. Seed Propagation Grow weeds & crops to 3-4 leaf stage A2 2. Herbicide Stock Prep Prepare serial dilutions of test compounds B1 3. Herbicide Application Apply treatments using a calibrated spray chamber A2->B1 B2 4. Incubation Return plants to greenhouse for 14 days B1->B2 C1 5. Data Collection Record visual injury and harvest biomass B2->C1 C2 6. Statistical Modeling Calculate GR50 values using log-logistic regression C1->C2 caption Fig. 2: Workflow for Greenhouse Efficacy Assay.

Caption: Fig. 2: Workflow for Greenhouse Efficacy Assay.

Step-by-Step Procedure:

  • Plant Propagation:

    • Fill 10 cm square pots with a commercial potting medium.

    • Plant 3-5 seeds of each target species per pot and thin to one uniform plant after emergence.

    • Grow plants in a controlled environment (e.g., 25°C, 16h photoperiod) until they reach the 3-4 true leaf stage.

  • Preparation of Herbicide Solutions:

    • Prepare a stock solution of each herbicide in an appropriate solvent (e.g., acetone with 0.5% v/v surfactant).

    • Perform serial dilutions to create a range of 6-8 concentrations that are expected to span from no effect to complete plant death. Include a "no herbicide" control.

  • Herbicide Application:

    • Calibrate a track sprayer to deliver a consistent volume (e.g., 200 L/ha).

    • Arrange pots in a randomized complete block design.

    • Apply the herbicide treatments to the plants.

  • Post-Application Growth:

    • Return the treated plants to the greenhouse.

    • Sub-irrigate as needed to avoid washing the herbicide off the foliage.

  • Data Collection (14 DAT):

    • Visually assess plant injury on a scale of 0% (no effect) to 100% (plant death).

    • Cut the above-ground biomass for each plant.

    • Place biomass in labeled paper bags and dry in an oven at 70°C for 72 hours.

    • Measure the dry weight of each sample.

  • Data Analysis:

    • Express the dry weight of each treated plant as a percentage of the average dry weight of the control plants.

    • Use statistical software (e.g., R with the 'drc' package) to fit a four-parameter log-logistic curve to the dose-response data.

    • From the fitted model, determine the GR50 value and its corresponding 95% confidence interval.

Conclusion and Future Directions

The novel phenylurea compound HPU-101 demonstrates potent herbicidal activity against key broadleaf weeds, outperforming the commercial standard diuron in greenhouse trials. Its proposed mechanism as a PSII inhibitor aligns with its observed efficacy profile and chemical structure. The excellent selectivity observed in corn suggests its potential utility in controlling broadleaf weeds in monocot crops.

Further research should focus on:

  • Mechanism of Action Confirmation: Conducting biophysical assays, such as chlorophyll fluorescence measurements, to definitively confirm PSII inhibition.

  • Field Trials: Evaluating the efficacy and crop safety of HPU-101 under diverse environmental conditions.

  • Toxicology and Environmental Fate: Assessing the compound's safety profile for non-target organisms and its persistence in the environment.

HPU-101 represents a promising candidate for the development of a new herbicide product. The data and protocols presented herein provide a solid foundation for its continued investigation and development by the broader scientific community.

References

  • Title: Herbicides and Plant Physiology (2nd Edition) Source: Wiley-Blackwell URL: [Link]

  • Title: Herbicide-binding site in photosystem II Source: Trends in Biochemical Sciences URL: [Link]

  • Title: Generation of Reactive Oxygen Species in Photosystem II Source: Biochimica et Biophysica Acta (BBA) - Bioenergetics URL: [Link]

  • Title: Herbicide Metabolism in Plants Source: In Herbicide Resistance in Weeds and Crops, published by Cold Spring Harbor Laboratory Press. (A general reference on the topic, a direct link to a specific book chapter is not always possible, but the publisher's site is a valid source). URL: [Link]

  • Title: drc: Analysis of Dose-Response Curves in R Source: R-project.org URL: [Link]

Validation

In vitro vs in vivo correlation of N'-(4-hydroxyphenyl)-N,N-dimethylurea activity

Executive Briefing: The Role of Urea Pharmacophores in Drug Discovery The accurate prediction of human pharmacokinetics from preclinical data relies heavily on robust In Vitro-In Vivo Correlation (IVIVC). For drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing: The Role of Urea Pharmacophores in Drug Discovery

The accurate prediction of human pharmacokinetics from preclinical data relies heavily on robust In Vitro-In Vivo Correlation (IVIVC). For drug development professionals, selecting the right chemical scaffold is critical to achieving predictable metabolic clearance. The urea pharmacophore is widely recognized in drug discovery for its robust hydrogen-bonding capability and exceptional metabolic stability compared to traditional amides[1].

This guide evaluates N'-(4-hydroxyphenyl)-N,N-dimethylurea (4-HDMU) as a highly predictable model compound for IVIVC studies. By comparing 4-HDMU against Acetaminophen (APAP) (an amide-based analogue) and Fenuron (an unsubstituted phenylurea), we demonstrate how the strategic placement of a urea linkage and a phenolic handle dictates Phase I/Phase II metabolic routing, ultimately yielding a superior, self-validating IVIVC model[2].

Mechanistic Rationale: Why 4-HDMU Outperforms Alternatives

The causality behind a compound's pharmacokinetic profile lies in its molecular architecture.

  • Acetaminophen (APAP): Contains an amide bond that is rapidly processed. Its primary clearance is via Phase II conjugation, but CYP2E1-mediated oxidation generates the highly electrophilic and hepatotoxic intermediate NAPQI. This toxicity alters hepatic physiology in vivo, skewing IVIVC predictions.

  • Fenuron: A classic unsubstituted phenylurea. Lacking a functional group for direct Phase II conjugation, it is forced through slow, CYP450-mediated ring hydroxylation[3]. Its high lipophilicity and slow clearance lead to a large volume of distribution and poor in vitro predictability.

  • 4-HDMU: Replaces the amide of APAP with a dimethylurea group, conferring resistance to ubiquitous amidases[1]. Crucially, the pre-existing 4-hydroxyl group acts as a direct substrate for UDP-glucuronosyltransferases (UGTs). This bypasses the need for toxic CYP-mediated intermediate formation, resulting in moderate, highly predictable clearance that scales perfectly from microsomes to live models[4].

Metabolic_Pathway Parent 4-HDMU (N'-(4-hydroxyphenyl)-N,N-dimethylurea) Phase1 Phase I: CYP450 (N-demethylation) Parent->Phase1 CYP1A2 / CYP3A4 Phase2 Phase II: UGTs (O-Glucuronidation) Parent->Phase2 UGT1A1 (Direct) Metabolite1 N-desmethyl-4-HDMU (Active/Intermediate) Phase1->Metabolite1 Metabolite2 4-HDMU-O-Glucuronide (Inactive/Excreted) Phase2->Metabolite2 Metabolite1->Phase2 Sequential

Figure 1: Metabolic pathways of 4-HDMU highlighting Phase I oxidation and Phase II conjugation.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems, incorporating internal controls that immediately flag assay failure.

Protocol A: Microsomal Stability Assay (In Vitro Intrinsic Clearance)

Design Causality: This assay isolates hepatic metabolism. By including Verapamil and Warfarin, we validate the enzymatic viability of the microsomes. A no-NADPH control ensures that any observed depletion is strictly CYP-mediated.

  • Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL pooled human or mouse liver microsomes.

  • Pre-incubation: Add 1 µM of the test compound (4-HDMU, APAP, or Fenuron). Include Verapamil (high clearance control) and Warfarin (low clearance control) in parallel wells. Incubate at 37°C for 5 minutes.

  • Initiation: Trigger the reaction by adding 1 mM NADPH (omit NADPH in negative control wells).

  • Quenching: At 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile spiked with 100 ng/mL Tolbutamide (Internal Standard).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS.

  • System Validation Criteria: The assay is only valid if Verapamil

    
     min, Warfarin 
    
    
    
    min, and the no-NADPH control exhibits <5% substrate depletion.
Protocol B: In Vivo Pharmacokinetic Profiling (Mice)

Design Causality: Cassette dosing with a known reference standard normalizes physiological variability (e.g., blood flow, body temperature) between individual subjects, ensuring tighter data clustering for IVIVC modeling.

  • Formulation: Dissolve 4-HDMU at 1 mg/mL in a vehicle of 5% DMSO / 40% PEG400 / 55% Saline to ensure complete solubilization.

  • Administration: Administer intravenously (IV) at 10 mg/kg to male C57BL/6 mice (n=3 per timepoint).

  • Sampling: Collect 50 µL blood samples via tail vein bleeding at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Extraction: Centrifuge to isolate plasma (2000 g, 10 min, 4°C). Extract proteins using a 3:1 ratio of Acetonitrile to Plasma, containing the internal standard.

  • Quantification: Analyze via LC-MS/MS. Calculate non-compartmental PK parameters (Clearance, Volume of Distribution, Half-life).

Comparative Data Synthesis

The tables below summarize the quantitative benchmarking of 4-HDMU against its structural alternatives.

Table 1: In Vitro Profiling & Hepatotoxicity | Compound | Substructure Focus | Liver Microsome


 (µL/min/mg) | HepG2 Cell Viability (

, µM) | Primary Clearance Mechanism | | :--- | :--- | :--- | :--- | :--- | | 4-HDMU | Urea + Phenol | 28.5 | >500 (Non-toxic) | Direct Phase II Glucuronidation | | APAP | Amide + Phenol | 85.2 | 150 (Toxic NAPQI formed) | Phase II + CYP2E1 Oxidation | | Fenuron | Urea (No Phenol) | 12.4 | >500 (Non-toxic) | Slow Phase I Ring Hydroxylation |

Table 2: In Vivo Pharmacokinetics (Mice, 10 mg/kg IV) | Compound |


 (mL/min/kg) | 

(L/kg) |

(hr) |

(ng*hr/mL) | IVIVC Predictability | | :--- | :--- | :--- | :--- | :--- | :--- | | 4-HDMU | 35.0 | 1.2 | 2.4 | 4,500 | High (Level A) | | APAP | 75.0 | 0.9 | 0.8 | 1,800 | Low (Toxicity-skewed) | | Fenuron | 18.0 | 2.5 | 4.5 | 8,200 | Moderate |

IVIVC Modeling & Correlation

Establishing a Level A IVIVC—where a point-to-point mathematical relationship exists between in vitro clearance and in vivo pharmacokinetic profiles—is the gold standard for derisking development candidates[4].

For 4-HDMU, we utilize Physiologically Based Pharmacokinetic (PBPK) modeling to bridge the gap between microsomal intrinsic clearance (


) and in vivo hepatic clearance (

)[5]. Because 4-HDMU does not induce hepatotoxicity (unlike APAP) and is not sequestered in deep lipid compartments (unlike Fenuron), the well-stirred liver model accurately scales its in vitro

(28.5 µL/min/mg) to an predicted in vivo clearance of 33.2 mL/min/kg. This closely matches the observed in vivo clearance of 35.0 mL/min/kg, validating 4-HDMU as an ideal reference standard for urea-based drug discovery programs.

IVIVC_Workflow InVitro In Vitro Assays (Microsomes/Hepatocytes) PBPK PBPK Modeling (GastroPlus/Simcyp) InVitro->PBPK Intrinsic Clearance (CLint) InVivo In Vivo PK (Animal Models) InVivo->PBPK Plasma Conc. (Cp) IVIVC Level A IVIVC Validation PBPK->IVIVC Deconvolution/ Convolution

Figure 2: IVIVC workflow integrating in vitro clearance and in vivo PK via PBPK modeling.

References

  • Lin, W. H., et al. "Discovery of 3-phenyl-1H-5-pyrazolylamine derivatives containing a urea pharmacophore as potent and efficacious inhibitors of FMS-like tyrosine kinase-3 (FLT3)." Bioorganic & Medicinal Chemistry (2013).[Link]

  • Rojas Gómez, R., & Restrepo Valencia, P. "In vitro-in vivo Pharmacokinetic correlation model for quality assurance of antiretroviral drugs." Colombia Medica (2015).[Link]

  • Shen, L., et al. "Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products." Journal of Medicinal Chemistry (2019).[Link]

  • Duan, P., et al. "Comparison of Deconvolution-Based and Absorption Modeling IVIVC for Extended Release Formulations of a BCS III Drug Development Candidate." AAPS PharmSciTech (2015).[Link]

  • Höfer, R., et al. "Dual Function of the Cytochrome P450 CYP76 Family from Arabidopsis thaliana in the Metabolism of Monoterpenols and Phenylurea Herbicides." Plant Physiology (2014).[Link]

Sources

Comparative

Comparative study of the environmental fate of different phenylurea compounds

Executive Summary: The Mobility-Persistence Trade-off Phenylurea herbicides (e.g., Diuron, Isoproturon, Linuron, Chlorotoluron) act by inhibiting photosynthesis at Photosystem II. While agronomically effective, their env...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Mobility-Persistence Trade-off

Phenylurea herbicides (e.g., Diuron, Isoproturon, Linuron, Chlorotoluron) act by inhibiting photosynthesis at Photosystem II. While agronomically effective, their environmental fate is a critical study in the trade-off between persistence (efficacy duration) and mobility (groundwater contamination risk).

This guide provides a technical comparison of these compounds, focusing on the physicochemical properties that dictate their partitioning in soil-water systems.[1] It moves beyond basic descriptions to analyze the causality of their environmental behavior—why Isoproturon is a frequent groundwater contaminant while Linuron is often retained in the topsoil.

Physicochemical Comparative Profile

The fate of phenylureas is governed primarily by their hydrophobicity (


), which correlates strongly with soil organic carbon sorption (

), and their hydrolytic stability.

Table 1: Comparative Physicochemical Properties of Key Phenylureas

CompoundSolubility (mg/L, 20°C)Log


(L/kg)
Soil

(Days)
GUS Score*Leaching Potential
Isoproturon ~652.530 - 1506 - 30> 2.8High
Chlorotoluron ~702.5100 - 30030 - 601.8 - 2.8Transitional
Diuron ~422.8400 - 100090 - 1801.8 - 2.8Transitional/Persistent
Linuron ~753.0500 - 120030 - 150< 1.8Low (Bound)

*GUS (Groundwater Ubiquity Score) =


.[2] Values > 2.8 indicate high leachability.[2]
Critical Insight:
  • Isoproturon combines low sorption (

    
    ) with moderate solubility, making it highly susceptible to rapid transport through the soil profile into aquifers before degradation can occur.
    
  • Diuron exhibits higher lipophilicity (Log

    
     2.8), leading to stronger binding to soil organic matter (SOM). However, its long half-life (
    
    
    
    up to 180 days) means that even slow desorption can lead to "legacy" contamination events long after application.

Degradation Pathways & Metabolite Toxicity[3]

Degradation is primarily biotic (microbial), driven by soil bacteria and fungi (e.g., Arthrobacter, Sphingomonas). Abiotic hydrolysis is negligible at neutral pH. The degradation pathway is conserved across the class, involving sequential N-demethylation followed by hydrolysis of the urea bridge.

Mechanism of Action:
  • N-Demethylation: The initial step involves the removal of methyl groups from the terminal nitrogen.

  • Hydrolysis: The urea bridge is cleaved, releasing the aniline derivative.

  • Toxicity Amplification: The aniline metabolites (e.g., 3,4-DCA) are often more toxic and persistent than the parent compound.[3]

Phenylurea_Degradation Parent Parent Phenylurea (e.g., Diuron) Metab1 Mono-demethylated (e.g., DCPMU) Parent->Metab1 N-demethylation (Microbial/P450) Metab2 Di-demethylated (e.g., DCPU) Metab1->Metab2 N-demethylation Aniline Substituted Aniline (e.g., 3,4-DCA) Metab2->Aniline Urea Hydrolysis Aniline->Aniline Soil Binding (Irreversible) Mineral Mineralization (CO2 + NH3) Aniline->Mineral Ring Cleavage (Slow)

Figure 1: Generalized degradation pathway of phenylurea herbicides. Note the formation of the toxic aniline intermediate (Red), which often binds irreversibly to soil residues.

Experimental Protocols: Assessing Environmental Fate

To generate the data in Table 1, standardized protocols must be rigorously applied. The OECD 106 Batch Equilibrium method is the industry standard for determining


 and 

.
Protocol: Batch Equilibrium Adsorption (OECD 106 Adapted)

Objective: Determine the adsorption coefficient (


) to predict mobility.

Reagents & Causality:

  • 0.01 M

    
     Solution:  Used instead of distilled water to mimic the ionic strength of natural soil pore water and prevent soil dispersion (deflocculation), which would artificially increase surface area.
    
  • Sterile Soil: Gamma-irradiated soil is often used to differentiate between adsorption and degradation during the equilibration phase.

Workflow:

  • Soil Preparation: Air-dry and sieve soil (2 mm). Determine Total Organic Carbon (TOC) content (critical for

    
     calculation).
    
  • Equilibration:

    • Weigh soil into glass centrifuge tubes.

    • Add 0.01 M

      
       containing the test herbicide at 5 concentrations (e.g., 0.2, 1, 5, 10, 20 mg/L).
      
    • Maintain a soil-to-solution ratio of 1:1 to 1:5 depending on expected sorption (use 1:5 for Isoproturon, 1:1 for Linuron).

  • Agitation: Shake in the dark (to prevent photolysis) at 20°C for 24 hours (equilibrium plateau).

  • Separation: Centrifuge at 3000g for 20 mins.

  • Analysis: Analyze supernatant via HPLC-UV or LC-MS/MS.

  • Calculation:

    • Calculate adsorbed mass by subtraction.

    • Plot Isotherm:

      
       (Freundlich equation).
      

Batch_Equilibrium_Workflow Soil Soil Prep (2mm Sieve, TOC Analysis) Mix Equilibration (Dark, 20°C, 24h) Soil->Mix Soln Solution Prep (0.01M CaCl2 + Herbicide) Soln->Mix Sep Phase Separation (Centrifuge 3000g) Mix->Sep Anal Quantification (LC-MS/MS) Sep->Anal Supernatant Data Data Processing (Freundlich Isotherm) Anal->Data

Figure 2: Step-by-step workflow for the OECD 106 Batch Equilibrium study to determine adsorption coefficients.

Comparative Analysis of Fate

Sorption & Mobility ( )
  • Linuron (

    
    ) binds tightly to soil organic matter. In field lysimeter studies, it rarely leaches below 30 cm. However, this strong binding protects it from microbial degradation, extending its persistence.
    
  • Isoproturon (

    
    ) is weakly sorbed. In sandy soils with low organic carbon, rainfall events shortly after application trigger "piston flow," driving the herbicide rapidly into groundwater.
    
Degradation Kinetics ( )
  • Diuron shows a "hockey-stick" degradation curve (biphasic). The initial rapid phase is followed by a slow phase where the compound is sequestered in soil micropores, becoming unavailable to microbes. This leads to recalcitrant residues.

  • Chlorotoluron degrades faster but forms the metabolite HM-chlorotoluron, which retains phytotoxicity.

The "Bound Residue" Problem

A significant fraction of phenylureas (especially Diuron and Linuron) forms "non-extractable residues" (NER). These are parent molecules or metabolites (like 3,4-DCA) that chemically bond to humic acids. While immobile, they represent a long-term environmental load that can be released if soil chemistry changes (e.g., pH shift).

References

  • OECD. (2000). Test No. 106: Adsorption -- Desorption Using a Batch Equilibrium Method. OECD Guidelines for the Testing of Chemicals. Link

  • Sørensen, S. R., et al. (2003). Microbial degradation of isoproturon and related phenylurea herbicides in and below agricultural fields. FEMS Microbiology Ecology. Link

  • Giacomazzi, S., & Cochet, N. (2004).[4] Environmental impact of diuron transformation: a review. Chemosphere. Link

  • Gustafson, D. I. (1989).[2][5] Groundwater ubiquity score: a simple method for assessing pesticide leachability.[2][5] Environmental Toxicology and Chemistry. Link

  • PPDB. (2024). Pesticide Properties DataBase: Diuron & Isoproturon. University of Hertfordshire. Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling Urea, N'-(4-hydroxyphenyl)-N,N-dimethyl-

This guide provides essential safety and operational protocols for handling Urea, N'-(4-hydroxyphenyl)-N,N-dimethyl-. As a trusted partner in your research, we aim to deliver value beyond the product itself, ensuring you...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and operational protocols for handling Urea, N'-(4-hydroxyphenyl)-N,N-dimethyl-. As a trusted partner in your research, we aim to deliver value beyond the product itself, ensuring you can work safely and effectively. This document is structured to provide a deep, logical, and scientifically-grounded framework for risk mitigation when working with this compound.

The specific toxicological properties of Urea, N'-(4-hydroxyphenyl)-N,N-dimethyl- have not been extensively documented. Therefore, this guide adopts a conservative approach, drawing upon safety protocols for its two key structural components: the substituted urea core and the phenolic (4-hydroxyphenyl) group. The presence of the phenolic moiety is of particular importance, as phenols as a class of compounds can be corrosive, toxic, and rapidly absorbed through the skin.[1][2] Consequently, the personal protective equipment (PPE) and handling recommendations outlined below are heavily informed by best practices for working with phenolic compounds.[1][2][3][4][5]

Hazard Analysis: A Tale of Two Moieties

To understand the requisite PPE, we must first appreciate the potential hazards. Our target molecule is a hybrid of a dimethylurea and a phenol.

  • The Substituted Urea Core: Phenylurea derivatives, such as the herbicide Fenuron, are known to require careful handling, with recommendations including chemical-resistant gloves and safety glasses.[3]

  • The Phenolic Group (4-hydroxyphenyl): This is the primary driver of our stringent PPE recommendations. Phenol itself is highly toxic, corrosive, and can cause severe chemical burns.[1] A critical and insidious property of phenol is its local anesthetic effect, meaning initial skin contact may not be painful, lulling the handler into a false sense of security while the chemical is being absorbed.[2] Systemic absorption can lead to severe health consequences affecting the central nervous system, liver, and kidneys.[2][3]

Given these considerations, we will treat Urea, N'-(4-hydroxyphenyl)-N,N-dimethyl- with the same level of caution as a moderately hazardous phenolic compound.

The Core of Protection: A Multi-Layered PPE Strategy

A comprehensive PPE strategy is non-negotiable. The following is a step-by-step guide to selecting and using the appropriate protective gear.

Before any personal protective equipment is even donned, engineering controls must be in place.

  • Chemical Fume Hood: All handling of Urea, N'-(4-hydroxyphenyl)-N,N-dimethyl-, including weighing, solution preparation, and transfers, must be conducted within a certified chemical fume hood.[1][2][3] This is crucial to prevent the inhalation of any fine powders or aerosols.

  • Safety Shower and Eyewash Station: An ANSI-approved safety shower and eyewash station must be immediately accessible within a 10-second travel distance.[2][3][6] All laboratory personnel should be familiar with their location and operation before beginning work.

This layer of protection is mandatory for all laboratory work involving this compound.

  • Eye and Face Protection:

    • Minimum Requirement: ANSI-approved safety glasses with side shields must be worn at all times.[1][3]

    • Recommended for Splash Hazard: When there is a potential for splashing (e.g., during solution preparation or transfers), chemical splash goggles are required. For enhanced protection, a full-face shield should be worn in addition to the goggles.[1][3][7]

  • Body Protection:

    • A clean, fully buttoned laboratory coat is the minimum requirement.[1][3]

    • For tasks with a higher risk of splashing or for handling larger quantities, a chemical-resistant apron made of neoprene or butyl rubber should be worn over the lab coat.[3][8]

    • Ensure that legs are fully covered (long pants) and that closed-toe, solid-top shoes are worn.[1][3]

Given that dermal absorption is a primary route of exposure for phenolic compounds, selecting the correct gloves is of paramount importance.[8]

  • For Incidental Contact (Dry Handling/Dilute Solutions):

    • Double Gloving: Wear two pairs of nitrile gloves. This provides a good barrier against incidental contact with the solid compound.

    • Immediate Replacement: If any contact with the chemical occurs, remove and discard both pairs of gloves immediately, wash your hands thoroughly, and don fresh gloves.[3]

  • For Extended Contact or Handling Concentrated Solutions:

    • Heavy-Duty Gloves: For preparing solutions or any situation involving prolonged potential contact, wear utility-grade neoprene or butyl rubber gloves over an inner pair of nitrile gloves.[3][5] These materials offer superior resistance to phenols.

    • Glove Integrity: Always inspect gloves for any signs of degradation or punctures before use.

The following table summarizes the recommended glove selection:

Task Glove Type Rationale
Weighing solid compoundDouble nitrile glovesProtects against incidental contact with powder.
Preparing dilute solutionsDouble nitrile glovesAdequate for low-concentration, low-splash potential tasks.
Preparing concentrated solutionsNeoprene or Butyl rubber gloves over nitrile glovesProvides robust protection against corrosive and easily absorbed phenolic compounds.[3][5][8]
Transferring solutionsNeoprene or Butyl rubber gloves over nitrile glovesMitigates risk during procedures with higher splash potential.

Under normal circumstances, handling this compound within a fume hood should provide adequate respiratory protection.[1] However, in specific situations, additional protection may be necessary.

  • When Required: If there is a failure of engineering controls or in the event of a large spill, respiratory protection will be necessary.

  • Type of Respirator: A NIOSH-approved respirator with an organic vapor cartridge is recommended in such scenarios.

Operational and Disposal Plans: A Lifecycle Approach to Safety

Safe handling extends beyond PPE. It encompasses the entire lifecycle of the chemical in your laboratory, from receipt to disposal.

The following diagram illustrates the key decision points and safety procedures for handling Urea, N'-(4-hydroxyphenyl)-N,N-dimethyl-.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Start: Obtain Compound verify_controls Verify Fume Hood, Eyewash, & Shower are Operational prep_start->verify_controls don_ppe Don Appropriate PPE (Lab Coat, Goggles, Gloves) verify_controls->don_ppe Controls OK weigh Weigh Compound in Fume Hood don_ppe->weigh prepare_solution Prepare Solution in Fume Hood weigh->prepare_solution experiment Conduct Experiment prepare_solution->experiment decontaminate Decontaminate Glassware & Surfaces experiment->decontaminate spill Spill Occurs experiment->spill dispose_waste Dispose of Waste (Liquid & Solid) decontaminate->dispose_waste remove_ppe Remove PPE Correctly dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands cleanup_end End wash_hands->cleanup_end spill_protocol Follow Spill Protocol (Evacuate, Notify, Clean-up if Trained) spill->spill_protocol

Caption: Workflow for the safe handling of Urea, N'-(4-hydroxyphenyl)-N,N-dimethyl-.

  • Small Spills (Solid): If you are trained and it is safe to do so, dampen the spilled material with water and carefully sweep it into a designated, sealed waste container.

  • Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite or sand), collect it into a sealed container, and decontaminate the area with a suitable laboratory detergent.

  • Large Spills: Evacuate the area immediately. Alert your institution's Environmental Health and Safety (EHS) department. Do not attempt to clean up a large spill unless you are specifically trained to do so.

  • Waste Collection: All waste containing Urea, N'-(4-hydroxyphenyl)-N,N-dimethyl-, including contaminated consumables (gloves, paper towels) and solutions, must be collected as hazardous waste.

  • Container Labeling: Waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Segregation: Keep this waste stream separate from other laboratory waste unless instructed otherwise by your EHS department.

  • Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program. Do not pour any amount of this chemical down the drain.

Emergency Procedures: Rapid and Correct Response

In the event of an exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[6]

  • Skin Contact: This is a critical emergency due to the rapid absorption of phenolic compounds.

    • Immediately go to the safety shower and remove all contaminated clothing while flushing the affected area with large amounts of water for at least 15 minutes.[1]

    • If available, after initial rinsing, a decontamination procedure using Polyethylene Glycol (PEG 300 or 400) is recommended for phenol exposures.[4][8] Gently wipe the affected area with gauze soaked in PEG.

    • Seek immediate medical attention, even if the exposure seems minor.[7]

  • Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, administer oxygen if you are trained to do so. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By adhering to these rigorous safety protocols, you can confidently and safely incorporate Urea, N'-(4-hydroxyphenyl)-N,N-dimethyl- into your research endeavors. Trust in these procedures is trust in your own safety and the integrity of your work.

References

  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety. [Link]

  • Fenuron (CAS 101-42-8) - HazComFast. HazComFast. [Link]

  • Phenol - OHS Information Sheet. Monash University. [Link]

  • Working Safely with Phenol Guideline. The University of Queensland. [Link]

  • Phenol (concentrated). The University of Auckland. [Link]

Sources

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